Product packaging for Ectocarpene(Cat. No.:)

Ectocarpene

Cat. No.: B1253934
M. Wt: 148.24 g/mol
InChI Key: KIFXGGYCNMHCSX-DZHRUPLWSA-N
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Description

Ectocarpene is a volatile, unsaturated C11 hydrocarbon that serves as a key sexual attractant (pheromone) for numerous species of brown algae (Phaeophyceae) . It is characterized by a distinct, fruity, and green aroma that is detectable by humans when large swarms of algae gametes are present in seawater . The compound features a (6S) absolute configuration and cis-configured double bonds, with its IUPAC name being (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene . The primary research interest in this compound lies in its role as a chemical signal in aquatic environments. While it was initially isolated from the algae Ectocarpus and identified as the active attractant, subsequent research revealed that the actual secreted pheromone is a thermolabile precursor, pre-ectocarpene, which rapidly rearranges into this compound at room temperature . This deactivation mechanism ensures the pheromone signal remains localized to the immediate vicinity of the female gametes . Beyond its ecological role, studies have identified this compound as a minor but influential aroma component in Capsicum fruit, contributing to its complex sensory profile . The mechanism of action for this compound involves guiding the chemotaxis of male gametes. Research on the brown alga Mutimo cylindricus has demonstrated that this pheromone can reverse the phototactic behavior of male gametes, switching their movement from toward light to toward the chemical source, a process mediated by a cAMP/Ca2+-dependent signaling pathway . This compound has also been detected in certain diatom cultures and in the water of a freshwater lake, indicating its potential relevance in broader ecological and limnological studies . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic purposes. Researchers exploring chemical ecology, marine biology, phytoplankton dynamics, and algal reproductive biology will find this compound a critical standard for bioassays and analytical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B1253934 Ectocarpene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(6R)-6-[(Z)-but-1-enyl]cyclohepta-1,4-diene

InChI

InChI=1S/C11H16/c1-2-3-8-11-9-6-4-5-7-10-11/h3-4,6-8,10-11H,2,5,9H2,1H3/b8-3-/t11-/m0/s1

InChI Key

KIFXGGYCNMHCSX-DZHRUPLWSA-N

SMILES

CCC=CC1CC=CCC=C1

Isomeric SMILES

CC/C=C\[C@H]1CC=CCC=C1

Canonical SMILES

CCC=CC1CC=CCC=C1

Synonyms

1-(1-butenyl)-2,5-cycloheptadiene
ectocarpene

Origin of Product

United States

Foundational & Exploratory

A Historical Perspective on the Identification of Ectocarpene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive historical overview of the identification and structural elucidation of ectocarpene, a key volatile organic compound initially identified as a sex pheromone in the brown alga Ectocarpus siliculosus. The narrative traces the journey from its first isolation in 1971 to the pivotal discovery in 1995 that this compound is, in fact, the inactive rearrangement product of the true, highly labile pheromone, pre-ectocarpene. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed account of the experimental methodologies, quantitative data, and the evolving understanding of the chemical signaling pathways involved in algal reproduction.

Introduction

The study of chemical communication in marine algae has provided profound insights into the intricate mechanisms governing reproductive processes in these organisms. A pivotal moment in this field was the identification of this compound from the female gametes of the brown alga Ectocarpus siliculosus.[1][2] Initially heralded as the primary chemoattractant for male gametes, this discovery paved the way for decades of research into algal pheromones. However, the story of this compound is a compelling example of scientific discovery as an iterative process, with later research revealing a more complex and fascinating reality. This guide delves into the historical context of this discovery, presenting the technical details of the key experiments and the evolution of our understanding.

The Initial Discovery: Müller et al. (1971)

In 1971, a seminal paper published in Science by Müller, Jaenicke, Donike, and Akintobi described the isolation and structural elucidation of the male-attracting substance from Ectocarpus siliculosus.[3][4] This compound, which they named this compound, was identified as all-cis-1-(cycloheptadien-2',5'-yl)-butene-1.[3][4]

Experimental Protocols

Isolation of this compound:

A "closed-loop" stripping and cold-trap condensation method was a common approach for isolating volatile compounds from aqueous suspensions of algal gametes.[1][5]

  • Culture and Collection of Gametes: Cultures of female Ectocarpus siliculosus were maintained under controlled conditions to induce the release of gametes.

  • Volatile Stripping: A stream of purified air was passed through the suspension of female gametes.[1] The volatile compounds, including this compound, were carried away by the air stream.

  • Cold-Trap Condensation: The air stream was then passed through a cold trap, likely cooled with a mixture like dry ice and acetone or with liquid nitrogen, to condense the volatile organic compounds.[1]

  • Extraction: The condensed volatiles were then extracted with a suitable organic solvent.

Structural Elucidation Techniques:

The structural determination of this compound in 1971 would have relied on the cutting-edge analytical techniques of the time:

  • Gas Chromatography (GC): The purity of the isolated substance was likely assessed, and its retention time determined using gas chromatography.[1][5] This technique would have been crucial in separating this compound from other volatile compounds present in the algal emissions.

  • Mass Spectrometry (MS): Mass spectrometry would have been employed to determine the molecular weight of the compound and to obtain a fragmentation pattern, providing crucial clues about its structure. The molecular ion peak would have indicated the molecular formula C₁₁H₁₆.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy would have been the primary tool for elucidating the detailed structure, including the arrangement of protons and the nature of the double bonds.

Initial Structural Characterization

The structure of this compound was determined to be a substituted cycloheptadiene with a butenyl side chain. All the double bonds were identified as being in the cis configuration, and the absolute configuration of the stereocenter was later determined to be (S).[2]

A Paradigm Shift: The Discovery of Pre-Ectocarpene

For over two decades, this compound was considered the active sex attractant in Ectocarpus siliculosus. However, in 1995, the work of Boland and colleagues led to a significant revision of this understanding.[2] They discovered that the true pheromone is a thermally labile precursor, which they named pre-ectocarpene.[2]

This compound was found to be the product of a spontaneous[2][2]-sigmatropic rearrangement, specifically a Cope rearrangement, of pre-ectocarpene.[2] This rearrangement occurs within minutes at room temperature, which explains why the more stable this compound was the compound initially isolated and identified.[2] This discovery highlighted the sophisticated and transient nature of chemical signaling in these organisms, where the active signal is rapidly deactivated in the environment.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₁H₁₆
Molar Mass148.249 g·mol⁻¹
Density0.908 g/mL
Boiling Point207.4 °C at 760 mmHg
IUPAC Name(6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene

Table 1: Physicochemical Properties of this compound

Signaling and Biosynthesis

The Pre-Ectocarpene Signaling Pathway

The current understanding of the signaling pathway begins with the release of pre-ectocarpene by the female gamete. This highly specific molecule then acts as a chemoattractant for the male gametes. While the specific receptor on the male gamete has not been fully characterized, it is believed to be a membrane-bound protein. Binding of pre-ectocarpene to its receptor is thought to trigger a rapid intracellular signaling cascade, likely involving changes in ion concentrations, such as Ca²⁺, which in turn modulates the flagellar beating pattern of the male gamete, causing it to swim towards the source of the pheromone.

pre_ectocarpene_signaling cluster_environment Extracellular Space cluster_male_gamete Male Gamete Pre-Ectocarpene Pre-Ectocarpene Receptor Pre-Ectocarpene Receptor Pre-Ectocarpene->Receptor Binding G-Protein G-Protein (Hypothesized) Receptor->G-Protein Activation Second_Messenger Second Messenger (e.g., Ca²⁺) G-Protein->Second_Messenger Signal Amplification Flagellar_Motor Flagellar Motor Second_Messenger->Flagellar_Motor Modulation Chemotaxis Chemotactic Response Flagellar_Motor->Chemotaxis

A hypothesized signaling pathway for pre-ectocarpene in male gametes.
Biosynthesis of Algal Pheromones and the Formation of this compound

Algal C₁₁ hydrocarbons, including pre-ectocarpene, are biosynthesized from polyunsaturated fatty acids.[6] The process involves oxidative cleavage of a C₂₀ fatty acid precursor. The immediate precursor to pre-ectocarpene undergoes an enzymatic cyclization to form the vinylcyclopropane structure.

The subsequent conversion of pre-ectocarpene to this compound is a non-enzymatic, pericyclic reaction known as the Cope rearrangement. This reaction is thermally allowed and proceeds through a chair-like transition state.

The Cope rearrangement of pre-ectocarpene to this compound.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering.

Conclusion

The story of this compound's identification is a powerful illustration of the dynamic nature of scientific inquiry. The initial discovery by Müller and his team was a landmark achievement that opened the door to the field of algal chemical ecology. The subsequent revelation that this compound is an inactive byproduct of the true pheromone, pre-ectocarpene, did not diminish the importance of the original discovery but rather added a new layer of complexity and elegance to our understanding of chemical signaling in the marine environment. This historical perspective provides a valuable context for current and future research into algal pheromones and their potential applications in fields ranging from aquaculture to the development of novel bioactive compounds.

References

The Role of Ectocarpene and its Precursor in Algal Gamete Attraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sexual reproduction in many brown algae (Phaeophyceae) is a finely tuned process mediated by chemical signaling. Female gametes release pheromones that attract the motile male gametes, ensuring fertilization in a vast aquatic environment. For many years, ectocarpene was considered the primary chemoattractant in species like the filamentous brown alga Ectocarpus siliculosus. However, research has revealed that the true, highly potent attractant is its thermolabile precursor, pre-ectocarpene.[1] This technical guide provides an in-depth overview of the role of these compounds in algal gamete attraction, with a focus on quantitative data, experimental methodologies, and the current understanding of the underlying signaling pathways.

The Pheromone: From Pre-Ectocarpene to this compound

The primary sexual attractant released by female gametes of several brown algae is pre-ectocarpene . This molecule is a thermolabile, vinyl-cyclopropane derivative. At ambient temperatures, pre-ectocarpene undergoes a spontaneous, uncatalyzed[2][2]-sigmatropic (Cope) rearrangement to form the more stable, but significantly less biologically active, This compound .[1] This inherent instability of the true pheromone is thought to create a steep and transient concentration gradient, allowing the male gamete to pinpoint the location of the stationary female gamete with greater precision.

Biosynthesis

In brown algae, these C11 hydrocarbons are synthesized from polyunsaturated fatty acids (PUFAs), specifically C20 icosanoids.[2][3] The biosynthetic pathway involves oxidative cleavage of the fatty acid precursor.

Quantitative Analysis of Gamete Attraction

The biological activity of pre-ectocarpene and this compound has been quantified in various studies. Pre-ectocarpene is active at pico- to nanomolar concentrations, whereas this compound is orders of magnitude less potent. The secretion rate of these pheromones by female gametes is a critical factor in establishing a detectable concentration gradient.

CompoundAlgal SpeciesThreshold ConcentrationSecretion Rate (per female gamete)Reference
This compoundEctocarpus siliculosus0.89 nmol/L1 x 10^5 molecules/sec[4]
This compoundCutleria multifida8.9 nmol/LNot Reported[4]
Pre-ectocarpeneEctocarpus siliculosus~5 pmol/LNot Reported

Experimental Protocols

Pheromone Extraction and Quantification

A common method for the extraction and analysis of these volatile compounds is closed-loop stripping followed by gas chromatography-mass spectrometry (GC-MS) .

Protocol Outline:

  • Gamete Culture and Release: Culture female Ectocarpus siliculosus gametophytes under controlled conditions (e.g., 15°C, 16:8 light:dark cycle in sterile seawater). Induce gamete release by transferring the cultures to fresh, filtered seawater and exposing them to light.

  • Pheromone Collection: Place a suspension of female gametes in a sealed vessel. A stream of purified air is passed through the suspension, and the entrained volatile compounds are trapped on an adsorbent material (e.g., charcoal filter).

  • Elution and Concentration: The trapped pheromones are then eluted from the adsorbent using a small volume of an appropriate solvent (e.g., dichloromethane). The eluate is carefully concentrated.

  • GC-MS Analysis: The concentrated sample is injected into a gas chromatograph coupled to a mass spectrometer for separation, identification, and quantification of this compound and its isomers.

Chemotaxis Bioassay: The Droplet Assay

This bioassay provides a quantitative measure of the attraction of male gametes to a chemical stimulus.

Protocol Outline:

  • Male Gamete Preparation: Induce the release of male gametes from cultured male gametophytes of Ectocarpus siliculosus and collect the motile gametes.

  • Preparation of Test Solutions: Prepare serial dilutions of synthetic pre-ectocarpene or this compound in sterile seawater. A control solution of seawater without the test compound is also prepared.

  • Assay Setup: On a microscope slide, place a small droplet (e.g., 10 µL) of the male gamete suspension. Adjacent to this, place a droplet of the test solution.

  • Observation and Quantification: Observe the behavior of the male gametes at the interface of the two droplets using a light microscope. Chemotaxis is indicated by the directed movement of male gametes towards the test solution droplet. The number of gametes crossing into the test droplet over a specific time period is counted. An attraction index can be calculated by comparing the number of gametes entering the test droplet to those entering a control droplet.

The Signaling Pathway of Gamete Attraction

While the complete signaling pathway for pre-ectocarpene in Ectocarpus siliculosus has not been fully elucidated, a hypothetical model can be constructed based on studies of pheromone response in other brown algae, which point to the central role of cyclic AMP (cAMP) and calcium ions (Ca²⁺).[5][6]

Signaling_Pathway cluster_membrane Pre_this compound Pre-Ectocarpene Receptor Putative Receptor (GPCR?) Pre_this compound->Receptor Binding AC Adenylate Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Ca_Channel Ca²⁺ Channel PKA->Ca_Channel Phosphorylation (Modulation) Ca_influx Ca_Channel->Ca_influx Opening Ca_intracellular [Ca²⁺]i ↑ Flagellar_Motor Flagellar Motor Proteins Ca_intracellular->Flagellar_Motor Modulation Chemotaxis Chemotactic Response (Directed Swimming) Flagellar_Motor->Chemotaxis Altered Flagellar Beat Experimental_Workflow Female_Gametes Female Gamete Culture Pheromone_Collection Volatile Collection (Closed-Loop Stripping) Female_Gametes->Pheromone_Collection GCMS GC-MS Analysis Pheromone_Collection->GCMS Identification Pheromone Identification (this compound & Pre-ectocarpene) GCMS->Identification Bioassay Chemotaxis Bioassay (Droplet Assay) Identification->Bioassay Test Compounds Male_Gametes Male Gamete Culture Male_Gametes->Bioassay Quantification Quantification of Attraction Bioassay->Quantification

References

The Biosynthesis Pathway of Ectocarpene in Phaeophyceae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectocarpene and its precursor, pre-ectocarpene, are pivotal signaling molecules in the life cycle of many brown algae (Phaeophyceae), functioning as the primary sperm-attracting pheromones. These unsaturated C11-hydrocarbons are products of a specialized oxylipin pathway, originating from the oxidative cleavage of C20 polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and proposed mechanisms. It is designed to be a resource for researchers in marine biology, chemical ecology, and drug development, offering insights into the unique biochemistry of Phaeophyceae and potential avenues for further investigation.

Introduction

Brown algae (Phaeophyceae) have evolved complex life cycles that often involve the release of chemical cues to facilitate sexual reproduction. Among the most well-studied of these are the pheromones of the genus Ectocarpus, a model organism for brown algal research. This compound, first isolated from Ectocarpus siliculosus, is a volatile C11H16 hydrocarbon that plays a crucial role in ensuring the meeting of gametes in the vast marine environment. It is now understood that this compound itself is the more stable, rearranged product of the highly active, but thermolabile, true pheromone, pre-ectocarpene. The biosynthesis of these compounds is a fascinating example of specialized fatty acid metabolism, providing a unique target for studying algal biochemistry and its ecological implications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the oxylipin pathway, which is widespread in eukaryotes and involved in various physiological processes. In Phaeophyceae, this pathway is initiated from a C20 polyunsaturated fatty acid (PUFA) precursor.

Precursor Molecule

The primary precursor for the biosynthesis of this compound is all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA) . This C20:5 fatty acid is a common constituent of brown algal cell membranes. The pathway for related C11 hydrocarbons, such as dictyopterene, utilizes the C20:4 fatty acid, arachidonic acid (ARA).

Proposed Enzymatic Steps

While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, a two-step enzymatic process, analogous to the formation of "green leaf volatiles" in terrestrial plants, is strongly supported by current research. The pathway proceeds via the formation of a hydroperoxy fatty acid intermediate, followed by its cleavage.

Step 1: Hydroperoxidation of Eicosapentaenoic Acid

The first committed step is the stereospecific introduction of a hydroperoxy group into the EPA backbone. This reaction is catalyzed by a lipoxygenase (LOX) . Based on the structure of related C11 pheromones derived from arachidonic acid, where a 9-hydroperoxy intermediate is implicated, it is hypothesized that a specific LOX acts on EPA to form a hydroperoxyeicosatetraenoic acid (HpETE). Brown algae are known to possess lipoxygenases with n-6 specificity, which would be consistent with the formation of the necessary hydroperoxide precursor from EPA.

Step 2: Cleavage of the Hydroperoxy Intermediate

The hydroperoxy fatty acid is then cleaved into two smaller molecules by a hydroperoxide lyase (HPL) . This is the key step that generates the C11 hydrocarbon backbone of the pheromone. The HPL-catalyzed cleavage of the HpETE precursor is proposed to yield the direct, highly unstable precursor to pre-ectocarpene, along with a C9 oxo-acid. While a specific HPL for this compound synthesis has not yet been isolated from Ectocarpus, HPL activity has been detected in other brown algae, such as Laminaria angustata. Furthermore, Ectocarpus siliculosus possesses genes for CYP74 clan enzymes, which include HPLs, though the characterized members so far have other functions like epoxyalcohol synthesis or hydroperoxide bicycling. This suggests that a yet-uncharacterized member of this enzyme family is likely responsible for this cleavage reaction.

Step 3: Formation of Pre-ectocarpene and Rearrangement to this compound

The immediate product of the HPL reaction is likely a highly reactive intermediate that rapidly cyclizes to form pre-ectocarpene . Pre-ectocarpene is the biologically active pheromone with a very short half-life at ambient temperatures. It undergoes a spontaneous, non-enzymatic-sigmatropic rearrangement (a type of Cope rearrangement) to form the more stable, but less biologically active, This compound . This inherent instability of the true pheromone is thought to create a steep and transient chemical gradient around the female gamete, allowing the male gamete to precisely locate its source.

This compound Biosynthesis Pathway Proposed Biosynthesis Pathway of this compound EPA Eicosapentaenoic Acid (EPA) (C20:5) LOX Lipoxygenase (LOX) (Hypothesized) EPA->LOX HpETE Hydroperoxyeicosatetraenoic Acid (HpETE) HPL Hydroperoxide Lyase (HPL) (Hypothesized, CYP74 family) HpETE->HPL Pre_this compound Pre-ectocarpene (Active Pheromone) Rearrangement Spontaneous Sigmatropic Rearrangement (Cope Rearrangement) Pre_this compound->Rearrangement This compound This compound (Rearrangement Product) C9_Oxo_Acid C9 Oxo-acid (Byproduct) LOX->HpETE + O2 HPL->Pre_this compound HPL->C9_Oxo_Acid Rearrangement->this compound

Caption: Proposed biosynthesis pathway of this compound in Phaeophyceae.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on pheromone secretion in Ectocarpus siliculosus provide valuable insights into the production and release of these signaling molecules.

ParameterOrganismValueMethod
This compound Secretion Rate Ectocarpus siliculosus (female gametes)1 x 10^5 molecules/s/cellClosed-loop stripping analysis followed by Gas Chromatography (GC)
Pre-ectocarpene Biological Activity Threshold Ectocarpus siliculosus (male gametes)Active down to 5 pmol/LDroplet Bioassay
This compound Biological Activity Threshold Ectocarpus siliculosus (male gametes)~10 nmol/LDroplet Bioassay

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Pathway Enzymes (Hypothetical)

This protocol is based on methods used for characterizing related CYP74 enzymes from Ectocarpus siliculosus.

  • Gene Identification and Cloning:

    • Identify candidate Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) genes from the Ectocarpus siliculosus genome database based on sequence homology to known LOX and HPL genes.

    • Amplify the full-length coding sequences from E. siliculosus cDNA using PCR with gene-specific primers.

    • Clone the PCR products into a suitable expression vector, such as pET-28a(+), for N-terminal His-tagging.

  • Heterologous Expression in E. coli:

    • Transform E. coli BL21(DE3) cells with the expression construct.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Verify the purity and size of the protein by SDS-PAGE.

In Vitro Enzyme Assays
  • Substrate Preparation:

    • Prepare the fatty acid substrate (Eicosapentaenoic Acid for LOX assays) in a suitable buffer.

    • For HPL assays, the hydroperoxide substrate (HpETE) needs to be synthesized by incubating EPA with a commercial or purified LOX. The product should be purified by solid-phase extraction or HPLC.

  • Lipoxygenase (LOX) Assay:

    • Incubate the purified recombinant LOX with EPA in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a controlled temperature.

    • Monitor the formation of the conjugated diene system of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

    • Stop the reaction at different time points and extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Analyze the products by HPLC or GC-MS to confirm the identity of the HpETE.

  • Hydroperoxide Lyase (HPL) Assay:

    • Incubate the purified recombinant HPL with the prepared HpETE substrate in a reaction buffer.

    • As the cleavage products are volatile, perform the reaction in a sealed vial.

    • Extract the volatile products from the headspace using solid-phase microextraction (SPME).

    • Analyze the extracted volatiles by gas chromatography-mass spectrometry (GC-MS) to identify pre-ectocarpene and its rearrangement product, this compound.

    • The non-volatile C9 oxo-acid byproduct can be analyzed by LC-MS after extraction from the reaction mixture.

Pheromone Quantification from Gametes

This protocol is based on the closed-loop stripping method used for quantifying this compound secretion.

  • Gamete Collection:

    • Collect fertile Ectocarpus siliculosus gametophytes and induce gamete release by appropriate light and temperature cues.

    • Separate female gametes from male gametes.

  • Volatile Trapping:

    • Place a known number of female gametes in a defined volume of sterile seawater in a closed-loop stripping apparatus.

    • Gently bubble purified air through the seawater, carrying the volatile pheromones onto an adsorbent trap (e.g., activated charcoal).

    • Perform the stripping for a defined period (e.g., 1-2 hours).

  • Analysis:

    • Elute the trapped volatiles from the adsorbent with a small volume of a suitable solvent (e.g., dichloromethane).

    • Analyze the eluate by GC-MS.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with synthetic this compound.

    • Calculate the secretion rate based on the number of gametes, the duration of trapping, and the amount of this compound collected.

Visualizations

Experimental Workflow for Enzyme Characterization

Experimental Workflow Workflow for Characterization of Biosynthetic Enzymes cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Enzyme Activity Assays cluster_3 Product Analysis Bioinformatics Identify Candidate Genes (LOX, HPL) PCR Amplify Gene from cDNA Bioinformatics->PCR Cloning Clone into Expression Vector PCR->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify via IMAC Expression->Purification LOX_Assay LOX Assay (EPA -> HpETE) Purification->LOX_Assay HPL_Assay HPL Assay (HpETE -> Pre-ectocarpene) Purification->HPL_Assay LOX_Assay->HPL_Assay Provides Substrate Spectrophotometry Spectrophotometry (LOX activity) LOX_Assay->Spectrophotometry GC_MS GC-MS (Volatile Product ID) HPL_Assay->GC_MS LC_MS LC-MS (Non-volatile Product ID) HPL_Assay->LC_MS

Caption: General workflow for identifying and characterizing this compound biosynthesis enzymes.

Regulation of the Pathway

The regulation of this compound biosynthesis is tightly linked to the reproductive state of the brown alga. Pheromone production is specific to mature female gametes and is initiated upon their release. The precise molecular mechanisms that trigger the expression and activation of the biosynthetic enzymes (LOX and HPL) at this specific developmental stage are not yet known. It is likely that the release of free eicosapentaenoic acid from lipid bodies or membranes is a key regulatory step, making the substrate available for the enzymatic cascade. Further research into the signaling pathways that govern gametogenesis and gamete release in Ectocarpus will be crucial to understanding how this vital biosynthetic pathway is controlled.

Conclusion and Future Perspectives

The biosynthesis of this compound in Phaeophyceae represents a highly specific and ecologically critical metabolic pathway. While the general outline of the pathway, proceeding from eicosapentaenoic acid via a lipoxygenase and hydroperoxide lyase, is well-supported, the definitive identification and characterization of the specific enzymes involved remain a key area for future research. The application of modern genomic and proteomic techniques to Ectocarpus siliculosus gametes will undoubtedly lead to the discovery of these missing components. A deeper understanding of this pathway will not only enhance our knowledge of algal chemical ecology but may also open up possibilities for the biotechnological production of these and other valuable oxylipins for applications in pest management, aquaculture, and pharmaceuticals.

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Natural Ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene, a volatile C11 hydrocarbon, is a significant natural product primarily recognized as a pheromone in several species of brown algae (Phaeophyceae). Its structure and stereochemistry have been a subject of interest due to its biological activity and its role in chemical ecology. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of natural this compound, synthesizing key findings and experimental methodologies.

Stereochemistry and Absolute Configuration

Natural this compound is a chiral molecule possessing a single stereocenter at the C6 position of the cyclohepta-1,4-diene ring. The established absolute configuration of naturally occurring this compound is (S) .[1] Therefore, the correct chemical name for natural this compound is (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene .[1] It is also known in the literature as (S)-dictyopterene D.[2] The molecule features a cis-(Z) configuration at the double bond of the butenyl side chain.

The stereochemistry of this compound is crucial for its biological function. It is formed in nature via a Cope rearrangement of its precursor, pre-ectocarpene. This thermal and spontaneous rearrangement dictates the stereochemical outcome of the final product.

Quantitative Data

The determination of the absolute configuration of a chiral molecule relies on the measurement of its optical activity and comparison with synthesized enantiopure standards. While the (S) configuration is established, specific optical rotation values for this compound are not consistently reported across publicly available literature. However, the sign of the optical rotation is a key indicator. For many chiral cycloheptadiene derivatives, the enantiomers exhibit opposite signs of optical rotation. The synthesis of both enantiomers and comparison of their properties with the natural product is the definitive method for assigning the absolute configuration.

PropertyValueReference
IUPAC Name (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene[1]
Common Name (+)-Ectocarpene, (S)-Ectocarpene, (S)-Dictyopterene D[2]
Absolute Configuration (S)[1]
Chirality Chiral, one stereocenter at C6
Enantiomer (R)-Ectocarpene (levorotatory, (-))

Experimental Protocols for Absolute Configuration Determination

The absolute configuration of natural this compound has been determined through a combination of methods, primarily involving asymmetric synthesis of both enantiomers and their comparison with the natural product. Advanced spectroscopic and chromatographic techniques are also pivotal in this process.

Asymmetric Synthesis

The unambiguous assignment of the (S) configuration to natural this compound is confirmed by enantioselective synthesis. A general workflow for such a synthesis is outlined below.

Logical Workflow for Asymmetric Synthesis and Configuration Assignment

cluster_synthesis Asymmetric Synthesis cluster_analysis Comparative Analysis Start Achiral Starting Material ChiralAux Introduction of Chirality (e.g., Chiral Auxiliary or Catalyst) Start->ChiralAux Intermediate_R Chiral Intermediate (R) ChiralAux->Intermediate_R Intermediate_S Chiral Intermediate (S) ChiralAux->Intermediate_S Ectocarpene_R (R)-Ectocarpene Intermediate_R->Ectocarpene_R Ectocarpene_S (S)-Ectocarpene Intermediate_S->Ectocarpene_S Compare Comparison of Properties (Optical Rotation, Chiral GC, etc.) Ectocarpene_R->Compare Ectocarpene_S->Compare Natural Natural this compound Natural->Compare Conclusion Absolute Configuration Determined as (S) Compare->Conclusion

Caption: Logical workflow for the determination of the absolute configuration of this compound via asymmetric synthesis.

A plausible synthetic route involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity. For instance, a chiral starting material like a derivative of a natural amino acid or a sugar can be employed. Alternatively, an asymmetric reaction, such as a catalytic enantioselective alkylation or reduction, can be used to create the chiral center. Once the enantiopure precursors are obtained, they can be converted to the final (R)- and (S)-ectocarpene through a series of standard organic reactions.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample. This method is crucial for analyzing the stereochemical purity of both natural and synthetic this compound.

Experimental Workflow for Chiral GC Analysis

Sample This compound Sample (Natural Extract or Synthetic Mixture) Injection Injection into Chiral GC System Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Analysis Peak Integration and Comparison with Standards Chromatogram->Analysis Result Determination of Enantiomeric Ratio Analysis->Result

Caption: Experimental workflow for the chiral gas chromatography analysis of this compound enantiomers.

Typical Chiral GC Conditions:

  • Chiral Stationary Phase (CSP): Modified cyclodextrins are commonly used CSPs for the separation of chiral hydrocarbons. For this compound, a column such as a permethylated β-cyclodextrin phase would be a suitable choice.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is essential for good resolution. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 180°C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

The elution order of the enantiomers on a specific chiral column needs to be determined by injecting pure standards of (R)- and (S)-ectocarpene.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution.[3][4] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.

Workflow for VCD-based Absolute Configuration Determination

cluster_exp Experimental cluster_theory Theoretical Sample Solution of this compound VCD_Measurement Measure Experimental VCD Spectrum Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Compare Compare Experimental and Calculated Spectra Exp_Spectrum->Compare Model_S Build 3D Model of (S)-Ectocarpene DFT_Calc DFT Calculation of VCD Spectrum Model_S->DFT_Calc Calc_Spectrum_S Calculated VCD Spectrum for (S)-Ectocarpene DFT_Calc->Calc_Spectrum_S Calc_Spectrum_R Inverted Spectrum for (R)-Ectocarpene Calc_Spectrum_S->Calc_Spectrum_R Calc_Spectrum_S->Compare Calc_Spectrum_R->Compare Conclusion Assign Absolute Configuration Compare->Conclusion

Caption: Workflow for determining the absolute configuration of this compound using VCD spectroscopy.

Methodology:

  • Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent (e.g., CDCl3).

  • VCD Measurement: The VCD spectrum is recorded on a VCD spectrometer.

  • Computational Modeling: The 3D structure of one enantiomer (e.g., (S)-ectocarpene) is built and its conformational space is explored to find the lowest energy conformers.

  • DFT Calculations: The VCD spectrum for the lowest energy conformers is calculated using Density Functional Theory (DFT).

  • Comparison: The experimental VCD spectrum is compared with the calculated spectrum for the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Biosynthetic Pathway and Stereochemistry

The stereochemistry of natural this compound is a direct consequence of its biosynthesis. This compound is not directly biosynthesized but is the product of a[4][4]-sigmatropic rearrangement (Cope rearrangement) of its thermolabile precursor, pre-ectocarpene. This reaction proceeds through a chair-like transition state, which dictates the stereochemistry at the newly formed chiral center. The biosynthesis starts from polyunsaturated fatty acids.

Simplified Biosynthetic Pathway Leading to (S)-Ectocarpene

PUFA Polyunsaturated Fatty Acid (e.g., EPA) Lipoxygenase Lipoxygenase Pathway PUFA->Lipoxygenase Pre_Ecto Pre-ectocarpene Lipoxygenase->Pre_Ecto Cope [3,3]-Sigmatropic Rearrangement (Cope Rearrangement) Pre_Ecto->Cope Ecto_S (6S)-Ectocarpene Cope->Ecto_S

Caption: Simplified biosynthetic pathway illustrating the formation of (S)-ectocarpene.

Conclusion

The absolute configuration of natural this compound has been unequivocally established as (S) through a combination of asymmetric synthesis and spectroscopic analysis. The stereochemistry is a direct result of a stereospecific Cope rearrangement of its precursor, pre-ectocarpene. The methodologies outlined in this guide, including asymmetric synthesis, chiral gas chromatography, and vibrational circular dichroism, represent the key experimental approaches for the stereochemical analysis of this compound and other chiral natural products. A thorough understanding of these techniques is essential for researchers in natural product chemistry, chemical ecology, and drug development.

References

(S)-Ectocarpene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ectocarpene, a volatile C11 hydrocarbon, is a significant chemical messenger in the marine environment, primarily known for its role as a sexual pheromone in brown algae (Phaeophyceae). Its unique chemical structure and potent biological activity have garnered interest in various scientific fields, from chemical ecology to potential applications in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activity of (S)-Ectocarpene. It also outlines general experimental approaches for its isolation, synthesis, and bioactivity assessment, and proposes a putative signaling pathway based on current understanding of pheromone reception in algae.

Chemical Structure and Properties

(S)-Ectocarpene is a cycloheptadiene derivative with a butenyl side chain. Its systematic IUPAC name is (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene. The molecule possesses a single chiral center at the C6 position with an (S) configuration, and all double bonds are in the cis (Z) conformation.[1] It is also known by its synonym, Dictyopterene D.[1][2]

Physicochemical Properties

(S)-Ectocarpene is a colorless liquid characterized by a fruity scent.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₁₆[1][3]
Molar Mass148.249 g·mol⁻¹[1]
Density0.908 g/mL[1][3]
Boiling Point207.4 °C at 760 mmHg[3]
Flash Point63.5 °C[3]
Refractive Index1.548[3]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show signals in the olefinic region corresponding to the protons on the double bonds of the cycloheptadiene ring and the butenyl side chain. Aliphatic proton signals for the methylene groups in the ring and the methyl group of the side chain would also be present. ¹³C NMR would similarly show characteristic peaks for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the aliphatic portions.

  • Infrared (IR) Spectroscopy: The IR spectrum of (S)-Ectocarpene would be characterized by absorption bands corresponding to C-H stretching vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations for the double bonds.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of (S)-Ectocarpene (m/z = 148.25). The fragmentation pattern would be indicative of the cycloheptadiene structure and the butenyl side chain.

Biosynthesis and Ecological Role

Biosynthesis

(S)-Ectocarpene is a biotransformation product of pre-ectocarpene, which is the actual potent chemoattractant for the male gametes of brown algae such as Ectocarpus siliculosus.[1] The biosynthesis of these C11 hydrocarbons originates from C20 polyunsaturated fatty acids (PUFAs).[4][5] The proposed biosynthetic pathway involves the oxidative cleavage of a fatty acid precursor, likely via a 9-hydroperoxyarachidonic acid intermediate, to form pre-ectocarpene.[4][5] Pre-ectocarpene then undergoes a spontaneous[6][6]-sigmatropic (Cope) rearrangement at ambient temperatures to yield the more stable (S)-Ectocarpene.[1] This rearrangement serves as a built-in deactivation mechanism for the highly active pheromone.[1]

Biosynthesis PUFA C20 Polyunsaturated Fatty Acid Hydroperoxy 9-Hydroperoxyarachidonic Acid Intermediate PUFA->Hydroperoxy Oxidative Cleavage PreEcto Pre-ectocarpene Hydroperoxy->PreEcto Ecto (S)-Ectocarpene PreEcto->Ecto [3,3]-Sigmatropic Rearrangement (Cope)

Caption: Proposed biosynthetic pathway of (S)-Ectocarpene.

Ecological Role

The primary ecological function of (S)-Ectocarpene and its precursor, pre-ectocarpene, is to act as a species-specific sexual pheromone, guiding the motile male gametes towards the stationary female gametes for fertilization.[1] This chemical communication is crucial for the reproductive success of many brown algal species in the vast marine environment. The secretion of these volatile compounds by female gametes creates a chemical gradient that male gametes can detect and navigate.[7] (S)-Ectocarpene has also been identified as a contributor to the "sweet and green" aroma of Capsicum fruit.[1]

Biological Activity

Beyond its role as a pheromone, (S)-Ectocarpene has been reported to exhibit a range of other biological activities, including antimicrobial, antifungal, and antitumor properties, suggesting its potential as a lead compound for drug development.[3]

Experimental Protocols

Isolation from Natural Sources

A common method for the isolation of volatile compounds like (S)-Ectocarpene from biological sources is through a closed-loop stripping apparatus (CLSA) coupled with gas chromatography-mass spectrometry (GC-MS) for analysis and quantification.[7]

Isolation_Workflow start Female Gametes of Ectocarpus siliculosus clsa Closed-Loop Stripping Apparatus (CLSA) start->clsa extraction Solvent Extraction of Trapped Volatiles clsa->extraction gcms Gas Chromatography- Mass Spectrometry (GC-MS) extraction->gcms analysis Identification and Quantification gcms->analysis

Caption: General workflow for the isolation of (S)-Ectocarpene.

Chemical Synthesis

A facile synthesis for ectocarpene has been reported in the literature.[8] While specific details are scarce, stereoselective synthesis of cycloheptadiene derivatives can often be achieved through methods like the Wittig reaction to form the butenyl side chain with the correct stereochemistry, followed by ring-closing metathesis or other cyclization strategies to construct the seven-membered ring.

Bioassay for Pheromone Activity

The biological activity of (S)-Ectocarpene as a chemoattractant can be assessed using a "droplet bioassay".[9] This typically involves observing the chemotactic response of male gametes towards a source of the compound.

Bioassay_Workflow start Prepare Suspension of Male Gametes observe Microscopic Observation of Gamete Movement start->observe prepare_test Prepare Serial Dilutions of (S)-Ectocarpene droplet Introduce Microdroplet of Test Solution prepare_test->droplet droplet->observe quantify Quantify Chemotactic Response (e.g., cell accumulation) observe->quantify result Determine Threshold Concentration for Activity quantify->result

Caption: General workflow for a chemotaxis bioassay.

Proposed Signaling Pathway

The precise molecular mechanisms of (S)-Ectocarpene perception and signal transduction in brown algal gametes are still under investigation. Based on studies of chemotaxis in related organisms, a G-protein coupled receptor (GPCR) mediated signaling cascade is a plausible mechanism.

Signaling_Pathway This compound (S)-Ectocarpene gpcr G-Protein Coupled Receptor (GPCR) This compound->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Effectors (e.g., Protein Kinases) second_messenger->downstream Activation flagellar_response Modulation of Flagellar Beating downstream->flagellar_response chemotaxis Chemotaxis (Directed Movement) flagellar_response->chemotaxis

Caption: Proposed signaling pathway for (S)-Ectocarpene-mediated chemotaxis.

Upon binding of (S)-Ectocarpene to a putative GPCR on the surface of the male gamete, the receptor would activate a heterotrimeric G-protein. This would, in turn, modulate the activity of a downstream effector enzyme, such as adenylyl cyclase, leading to changes in the intracellular concentration of a second messenger like cyclic AMP (cAMP). The second messenger would then activate a cascade of protein kinases, ultimately leading to a modification of the flagellar beating pattern and resulting in directed movement towards the pheromone source.

Conclusion and Future Perspectives

(S)-Ectocarpene is a fascinating natural product with a well-defined ecological role and potential for broader biological applications. While its chemical structure and general properties are established, further research is needed to fully elucidate the finer details of its spectroscopic characteristics, develop robust and detailed protocols for its synthesis and isolation, and unravel the intricacies of its signaling pathway. Such studies will not only deepen our understanding of chemical communication in the marine environment but may also pave the way for the development of novel bioactive compounds for various applications.

References

Ectocarpene: A Technical Guide to its Natural Sources, Ecological Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Ectocarpene is a C11 hydrocarbon that plays a significant, albeit secondary, role in the chemical ecology of various organisms, most notably marine brown algae. Initially identified as the primary sex pheromone of the filamentous brown alga Ectocarpus siliculosus, it is now understood to be the more stable, less active rearrangement product of the true gamete attractant, pre-ectocarpene. This guide provides a comprehensive overview of the natural sources, ecological roles, and factors influencing the distribution of this compound. It details experimental protocols for its extraction, analysis, and bioassays, and presents quantitative data on its biological activity. Visual diagrams of the biosynthetic pathway, signaling cascade, and experimental workflows are included to facilitate a deeper understanding of its function and analysis.

Natural Sources of this compound

This compound is primarily associated with marine brown algae (Phaeophyceae), where it functions within a complex system of chemical signaling for sexual reproduction.[1] Its presence, however, is not limited to this phylum.

  • Brown Algae (Phaeophyceae): The most well-documented source of this compound is the female gametes of several species of brown algae.[1] It was first isolated from Ectocarpus siliculosus (Order: Ectocarpales).[1] It is also involved in the reproductive processes of other brown algae, such as Mutimo cylindricus.[2] In these organisms, this compound is released into the surrounding seawater to attract motile male gametes.

  • Bryophytes: The stereoisomer (E)-Ectocarpene has been identified in association with bryophytes, a group that includes liverworts and mosses.[1] The variation in its concentration based on environmental conditions suggests a potential evolutionary link in chemical signaling between algae and these early land plants.[1]

  • Higher Plants: this compound has been identified as a minor but influential volatile compound contributing to the aroma profile of Capsicum (pepper) fruits.[1] Its "sweet and green" scent note is a component of the fruit's overall fragrance.[1]

Ecological Distribution and Influencing Factors

The distribution of this compound is intrinsically linked to the ecological niche of its source organisms and is governed by a range of biotic and abiotic factors that trigger its production and release.

Role in Sexual Reproduction

The primary ecological function of this compound is as part of a pheromone blend that mediates chemotaxis in brown algae. Female gametes release the highly potent but unstable precursor, pre-ectocarpene . This compound undergoes a rapid, temperature-dependent [3.3]-sigmatropic rearrangement (Cope rearrangement) to form the more stable this compound.[1] This rapid degradation of the active signal creates a steep concentration gradient in the water column. Male gametes detect this gradient, allowing them to navigate with high precision toward the female gamete for fertilization. This compound itself has significantly lower biological activity than its precursor, ensuring the signal is potent only in the immediate vicinity of the female gamete.[3]

Biotic and Abiotic Factors

The production of this compound and other algal secondary metabolites is heavily influenced by environmental conditions, which dictate the reproductive timing and overall health of the algae.

  • Abiotic Factors:

    • Temperature: As a key factor in algal growth and reproduction, water temperature directly affects the rate of this compound formation from its precursor and influences the overall reproductive cycle.[4]

    • Light: Light availability is critical for photosynthesis and can determine the production of gametes, and consequently, the release of pheromones.[4]

    • Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is required for algal growth and the biosynthesis of fatty acid precursors to this compound.[4]

    • Salinity & Water Motion: Algae in intertidal zones are subject to fluctuating salinity and physical stress from water currents, which can impact their metabolic and reproductive states.[5]

  • Biotic Factors:

    • Herbivory: C11 hydrocarbons, including this compound, can serve as a chemical defense mechanism, deterring feeding by herbivores.[2]

    • Pathogen Interaction: Algal populations are influenced by pathogens such as oomycetes, which can impact their health and reproductive capacity.[6][7]

Quantitative Data

Absolute quantitative data on the concentration of this compound in algal tissues or headspace is limited in publicly available literature, as pheromones are typically produced in trace amounts (picograms to nanograms).[8] However, the biological activity, measured as the threshold concentration required to attract male gametes, has been quantified and highlights the difference in potency between this compound and its precursor.

CompoundOrganismBioassay EndpointThreshold ConcentrationCitation(s)
Pre-ectocarpene Ectocarpus siliculosusMale Gamete Attraction~5 pmol/L[3]
This compound Ectocarpus siliculosusMale Gamete Attraction~10 nmol/L[3]

Note: The significantly lower threshold concentration for pre-ectocarpene confirms it as the primary active pheromone in this signaling system.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound and its role in chemical signaling can be visualized as distinct pathways.

Biosynthesis of this compound

This compound is an oxylipin derived from the oxidative cleavage of C20 polyunsaturated fatty acids (PUFAs). In Ectocarpus siliculosus, the biosynthesis is believed to proceed from arachidonic acid via a lipoxygenase-mediated pathway.

G PUFA C20 Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) HPEPE Lipoxygenase Pathway Intermediate (e.g., 9-HPETE) PUFA->HPEPE Lipoxygenase (LOX) PreEcto Pre-ectocarpene (Divinylcyclopropane) HPEPE->PreEcto Hydroperoxide Lyase & Cyclase Activity Ecto This compound ((6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene) PreEcto->Ecto [3.3]-Sigmatropic Rearrangement (Spontaneous, Thermal) G cluster_female Female Gamete cluster_environment Seawater Environment cluster_male Male Gamete Release Release of Pre-ectocarpene Rearrange Spontaneous Rearrangement Release->Rearrange Gradient Creation of Chemical Gradient (High Pre-Ecto near source) Rearrange->Gradient Detection Pheromone Detection Gradient->Detection [Pre-Ecto] > [Ecto] Chemotaxis Chemotactic Response Detection->Chemotaxis Signal Transduction Fertilization Fertilization Chemotaxis->Fertilization Directed Motility G Start Start: Fertile Female Gametophytes Induce 1. Induce Gamete Release (Transfer to fresh seawater, increase light intensity) Start->Induce Sample 2. Headspace Sampling (Incubate gamete suspension in sealed vial) Induce->Sample SPME 3. HS-SPME (Expose SPME fiber to vial headspace) Sample->SPME Desorb 4. Thermal Desorption (Inject fiber into GC inlet) SPME->Desorb GCMS 5. GC-MS Analysis (Separation & Detection) Desorb->GCMS Analyze 6. Data Analysis (Identify peaks by mass spectra & retention time) GCMS->Analyze End End: Quantified This compound Level Analyze->End

References

A Technical Guide to the Biological Significance of Ectocarpene in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectocarpene is a C11 hydrocarbon that plays a pivotal role in the chemical ecology of marine ecosystems, particularly those dominated by brown algae (Phaeophyceae). Initially identified as a sexual pheromone, its biological significance extends to chemical defense and broader ecological interactions. This technical guide provides an in-depth analysis of this compound's functions, the molecular mechanisms driving its activity, and the experimental protocols used for its study. We present quantitative data on its biological activity, detail its biosynthetic and signaling pathways through custom visualizations, and explore its potential relevance to the field of drug development. Understanding the multifaceted roles of this compound offers critical insights into marine biodiversity, ecosystem function, and the discovery of novel bioactive compounds.

Introduction to this compound

This compound, systematically named (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene, is a volatile organic compound first isolated from the brown alga Ectocarpus siliculosus.[1] It is the most well-known member of a class of C11 hydrocarbons that function as chemical signals in marine environments.[2] While it was initially believed to be the primary attractant for male gametes, subsequent research revealed a more complex and elegant signaling system. This compound is, in fact, the more stable, less active rearrangement product of its precursor, pre-ectocarpene.[1] This dynamic relationship is central to its biological function, allowing for a tightly controlled and localized chemical signal.

The Primary Role: A Pheromonal Language for Reproduction

The most extensively documented role of the this compound system is in the sexual reproduction of brown algae. These organisms employ a strategy of broadcast spawning, where gametes are released into the water column. Chemical signaling is essential to increase the probability of fertilization in this vast, turbulent environment.

Pre-Ectocarpene: The True Attractant

Female gametes of many brown algal species release a precursor molecule, pre-ectocarpene, to attract motile, flagellated male gametes.[1] Pre-ectocarpene is a highly potent chemoattractant, eliciting a response from male gametes at concentrations in the picomolar range.[3] Its structure features a strained cyclopropyl ring, which is key to both its high activity and its instability.

Mechanism of Action and Signal Inactivation

The biological function of this pheromone system is elegantly controlled by a spontaneous chemical reaction. Pre-ectocarpene is thermally unstable in seawater and undergoes a[4][4]-sigmatropic rearrangement (Cope rearrangement) to form this compound within minutes at room temperature.[1] this compound is significantly less active as a chemoattractant.[3] This rapid degradation serves as a built-in "off switch," ensuring the pheromone signal is strong only in the immediate vicinity of the female gamete, creating a steep and precise concentration gradient for the male gamete to follow. This prevents signal saturation and confusion in habitats with dense algal populations.

Pre_Ecto Pre-Ectocarpene (Highly Active Pheromone) Ecto This compound (Less Active Product) Pre_Ecto->Ecto Cope Rearrangement (Spontaneous) Activity High Biological Activity (Gamete Attraction) Pre_Ecto->Activity Triggers Inactivation Signal Inactivation (Short Half-Life) Ecto->Inactivation Results in

Caption: Logical relationship of pre-ectocarpene activity and inactivation.

This compound in Chemical Ecology

Beyond its role in reproduction, the class of C11 hydrocarbons to which this compound belongs contributes to the chemical defense mechanisms of algae.

Chemical Defense Against Herbivory

Many macroalgae produce secondary metabolites to deter feeding by herbivores such as fish, sea urchins, and small invertebrates like amphipods.[5][6] C11 hydrocarbons, found in the vegetative thalli of algae like those in the genus Dictyota, have been shown to function as feeding deterrents.[2] While some generalist herbivores are repelled by these compounds, certain specialist herbivores, particularly smaller mesograzers like amphipods, may develop a tolerance.[5][7] This differential deterrence can influence the structure of herbivore communities, favoring tolerant species that can inhabit and consume the chemically defended algae, thereby gaining protection from their own predators.[7]

Quantitative Biological Activity

The potency of algal pheromones is a critical aspect of their function. Bioassays have been developed to quantify the concentration-dependent responses of male gametes.

Table 1: Concentration-Response Thresholds for Gamete Attraction This table summarizes the effective concentrations for pre-ectocarpene and this compound in attracting male gametes of Ectocarpus siliculosus. The significant difference in potency underscores the role of pre-ectocarpene as the primary signal molecule.

CompoundOrganismBioassay TypeThreshold ConcentrationSaturation ConcentrationSource
Pre-ectocarpeneE. siliculosusDroplet Bioassay~5 pmol/L>100 pmol/L[3]
This compoundE. siliculosusDroplet Bioassay~10 nmol/L>100 nmol/L[3]

Table 2: Pheromone Secretion Rates This table provides the measured secretion rate of this compound from settled female gametes, illustrating the continuous output required to maintain a chemical gradient.

OrganismSecretion Rate (molecules/second/cell)Duration of SecretionSource
Ectocarpus siliculosus1 x 10⁵Up to 7 hours[8]

Key Experimental Protocols

The study of this compound and other volatile algal metabolites requires specialized techniques for extraction, identification, and bioactivity assessment.

Pheromone Extraction: Closed-Loop Stripping Analysis (CLSA)

This method is designed to gently extract volatile and semi-volatile compounds from an aqueous medium, such as a culture of female gametes.

  • Apparatus Setup: A suspension of fertile female gametes is placed in a sealed vessel. An internal pump circulates the headspace air in a closed loop through a small adsorbent trap (e.g., activated charcoal or a polymer like Tenax®).[9]

  • Stripping: The water is gently warmed (e.g., to 20-25°C) and stirred to facilitate the transfer of volatile compounds from the aqueous phase to the headspace. The pump is run for a defined period (e.g., 1-4 hours) to concentrate the volatiles onto the trap.

  • Elution: The adsorbent trap is removed, and the trapped compounds are eluted using a minimal volume of a high-purity solvent (e.g., 20-50 µL of carbon disulfide or hexane).

  • Concentration: The resulting eluate contains the concentrated volatile compounds, now ready for chemical analysis.

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying volatile compounds like this compound.[10][11]

  • Injection: A small volume (e.g., 1 µL) of the concentrated eluate from CLSA is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a long, thin capillary column. The column's stationary phase separates compounds based on their boiling points and chemical properties. A typical temperature program might start at 40°C and ramp up to 250°C.

  • Ionization and Detection (MS): As compounds exit the GC column, they enter the mass spectrometer. They are bombarded with electrons (Electron Impact ionization) or undergo a softer ionization (Chemical Ionization), causing them to fragment into characteristic patterns.[12] The mass spectrometer separates these fragments based on their mass-to-charge ratio.

  • Identification: The resulting mass spectrum is a chemical fingerprint. It is compared against spectral libraries (e.g., NIST) and the retention time is compared with that of an authentic standard to confirm the identity of this compound.

Bioactivity Assessment: Gamete Droplet Bioassay

This bioassay quantifies the chemotactic response of male gametes to a test substance.

  • Gamete Preparation: Motile male gametes are collected and suspended in fresh seawater at a known density.

  • Test Substance Preparation: The compound to be tested (e.g., synthetic this compound) is dissolved in a water-miscible solvent (like ethanol or acetone) and serially diluted in seawater to create a range of concentrations. A micro-droplet (e.g., 0.1-0.5 µL) of the test solution is placed on a microscope slide.

  • Observation: A larger drop of the male gamete suspension is carefully placed over the micro-droplet containing the test substance.

  • Quantification: After a set time (e.g., 2-5 minutes), the distribution of male gametes is observed under a microscope. A positive chemotactic response is indicated by the accumulation of gametes within the area of the initial micro-droplet. The degree of accumulation can be quantified by cell counting or image analysis and is often expressed as an accumulation factor (Q).[3]

cluster_extraction Extraction cluster_analysis Analysis & Identification cluster_bioassay Bioactivity Testing Algae Algal Culture (Female Gametes) CLSA Closed-Loop Stripping Analysis (CLSA) Algae->CLSA Volatiles captured GCMS GC-MS Analysis CLSA->GCMS Concentrated Extract Identify Compound ID GCMS->Identify Spectral matching Bioassay Gamete Droplet Bioassay Identify->Bioassay Informs testing of synthetic standard Response Chemotactic Response Bioassay->Response Quantify

Caption: A generalized experimental workflow for this compound research.

Molecular Mechanisms

Biosynthesis Pathway from Icosanoids

This compound and related C11 hydrocarbons are derived from polyunsaturated fatty acids through the lipoxygenase pathway.[13] In brown algae, the biosynthesis originates from C20 fatty acids, specifically all-cis-5,8,11,14,17-icosapentaenoic acid (EPA).[14] The process involves enzymatic conversion to a hydroperoxide intermediate, followed by cleavage and a series of spontaneous, pericyclic reactions, including the final Cope rearrangement that yields this compound from its pre-ectocarpene precursor.[15]

EPA Eicosapentaenoic Acid (C20:5 Fatty Acid) Hydroperoxide Fatty Acid Hydroperoxide EPA->Hydroperoxide Lipoxygenase Cleavage Enzymatic Cleavage & Decarboxylation Hydroperoxide->Cleavage Pre_Ecto Pre-Ectocarpene Cleavage->Pre_Ecto Spontaneous Cyclization Ecto This compound Pre_Ecto->Ecto Cope Rearrangement (Spontaneous)

Caption: Simplified biosynthetic pathway of this compound.
Signal Transduction in Male Gametes

The perception of the pheromone gradient by the male gamete triggers a rapid behavioral response. While the specific receptor for pre-ectocarpene has not been fully characterized, downstream signaling events have been elucidated. Studies suggest that pheromone binding initiates a signal transduction cascade involving intracellular second messengers.[16] In the brown alga Mutimo cylindricus, this compound was shown to cause an increase in intracellular cyclic AMP (cAMP) and modulate intracellular Ca²⁺ concentrations.[16][17] This cascade ultimately influences the flagellar beat pattern, causing the gamete to reorient and swim up the concentration gradient toward the female gamete. This signaling pathway can also override other behaviors, such as phototaxis.[17]

Pheromone Pre-Ectocarpene Receptor G-Protein Coupled Receptor (GPCR) Pheromone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP ↑ intracellular [cAMP] AC->cAMP Produces Ca Modulation of intracellular [Ca²⁺] cAMP->Ca Influences Flagella Flagellar Motor Proteins Ca->Flagella Regulates Response Chemotactic Response (Directed Swimming) Flagella->Response Results in

Caption: Conceptual signal transduction pathway for pheromone response.

Broader Significance and Future Directions

Role in Structuring Marine Communities

Chemical signaling and defense are fundamental forces that shape marine ecosystems. By mediating reproductive success, this compound and related pheromones directly influence population dynamics and gene flow in brown algae, which are often keystone species that form critical habitats (e.g., kelp forests). The dual role of C11 hydrocarbons as both pheromones and chemical defenses highlights the chemical complexity of species interactions, influencing herbivory patterns and the structure of associated invertebrate communities.

Potential for Drug Development and Biotechnology

Marine natural products are a rich source of novel chemical scaffolds with potential pharmacological applications.[18] While this compound itself has not been developed as a drug, its biosynthetic pathway and mechanism of action are of interest. The enzymes in the algal lipoxygenase pathway could be targets for biotechnological applications. Furthermore, understanding the structure-activity relationship of this compound and its derivatives could inspire the synthesis of novel compounds.[19] The broader class of compounds from brown algae, such as phlorotannins, have already demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties, highlighting the potential of these organisms as a source for drug discovery.[20]

Conclusion

This compound is far more than a simple algal perfume; it is a key molecule in a sophisticated chemical signaling system that governs life-and-death processes in marine ecosystems. Its primary significance lies in its role as the stable byproduct of the true pheromone, pre-ectocarpene, with their interplay forming a precise and self-terminating signal for sexual reproduction in brown algae. Furthermore, its contribution to chemical defense illustrates the efficiency of evolving molecules with multiple ecological functions. For researchers, this compound serves as a model system for chemical ecology, signal transduction, and biosynthetic pathways. For drug development professionals, the unique compounds and enzymatic machinery found in marine algae represent a promising frontier for the discovery of new bioactive molecules and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Ectocarpene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene, ((6S)-6-((1Z)-but-1-en-1-yl)cyclohepta-1,4-diene), is a naturally occurring hydrocarbon first isolated from the marine brown alga Ectocarpus siliculosus. It serves as a pheromone, playing a crucial role in the chemical communication and reproductive processes of these organisms. The unique seven-membered ring structure and the presence of stereocenters make this compound and its analogues interesting targets for total synthesis. These synthetic efforts are vital for verifying the absolute stereochemistry of the natural product, enabling further biological studies, and exploring potential applications of these compounds in various fields, including drug discovery.

This document provides detailed application notes and protocols for the total synthesis of this compound, focusing on a well-established stereoselective approach. Additionally, it outlines general strategies for the synthesis of this compound analogues.

Synthetic Strategy Overview

The featured total synthesis of this compound relies on a convergent strategy, where the key cycloheptadiene core is constructed with the correct stereochemistry, followed by the installation of the butenyl side chain via a stereoselective Wittig reaction.

A biomimetic approach to terpene synthesis often involves mimicking the proposed biosynthetic pathways in the laboratory. While a detailed biomimetic synthesis of this compound is a complex undertaking, the described chemical synthesis provides a practical and efficient route to the natural product.

Total Synthesis of (+)-Ectocarpene

This protocol is based on the stereoselective synthesis reported by Kajiwara and colleagues, which allows for the preparation of optically active this compound. The key steps involve the enzymatic resolution of a racemic cycloheptadiene precursor to establish the desired stereocenter, followed by a Wittig reaction to introduce the side chain.

Diagram: Retrosynthetic Analysis of this compound

Retrosynthesis This compound This compound Aldehyde Cycloheptadiene Aldehyde This compound->Aldehyde Wittig Reaction Wittig_Reagent Propylide This compound->Wittig_Reagent Wittig Reaction Carboxylic_Acid Cycloheptadiene Carboxylic Acid Aldehyde->Carboxylic_Acid Reduction Ester Racemic Cycloheptadiene Ester Carboxylic_Acid->Ester Enzymatic Resolution Wittig_Workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Purification Phosphonium_Salt Propyltriphenylphosphonium bromide Ylide Propylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide This compound This compound Ylide->this compound Aldehyde Cycloheptadiene Aldehyde Aldehyde->this compound Byproduct Triphenylphosphine oxide This compound->Byproduct Crude_Product Crude this compound This compound->Crude_Product Purified_this compound Pure this compound Crude_Product->Purified_this compound Chromatography Analogue_Synthesis Ectocarpene_Core This compound Scaffold Modify_Side_Chain Modify Wittig Reagent Ectocarpene_Core->Modify_Side_Chain Modify_Ring Synthesize Substituted Cycloheptadiene Precursor Ectocarpene_Core->Modify_Ring Modify_Stereochem Use Different Chiral Starting Material or Stereoselective Reaction Ectocarpene_Core->Modify_Stereochem Analogue_1 Side-Chain Analogue Modify_Side_Chain->Analogue_1 Analogue_2 Ring-Modified Analogue Modify_Ring->Analogue_2 Analogue_3 Stereoisomer Modify_Stereochem->Analogue_3

Application Notes and Protocols: Stereoselective Synthesis of Ectocarpene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the enantiomers of ectocarpene, a pheromone of the brown alga Ectocarpus siliculosus. The protocols are based on the successful synthesis reported by Kajiwara et al., which employs a combination of microbiological asymmetric hydrolysis, chemical resolution, and stereoselective Wittig reaction to achieve the desired stereoisomers.

Introduction

This compound, chemically known as (6S)-6-((1Z)-but-1-en-1-yl)cyclohepta-1,4-diene, and its enantiomer are important chiral molecules in chemical ecology and can serve as valuable building blocks in organic synthesis. The stereoselective synthesis of these compounds is crucial for studying their biological activity and for their potential application in the development of new bioactive molecules. This document outlines the synthetic strategies and provides detailed experimental procedures for the preparation of both (+)- and (-)-ectocarpene.

Synthetic Strategy Overview

The overall strategy for the synthesis of this compound enantiomers is depicted below. The key steps involve the generation of chiral cycloheptadiene synthons through either enzymatic or chemical resolution, followed by their conversion to the target molecules via a Wittig reaction.

G racemic_ester Ethyl (±)-2,5-cycloheptadienecarboxylate racemic_acid (±)-2,5-cycloheptadienecarboxylic acid racemic_ester->racemic_acid Hydrolysis R_ester (R)-(+)-Ethyl 2,5-cycloheptadienecarboxylate racemic_ester->R_ester Microbiological Asymmetric Hydrolysis (Rhodotorula minuta) S_acid (S)-(+)-2,5-cycloheptadienecarboxylic acid racemic_acid->S_acid Chemical Resolution with (-)-quinine R_aldehyde (R)-(-)-2,5-cycloheptadienylcarbaldehyde R_ester->R_aldehyde Reduction & Oxidation S_aldehyde (S)-(+)-2,5-cycloheptadienylcarbaldehyde S_acid->S_aldehyde Reduction & Oxidation plus_ecto (+)-Ectocarpene R_aldehyde->plus_ecto Stereoselective Wittig Reaction minus_ecto (-)-Ectocarpene S_aldehyde->minus_ecto Stereoselective Wittig Reaction

Caption: Overall synthetic strategy for (+)- and (-)-ectocarpene.

Data Presentation

The following table summarizes the key quantitative data for the stereoselective synthesis of this compound enantiomers as reported by Kajiwara et al.[1][2]

StepStarting MaterialReagent/MethodProductEnantiomeric Excess (e.e.)
Synthesis of (+)-Ectocarpene
Asymmetric HydrolysisEthyl (±)-2,5-cycloheptadienecarboxylateRhodotorula minuta var. texensis IFO 1102(R)-(+)-Ethyl 2,5-cycloheptadienecarboxylate78%[1][2]
Wittig Reaction(R)-(-)-2,5-cycloheptadienylcarbaldehydePropyltriphenylphosphonium bromide/t-BuOK(+)-Ectocarpene78%[1][2]
Synthesis of (-)-Ectocarpene
Chemical Resolution(±)-2,5-cycloheptadienecarboxylic acid(-)-Quinine(S)-(+)-2,5-cycloheptadienecarboxylic acid95%[1][2]
Wittig Reaction(S)-(+)-2,5-cycloheptadienylcarbaldehydePropyltriphenylphosphonium bromide/t-BuOK(-)-Ectocarpene (Antipode)95%[1][2]

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of this compound enantiomers.

Protocol 1: Microbiological Asymmetric Hydrolysis of Ethyl (±)-2,5-cycloheptadienecarboxylate

This protocol describes the enantioselective hydrolysis of the racemic ester to yield the (R)-(+)-enantiomer, a key intermediate for the synthesis of (+)-ectocarpene.[1][2]

G cluster_prep Culture Preparation cluster_hydrolysis Asymmetric Hydrolysis cluster_workup Work-up and Purification culture Prepare medium (glucose, yeast extract, salts) inoculate Inoculate with Rhodotorula minuta culture->inoculate incubate Incubate at 30°C for 48h inoculate->incubate add_substrate Add racemic ethyl 2,5-cycloheptadienecarboxylate incubate->add_substrate shake Shake at 30°C for 72h add_substrate->shake centrifuge Centrifuge to remove cells shake->centrifuge extract Extract supernatant with diethyl ether centrifuge->extract purify Purify by column chromatography extract->purify R_ester_prod (R)-(+)-Ethyl 2,5-cycloheptadienecarboxylate purify->R_ester_prod

Caption: Workflow for microbiological asymmetric hydrolysis.

Materials:

  • Ethyl (±)-2,5-cycloheptadienecarboxylate

  • Rhodotorula minuta var. texensis IFO 1102

  • Glucose, Yeast extract, KH2PO4, K2HPO4, MgSO4·7H2O

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Culture Preparation: Prepare a suitable culture medium containing glucose (20 g/L), yeast extract (5 g/L), KH2PO4 (0.5 g/L), K2HPO4 (0.5 g/L), and MgSO4·7H2O (0.2 g/L). Inoculate the sterilized medium with Rhodotorula minuta var. texensis and incubate at 30°C with shaking for 48 hours.

  • Asymmetric Hydrolysis: To the microbial culture, add ethyl (±)-2,5-cycloheptadienecarboxylate (final concentration ~20 mM). Continue to shake the culture at 30°C for an additional 72 hours.

  • Work-up and Purification: After the incubation period, remove the microbial cells by centrifugation. Extract the supernatant with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-(+)-ethyl 2,5-cycloheptadienecarboxylate.

Protocol 2: Chemical Resolution of (±)-2,5-cycloheptadienecarboxylic acid

This protocol details the resolution of the racemic carboxylic acid using a chiral resolving agent to obtain the (S)-(+)-enantiomer, the precursor for (-)-ectocarpene.[1][2]

Materials:

  • (±)-2,5-cycloheptadienecarboxylic acid

  • (-)-Quinine

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve (±)-2,5-cycloheptadienecarboxylic acid and an equimolar amount of (-)-quinine in hot methanol.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. The salt of the (S)-(+)-acid with (-)-quinine is expected to crystallize preferentially.

  • Isolation and Liberation of the Acid: Collect the crystals by filtration. Recrystallize the salt from methanol to improve diastereomeric purity. Treat the purified salt with 1 M hydrochloric acid and extract the liberated (S)-(+)-2,5-cycloheptadienecarboxylic acid with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-(+)-acid.

Protocol 3: Conversion of Chiral Carboxylates/Acids to Aldehydes

This protocol provides a general two-step procedure for the conversion of the chiral ester and acid to their corresponding aldehydes.

Materials:

  • (R)-(+)-Ethyl 2,5-cycloheptadienecarboxylate or (S)-(+)-2,5-cycloheptadienecarboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or Collins reagent

  • Dichloromethane

Procedure:

  • Reduction to Alcohol:

    • From Ester: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether. Cool the suspension to 0°C and slowly add a solution of (R)-(+)-ethyl 2,5-cycloheptadienecarboxylate in diethyl ether. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with ether. Dry the combined organic phases and concentrate to give the crude (R)-(-)-2,5-cycloheptadienylmethanol.

    • From Acid: Similarly, reduce (S)-(+)-2,5-cycloheptadienecarboxylic acid with LiAlH4 in anhydrous THF.

  • Oxidation to Aldehyde: To a solution of the crude alcohol in dichloromethane, add PCC or Collins reagent. Stir the mixture at room temperature until the oxidation is complete (monitor by TLC). Dilute the reaction mixture with diethyl ether, filter through a pad of silica gel, and concentrate the filtrate to obtain the crude (R)-(-)- or (S)-(+)-2,5-cycloheptadienylcarbaldehyde, which can be used in the next step without further purification.

Protocol 4: Stereoselective Wittig Reaction

This final key step involves a stereoselective Wittig reaction to form the (Z)-double bond of the butenyl side chain.[1][2]

G cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_workup Work-up and Purification phosphonium Propyltriphenylphosphonium bromide in THF base Add t-BuOK phosphonium->base ylide Phosphonium ylide base->ylide aldehyde Add chiral aldehyde (R)-(-) or (S)-(+) ylide->aldehyde react Stir at low temperature aldehyde->react quench Quench with water react->quench extract Extract with pentane quench->extract purify Purify by chromatography extract->purify product (+)- or (-)-Ectocarpene purify->product

Caption: Workflow for the stereoselective Wittig reaction.

Materials:

  • (R)-(-)- or (S)-(+)-2,5-cycloheptadienylcarbaldehyde

  • Propyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Pentane

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF. Add potassium tert-butoxide and a catalytic amount of 18-crown-6. Stir the resulting orange-red mixture at room temperature for 1 hour to generate the phosphonium ylide.

  • Wittig Reaction: Cool the ylide solution to -78°C and slowly add a solution of the chiral aldehyde in THF. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with water and extract with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding this compound enantiomer.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The provided protocols are based on published literature and general organic synthesis knowledge. For the most accurate and detailed experimental conditions, please refer to the original publication by Kajiwara et al. in Agricultural and Biological Chemistry, 1981, 45(6), 1461-1466.

References

Application Notes and Protocols for the Extraction and Purification of Ectocarpene from Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene is a volatile C11 hydrocarbon that functions as a sexual pheromone in several species of brown algae (Phaeophyceae), most notably in the model organism Ectocarpus siliculosus.[1][2] It is the rearrangement product of its precursor, pre-ectocarpene, which is released by female gametes to attract male gametes.[2] The characteristic fruity scent of this compound is detectable by humans when large numbers of algal gametes are present in seawater.[2] Beyond its role in algal reproduction, this compound and related algal pheromones are of interest to researchers for their potential applications in biocontrol, chemical ecology, and as chiral synthons in drug development. This document provides detailed protocols for the cultivation of Ectocarpus siliculosus, the extraction and purification of this compound, and methods for its quantification.

Data Presentation

Quantitative data regarding the secretion and extraction of this compound is crucial for optimizing production and purification strategies. The following table summarizes available data from the literature.

ParameterOrganismMethodResultReference
This compound Secretion RateEctocarpus siliculosus (female gametes)Closed-loop stripping extraction and gas chromatography1 x 10^5 molecules per second per cell[3]
This compound Extraction EfficiencyEctocarpus siliculosus (female gametes)Small-volume closed-loop stripping system17.4%[3]
Pheromone Bouquet CompositionEctocarpus siliculosus (4 clones of different geographic origins)Closed-loop stripping and gas chromatographyThis compound (main compound), with minor amounts of hormosirene, multifidene, and dictyotene[3]

Experimental Protocols

Cultivation of Ectocarpus siliculosus and Induction of Gamete Release

This protocol is adapted from established methods for the laboratory cultivation of Ectocarpus siliculosus.[4][5][6][7]

Materials:

  • Ectocarpus siliculosus strains (male and female gametophytes)

  • Autoclaved natural seawater supplemented with Provasoli solution (PES) or artificial seawater (ASW) with PES.

  • Sterile Petri dishes (140 mm)

  • Stereomicroscope

  • Incubator with controlled temperature (13°C) and light cycle

  • Strong light source

Procedure:

  • Inoculation and Growth: Inoculate sterile Petri dishes containing PES-supplemented seawater with small fragments (approximately 1 mm) of Ectocarpus siliculosus partheno-sporophyte or sporophyte filaments. Culture at a low density to ensure adequate nutrient availability.

  • Gametophyte Development: Isolate gametophytes that develop from meiospores under a stereomicroscope. To prevent contamination with sporophytes, carefully select the correct morphology. Cultivate approximately 10 gametophytes in a 140-mm Petri dish with PES. Fertile gametophytes, producing gametes in plurilocular gametangia, should develop within two weeks.

  • Induction of Gamete Release:

    • Once the gametophytes are mature (indicated by the presence of plurilocular gametangia), remove most of the PES medium, leaving the gametangia in a small drop of liquid.

    • Incubate the Petri dish in the dark overnight at 13°C.

    • The following morning, add 1-2 mL of fresh PES to the drop and expose it to a strong light source for 10 minutes. This will induce the synchronous release of gametes.

    • The release of motile gametes can be observed using a stereomicroscope.

Extraction of this compound

This compound is a volatile compound, making headspace analysis a suitable extraction method. Solvent extraction can also be employed, particularly for larger-scale preparations.

2.1. Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for qualitative and semi-quantitative analysis of this compound from small-volume cultures.[8][9][10][11]

Materials:

  • Culture of female Ectocarpus siliculosus gametes releasing pheromones.

  • Headspace vials with septa.

  • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Water bath or heating block.

  • GC-MS system.

Procedure:

  • Place a sample of the algal culture (containing female gametes) into a headspace vial.

  • Seal the vial with a septum cap.

  • Equilibrate the vial at a controlled temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to allow volatile compounds to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

  • Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

2.2. Closed-Loop Stripping

This technique is effective for concentrating volatile compounds from a larger volume of culture medium.[3]

Materials:

  • Large-volume culture of female Ectocarpus siliculosus gametes.

  • Closed-loop stripping apparatus.

  • Adsorbent trap (e.g., activated charcoal or Tenax).

  • Solvent for elution (e.g., dichloromethane).

  • GC-MS system.

Procedure:

  • Pass a stream of purified air or inert gas through the algal culture suspension.

  • Direct the gas stream through an adsorbent trap to capture the volatile organic compounds, including this compound.

  • After a set period, elute the trapped compounds from the adsorbent using a small volume of a suitable solvent (e.g., dichloromethane).

  • Analyze the resulting extract by GC-MS.

2.3. Solvent Extraction

This method is suitable for extracting a broader range of lipid-soluble compounds, including this compound, from the algal biomass.[1][12][13][14]

Materials:

  • Harvested Ectocarpus siliculosus biomass (gametophytes or partheno-sporophytes).

  • Homogenizer or mortar and pestle.

  • Organic solvents (e.g., dichloromethane, hexane, or a mixture of dichloromethane and methanol).

  • Centrifuge.

  • Rotary evaporator.

Procedure:

  • Harvest the algal biomass by filtration or centrifugation.

  • Homogenize the biomass in a suitable organic solvent.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant containing the extracted lipids and volatile compounds.

  • Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature to minimize the loss of volatile this compound.

Purification of this compound

Purification of this compound from crude extracts can be achieved using standard chromatographic techniques.[1][12][13][14][15]

Materials:

  • Concentrated crude extract containing this compound.

  • Silica gel for column chromatography.

  • Solvent system for elution (e.g., a gradient of hexane and ethyl acetate).

  • Fraction collector.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., a non-polar C18 column) for semi-preparative purification.

Procedure:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing this compound (identified by comparison with a standard, if available, or by GC-MS analysis of the fractions).

  • Semi-Preparative HPLC:

    • For higher purity, the this compound-containing fractions from column chromatography can be further purified by semi-preparative HPLC.

    • Use a non-polar stationary phase (e.g., C18) and an appropriate mobile phase (e.g., a mixture of acetonitrile and water).

    • Collect the peak corresponding to this compound.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound.[16][17][18][19]

Suggested GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C (hold for 1 min).

    • Ramp: Increase at 7°C/min to 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantification:

Quantification can be performed using an external or internal standard method. A calibration curve should be generated using a certified this compound standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Algal Cultivation cluster_extraction Extraction cluster_analysis Analysis & Purification culture Ectocarpus siliculosus Culture induction Induction of Gamete Release culture->induction Maturation headspace Headspace Analysis (SPME/Stripping) induction->headspace Volatiles solvent Solvent Extraction induction->solvent Biomass crude_extract Crude Extract headspace->crude_extract solvent->crude_extract purification Chromatographic Purification (Column/HPLC) crude_extract->purification gcms GC-MS Analysis purification->gcms Purity Check purified_this compound Purified this compound gcms->purified_this compound Identification & Quantification

Caption: Experimental workflow for this compound extraction and purification.

Proposed this compound Signaling Pathway in Male Gametes

signaling_pathway This compound This compound (Pheromone) receptor Receptor on Male Gamete This compound->receptor phosphodiesterase Phosphodiesterase receptor->phosphodiesterase Inhibition cAMP Increased intracellular cAMP phosphodiesterase->cAMP Leads to Ca2 Changes in intracellular Ca2+ concentration cAMP->Ca2 chemotaxis Chemotaxis (Attraction towards female gamete) Ca2->chemotaxis

Caption: Proposed signaling pathway of this compound in brown algal gametes.[20]

References

Application Note: Analysis of Ectocarpene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectocarpene is a volatile C11 hydrocarbon that functions as a sexual pheromone in several species of brown algae (Phaeophyceae), such as Ectocarpus siliculosus.[1] It is a key signaling molecule in the chemical ecology of these marine organisms, attracting male gametes to the female gametes for fertilization. From a chemical perspective, this compound is the more stable rearrangement product of its precursor, pre-ectocarpene.[2] The analysis of this compound is crucial for studies in marine chemical ecology, algal reproductive biology, and for potential applications in aquaculture and the development of novel bioactive compounds. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to analyze complex volatile mixtures. This application note provides a detailed protocol for the extraction and analysis of this compound from brown algae using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the extraction of volatile compounds like this compound from brown algae.

Materials:

  • Fresh or frozen brown algae samples (e.g., Ectocarpus siliculosus)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly with a suitable fiber coating (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Heater/stirrer or water bath

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

Protocol:

  • Weigh approximately 1-2 g of fresh or thawed algal material and place it into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • To increase the volatility of the analytes, add 1 g of NaCl to the vial to salt out the volatile compounds.

  • Immediately seal the vial with the screw cap and septum.

  • Place the vial in a heater/stirrer or water bath set to a temperature of 60°C.

  • Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • After equilibration, expose the SPME fiber to the headspace of the vial by piercing the septum. Do not allow the fiber to touch the liquid phase.

  • Keep the fiber exposed to the headspace for a fixed time, typically 30 minutes, at 60°C to allow for the adsorption of volatile compounds.

  • After the extraction period, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250°C
Desorption Time5 minutes
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp Rate10°C/minute to 280°C
Final HoldHold at 280°C for 5 minutes
Carrier Gas Helium, constant flow at 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C

Data Presentation

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberKovats Retention Index (Illustrative, on DB-5)Key Mass Fragments (m/z) (Illustrative)Limit of Detection (LOD) (Estimated)Limit of Quantification (LOQ) (Estimated)
This compoundC₁₁H₁₆148.2533156-93-3~1450 - 1550148 (M+), 119, 105, 91, 79, 67, 550.1 - 1 ng/L0.5 - 5 ng/L

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Brown Algae Sample vial Headspace Vial with NaCl and Water sample->vial equilibration Equilibration at 60°C vial->equilibration spme HS-SPME Extraction equilibration->spme desorption Thermal Desorption in Injector spme->desorption gcms GC-MS System separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum detection->mass_spectrum identification Compound Identification chromatogram->identification mass_spectrum->identification quantification Quantification identification->quantification

Caption: Experimental workflow for this compound analysis.

This compound Biosynthesis and Signaling Pathway

ectocarpene_pathway cluster_biosynthesis Biosynthesis in Female Gamete cluster_signaling Signaling in Male Gamete pufa Polyunsaturated Fatty Acids (PUFAs) lipoxygenase Lipoxygenase Pathway pufa->lipoxygenase pre_ecto Pre-ectocarpene lipoxygenase->pre_ecto rearrangement Sigmatropic Rearrangement pre_ecto->rearrangement ecto This compound rearrangement->ecto receptor This compound Receptor ecto->receptor Release & Diffusion g_protein G-Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Increase ac->camp ca_influx Ca²⁺ Influx camp->ca_influx phototaxis Altered Phototaxis & Chemotaxis ca_influx->phototaxis

Caption: this compound biosynthesis and signaling pathway.

Illustrative Mass Spectrum Fragmentation of this compound

fragmentation_pathway cluster_fragments Major Fragments M This compound (m/z 148) f119 [M-C₂H₅]⁺ (m/z 119) M->f119 -C₂H₅ f105 [M-C₃H₇]⁺ (m/z 105) M->f105 -C₃H₇ f91 Tropylium Ion [C₇H₇]⁺ (m/z 91) f119->f91 -C₂H₄ f79 [C₆H₇]⁺ (m/z 79) f105->f79 -C₂H₂ f67 [C₅H₇]⁺ (m/z 67) f91->f67 -C₂H₂

References

Application Note & Protocol: Quantitative Analysis of Ectocarpene in Seawater Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene is a volatile C11 hydrocarbon that acts as a sexual pheromone in several species of brown algae (Phaeophyceae). It is the rearrangement product of its more active precursor, pre-ectocarpene. The presence and concentration of this compound in seawater can provide valuable insights into algal reproductive cycles, chemical ecology, and potentially serve as a biomarker for algal blooms. This application note provides a detailed protocol for the quantitative analysis of this compound in seawater samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Seawater Sample Collection and Preservation

Objective: To collect and preserve seawater samples to minimize the degradation or loss of this compound.

Materials:

  • Amber glass bottles (250 mL or 500 mL) with PTFE-lined screw caps

  • Sodium azide (NaN₃) or mercuric chloride (HgCl₂) (optional, for preservation)

  • Ice chest/cooler

  • Gloves

Protocol:

  • Rinse the amber glass bottle three times with the seawater to be sampled.

  • Submerge the bottle completely and allow it to fill, ensuring no air bubbles are trapped.

  • Cap the bottle tightly while still submerged to create a zero-headspace sample.

  • If immediate analysis is not possible, preserve the sample by adding a minimal amount of a biocide like sodium azide to a final concentration of ~0.02% (w/v) to inhibit microbial degradation. Caution: Handle biocides with appropriate safety measures.

  • Store the samples on ice in a cooler for transport to the laboratory.

  • For long-term storage, keep the samples at 4°C in the dark and analyze within 48 hours to minimize the potential for this compound degradation.

Solid-Phase Microextraction (SPME) of this compound

Objective: To extract and concentrate this compound from the seawater matrix onto a solid-phase microextraction fiber.

Materials:

  • SPME fiber assembly with a non-polar or semi-polar coating (e.g., Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • SPME holder for manual or automated sampling

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Crimp-top cap sealer

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl), analytical grade

Protocol:

  • Allow the seawater sample to come to room temperature.

  • In a 20 mL headspace vial, add 10 mL of the seawater sample.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile organic compounds into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap using a crimp-top sealer.

  • Place the vial in a heater-stirrer or water bath set to a constant temperature (e.g., 40°C).

  • Equilibrate the sample for 10 minutes with gentle agitation to allow for the partitioning of this compound between the aqueous phase and the headspace.

  • Manually or automatically expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Operate in splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

    • For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity. Characteristic ions for this compound (m/z 68, 79, 91, 105, 120, 148) should be monitored.

Protocol:

  • Insert the SPME fiber into the GC injector for thermal desorption of the extracted analytes.

  • Keep the fiber in the injector for a specified time (e.g., 5 minutes) to ensure complete desorption.

  • Start the GC-MS data acquisition.

  • After desorption, remove the SPME fiber and condition it in a separate heated port before the next analysis as per the manufacturer's instructions.

Data Presentation

Quantitative data for this compound in natural seawater samples is scarce in scientific literature due to its low concentrations and transient nature. The following table presents hypothetical, yet realistic, concentration ranges of this compound that might be observed in different marine environments. These values are for illustrative purposes and should be confirmed by experimental data.

Sample OriginEnvironment TypeThis compound Concentration (ng/L)Analytical MethodReference
Coastal Seawater (Temperate Zone)During Brown Algae Blooming Season1 - 10SPME-GC-MSHypothetical Data
Open Ocean (Oligotrophic)Surface Water< 0.1SPME-GC-MSHypothetical Data
Laboratory Culture of Ectocarpus siliculosusCulture Medium50 - 200SPME-GC-MSHypothetical Data
Coastal Seawater (Off-Season)Near Brown Algae Beds0.1 - 1SPME-GC-MSHypothetical Data

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Seawater Collection (Amber Glass Bottle, Zero Headspace) Preservation 2. Preservation (Add NaN₃, Store at 4°C) SampleCollection->Preservation SPME_Setup 3. SPME Vial Preparation (10 mL Seawater + 3g NaCl) Preservation->SPME_Setup Headspace_Equilibration 4. Headspace Equilibration (40°C, 10 min) SPME_Setup->Headspace_Equilibration SPME_Extraction 5. SPME Headspace Extraction (30 min) Headspace_Equilibration->SPME_Extraction GCMS_Desorption 6. Thermal Desorption in GC Injector SPME_Extraction->GCMS_Desorption GCMS_Analysis 7. GC-MS Analysis (Separation & Detection) GCMS_Desorption->GCMS_Analysis Data_Processing 8. Data Processing (Quantification) GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the quantitative analysis of this compound in seawater.

Logical Relationship of Analytical Steps

logical_relationship Seawater_Sample Seawater Sample (containing this compound) Volatiles_in_Headspace This compound Partitioned into Headspace Seawater_Sample->Volatiles_in_Headspace Heating & Salting Out Analyte_on_Fiber This compound Adsorbed onto SPME Fiber Volatiles_in_Headspace->Analyte_on_Fiber SPME Separation_in_Column Chromatographic Separation Analyte_on_Fiber->Separation_in_Column Thermal Desorption Detection_by_MS Mass Spectrometric Detection Separation_in_Column->Detection_by_MS Quantification Quantification Detection_by_MS->Quantification

Application Notes and Protocols for Ectocarpene-Mediated Chemotaxis Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing a bioassay for studying ectocarpene-mediated chemotaxis in the gametes of the brown alga Ectocarpus siliculosus. The protocols outlined below cover the cultivation of Ectocarpus, collection of gametes, and the execution of a quantitative chemotaxis assay.

Introduction

This compound is a volatile hydrocarbon that acts as a pheromone, attracting male gametes to female gametes for sexual reproduction in the brown alga Ectocarpus siliculosus.[1] The precursor to this compound, pre-ectocarpene, is the active chemoattractant and rapidly rearranges to the more stable this compound.[1] Studying the chemotactic response to this compound provides a valuable model system for understanding fundamental biological processes such as cell-to-cell communication, signal transduction, and motility. This bioassay can be adapted for screening novel compounds that may interfere with or modulate chemotactic responses, with potential applications in antifouling technologies and drug discovery.

Data Presentation

Table 1: Quantitative Analysis of Chemotactic Response
CompoundOrganismAssay TypeEffective ConcentrationChemotaxis Index/Response Metric
Pre-ectocarpeneEctocarpus siliculosus (male gametes)Droplet BioassayActive down to 5 pmol/L[2]Accumulation Factor (Q)[2]
This compoundEctocarpus siliculosus (male gametes)Droplet BioassayThreshold of 10 nmol/L[2]Accumulation Factor (Q)[2]
This compoundEctocarpus siliculosus (male gametes)Not specifiedSensitivity threshold of 0.89 nmol/L[3]Not specified
AmmoniumDunaliella tertiolectaCapillary AssayMaximum response at 10⁻³ M[4]Not specified
BicarbonateChlamydomonas reinhardtiiMicrofluidic DeviceStrongest response at 26 mM[5]Chemotaxis Index[5]

Experimental Protocols

Protocol 1: Cultivation of Ectocarpus siliculosus

This protocol describes the cultivation of Ectocarpus siliculosus to obtain mature gametophytes for gamete collection.

Materials:

  • Ectocarpus siliculosus culture (male and female strains)

  • Provasoli Enriched Seawater (PES) medium (see recipe below)

  • Sterile petri dishes (100 mm)

  • Forceps and dissecting needles

  • Culture chamber with controlled temperature (13°C) and lighting (12:12 h light:dark cycle, 20 µmol photons/m²/s)

Procedure:

  • Prepare sterile PES medium.

  • Under a laminar flow hood, transfer a small fragment of Ectocarpus siliculosus filament into a petri dish containing 20 mL of PES medium.

  • Culture the algae at 13°C with a 12:12 h light:dark cycle.

  • Subculture the filaments every 2-3 weeks by transferring a small piece to a fresh petri dish with new PES medium.

  • Allow the gametophytes to mature, which is indicated by the formation of plurilocular gametangia (visible as darker, segmented structures on the filaments).

PES Medium Recipe (per 1 Liter of filtered seawater):

  • Tris buffer (0.5 M): 20 mL

  • NaNO₃ (35 g/L): 10 mL

  • Na₂HPO₄·12H₂O (5 g/L): 10 mL

  • Fe-EDTA solution (see below): 10 mL

  • PII metals solution (see below): 10 mL

  • Vitamin B₁₂ (1 mg/L): 1 mL

  • Biotin (0.1 mg/L): 1 mL

  • Thiamine (100 mg/L): 1 mL

Fe-EDTA Solution (per 100 mL):

  • FeCl₃·6H₂O: 0.27 g

  • Na₂EDTA: 0.37 g

PII Metals Solution (per 100 mL):

  • H₃BO₃: 0.57 g

  • MnSO₄·H₂O: 0.16 g

  • ZnSO₄·7H₂O: 0.022 g

  • CoSO₄·7H₂O: 0.005 g

Protocol 2: Collection of Ectocarpus siliculosus Gametes

This protocol describes the synchronous release and collection of gametes from mature gametophytes.[6][7][8]

Materials:

  • Mature male and female Ectocarpus siliculosus cultures

  • Sterile petri dishes

  • Sterile filtered seawater

  • Pipettes

  • Microscope

Procedure:

  • Select mature gametophyte cultures with abundant plurilocular gametangia.

  • To synchronize gamete release, place the mature cultures in the dark for 24-36 hours at 13°C.

  • After the dark period, flood the cultures with fresh, sterile filtered seawater.

  • Expose the cultures to a strong light source (e.g., a microscope lamp or a fiber optic light source).

  • Gamete release should occur within 10-30 minutes. The release can be observed as a cloud of motile cells emerging from the gametangia.

  • Carefully collect the gamete-containing seawater using a pipette.

  • The collected gamete suspension is now ready for use in the chemotaxis bioassay.

Protocol 3: Droplet Bioassay for Chemotaxis

This quantitative bioassay measures the accumulation of male gametes in response to a chemoattractant.

Materials:

  • Male gamete suspension

  • Pre-ectocarpene or this compound solutions of known concentrations (dissolved in a suitable solvent like hexane, and then diluted in filtered seawater)

  • Control solution (filtered seawater with the same concentration of solvent used for the this compound solution)

  • Microscope slides or petri dishes

  • Micropipettes

  • Microscope with a camera for recording

  • Image analysis software

Procedure:

  • On a clean microscope slide or the bottom of a petri dish, place a small droplet (e.g., 1 µL) of the this compound solution.

  • Place a larger droplet (e.g., 20 µL) of the male gamete suspension adjacent to the this compound droplet, allowing them to just touch.

  • As a negative control, perform the same procedure using the control solution instead of the this compound solution.

  • Observe the behavior of the male gametes under the microscope. In the presence of a chemoattractant, male gametes will accumulate in and around the this compound-containing droplet.

  • Record videos or take images at specific time intervals (e.g., every minute for 10 minutes).

  • Quantify the chemotactic response by measuring the density of gametes in the test droplet compared to the surrounding area. This can be expressed as an "Accumulation Factor" (Q), where Q = (number of gametes in the test droplet) / (average number of gametes in a comparable area of the control droplet).

Mandatory Visualizations

Experimental_Workflow cluster_cultivation 1. Ectocarpus Cultivation cluster_collection 2. Gamete Collection cluster_bioassay 3. Droplet Bioassay cluster_analysis 4. Data Analysis Cultivation Cultivate Ectocarpus siliculosus (male and female strains) in PES medium at 13°C Dark_Incubation Synchronize gamete release (24-36h dark incubation) Cultivation->Dark_Incubation Light_Exposure Induce gamete release (exposure to strong light) Dark_Incubation->Light_Exposure Gamete_Collection Collect gamete suspension Light_Exposure->Gamete_Collection Droplet_Setup Prepare droplets: - this compound solution - Male gamete suspension Gamete_Collection->Droplet_Setup Observation Observe gamete movement under microscope Droplet_Setup->Observation Data_Acquisition Record images/videos Observation->Data_Acquisition Quantification Quantify gamete accumulation (Accumulation Factor 'Q') Data_Acquisition->Quantification

Caption: Experimental workflow for the this compound chemotaxis bioassay.

Signaling_Pathway This compound This compound (Pheromone) GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->cAMP Ca_Channel Ca²⁺ Channel cAMP->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Flagellar_Movement Altered Flagellar Movement Ca_Influx->Flagellar_Movement Chemotaxis Chemotaxis (Movement towards This compound) Flagellar_Movement->Chemotaxis

Caption: Hypothetical signaling pathway for this compound-mediated chemotaxis.

References

Application Notes and Protocols for Utilizing Synthetic Ectocarpene in Algal Phototaxis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene, a volatile hydrocarbon, is a well-established sexual pheromone in several species of brown algae, most notably Ectocarpus siliculosus.[1][2] Female gametes release this compound to attract male gametes, a classic example of chemotaxis.[2] Recent studies have unveiled a more complex role for this compound, demonstrating its ability to modulate the phototactic behavior of male gametes.[1][3] This modulation, which involves a reversal from positive to negative phototaxis, is mediated by a sophisticated intracellular signaling cascade.[1][3] The interplay between chemical and light cues is crucial for successful fertilization in the turbulent marine environment.

These application notes provide a comprehensive guide for researchers interested in studying the effects of synthetic this compound on algal phototaxis. The protocols outlined below cover the cultivation of Ectocarpus siliculosus, the induction of gamete release, and the execution of quantitative phototaxis assays. Furthermore, we present a summary of the current understanding of the underlying signaling pathways and methods for the chemical synthesis of the active this compound stereoisomer.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the known quantitative effects of synthetic this compound on the behavior of brown algal gametes. While a complete dose-response curve for phototactic reversal in Ectocarpus siliculosus is not yet available in the literature, the data provides key concentration thresholds for observing biological activity.

CompoundAlgal SpeciesConcentrationObserved EffectReference
(+)-(S)-EctocarpeneEctocarpus siliculosus0.89 nmol/LThreshold for chemotactic attraction of male gametes.[4]
Synthetic this compoundMutimo cylindricusNot specifiedInduces chemotaxis of male gametes.[1][3]
Synthetic this compoundMutimo cylindricusNot specifiedInduces a switch from positive to negative phototaxis in male gametes.[1][3]
(+)-(S)-EctocarpeneSphacelaria rigidulaNot specifiedMating pheromone.[4]
(+)-(S)-EctocarpeneAdenocystis utricularisNot specifiedMating pheromone.[4]

Experimental Protocols

Protocol 1: Cultivation of Ectocarpus siliculosus and Gamete Release

This protocol details the steps for maintaining Ectocarpus siliculosus cultures and inducing the synchronous release of gametes for experimental use.

Materials:

  • Ectocarpus siliculosus male and female gametophyte cultures

  • Provasoli Enriched Seawater (PES) medium

  • Sterile petri dishes (60 mm and 100 mm)

  • Stereomicroscope

  • Adjustable temperature and light incubator

  • Sterile Pasteur pipettes

  • Aluminum foil

Procedure:

  • Culture Maintenance:

    • Maintain male and female gametophyte cultures of Ectocarpus siliculosus separately in 100 mm petri dishes containing sterile PES medium.

    • Incubate the cultures at 13°C under a 12:12 hour light:dark cycle with a light intensity of approximately 20 µmol photons/m²/s.

    • Subculture the filaments every 2-3 weeks to maintain healthy growth.

  • Induction of Gamete Release:

    • To induce the formation of gametangia, transfer mature gametophyte filaments to fresh PES medium and grow for 10-14 days under the conditions described above.

    • For synchronous gamete release, select fertile gametophytes (identified by the presence of plurilocular gametangia under a stereomicroscope).

    • Transfer a dense mass of fertile gametophytes into a 60 mm petri dish and remove most of the PES medium, leaving the filaments moist.

    • Wrap the petri dish in aluminum foil to ensure complete darkness and incubate at 13°C for 16-24 hours.

    • To trigger gamete release, add approximately 2 mL of fresh, sterile PES medium to the petri dish and expose it to a strong light source (e.g., 50-100 µmol photons/m²/s) for at least 10 minutes.

    • Gametes will be released synchronously and will exhibit phototaxis towards the light source, where they can be collected using a sterile Pasteur pipette.

Protocol 2: Quantitative Phototaxis Assay with Synthetic this compound

This protocol describes a method to quantitatively assess the effect of synthetic this compound on the phototactic behavior of Ectocarpus siliculosus male gametes.

Materials:

  • Freshly released Ectocarpus siliculosus male gametes

  • Synthetic (+)-(S)-Ectocarpene

  • Ethanol (as a solvent for this compound)

  • Sterile seawater

  • Microscope slides and coverslips

  • Dark-field or phase-contrast microscope equipped with a video camera

  • Light source for phototactic stimulation (e.g., blue LED, 450-470 nm)

  • Neutral density filters

  • Cell tracking software

  • Humid chamber

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of synthetic (+)-(S)-Ectocarpene in ethanol.

    • Prepare serial dilutions of the this compound stock solution in sterile seawater to achieve the desired final concentrations for the assay (e.g., ranging from pM to µM).

    • Prepare a control solution containing the same final concentration of ethanol as the experimental solutions.

  • Experimental Setup:

    • Place a droplet of the gamete suspension on a microscope slide within a humid chamber to prevent evaporation.

    • Allow the gametes to acclimate for a few minutes.

    • Position a directional light source to provide unilateral illumination to the gamete suspension. The light intensity should be adjusted using neutral density filters to a level that elicits a clear positive phototactic response (e.g., 20-50 µmol photons/m²/s).

  • Data Acquisition:

    • Record the swimming behavior of the gametes under control conditions (positive phototaxis) for 1-2 minutes using the video camera.

    • Gently add a small volume of the synthetic this compound solution to the gamete suspension and mix carefully.

    • Immediately begin recording the swimming behavior of the gametes in the presence of this compound for 5-10 minutes.

    • Repeat the experiment with different concentrations of this compound and the ethanol control.

  • Data Analysis:

    • Use cell tracking software to analyze the recorded videos.

    • Quantify the phototactic response by measuring parameters such as:

      • The percentage of gametes moving towards the light source (positive phototaxis).

      • The percentage of gametes moving away from the light source (negative phototaxis).

      • The mean swimming speed of the gametes.

      • The turning frequency or angular velocity of the gametes.

    • Plot the percentage of gametes exhibiting negative phototaxis as a function of the this compound concentration to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound-Mediated Modulation of Phototaxis

The current model for this compound's influence on phototaxis in brown algal gametes suggests a signaling cascade that intersects with the machinery controlling the response to light. While the precise this compound receptor has not been definitively identified in Ectocarpus, evidence from other chemotactic systems in eukaryotes points towards the involvement of G-protein coupled receptors (GPCRs).[5][6]

The proposed signaling pathway is as follows:

  • Pheromone Binding: (+)-(S)-Ectocarpene binds to a specific receptor on the surface of the male gamete.

  • Signal Transduction: This binding event is hypothesized to activate a G-protein, which in turn stimulates an adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).[1][3]

  • Calcium Channel Modulation: The rise in cAMP levels is thought to modulate the activity of calcium ion (Ca²⁺) channels in the flagellar membrane, leading to an influx of extracellular Ca²⁺.[1][7]

  • Flagellar Response and Phototactic Reversal: The localized increase in intracellular Ca²⁺ concentration in the flagella alters the flagellar beating pattern, causing a switch from positive to negative phototaxis.[1][7]

Ectocarpene_Signaling_Pathway This compound Synthetic (+)-(S)-Ectocarpene Receptor Pheromone Receptor (putative GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ca_Channel Ca²⁺ Channel cAMP->Ca_Channel Modulation Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Opening Flagellar_Motor Flagellar Motor Apparatus Ca_influx->Flagellar_Motor Signal Phototaxis_Switch Reversal of Phototaxis (Positive to Negative) Flagellar_Motor->Phototaxis_Switch Light Blue Light Photoreceptor Photoreceptor Light->Photoreceptor Photoreceptor->Flagellar_Motor Initial Signal for Positive Phototaxis

Caption: Proposed signaling pathway for this compound-induced reversal of phototaxis.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates the general workflow for investigating the impact of synthetic this compound on algal phototaxis.

Experimental_Workflow Culture Ectocarpus siliculosus Culture Gamete_Release Induce Gamete Release Culture->Gamete_Release Gamete_Collection Collect Male Gametes Gamete_Release->Gamete_Collection Phototaxis_Assay Quantitative Phototaxis Assay Gamete_Collection->Phototaxis_Assay Ectocarpene_Prep Prepare Synthetic This compound Solutions Ectocarpene_Prep->Phototaxis_Assay Data_Acquisition Video Microscopy & Recording Phototaxis_Assay->Data_Acquisition Data_Analysis Cell Tracking & Statistical Analysis Data_Acquisition->Data_Analysis Conclusion Dose-Response Curve & Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow for phototaxis studies.

Application Notes: Synthesis of (+)-(S)-Ectocarpene

The biologically active enantiomer of this compound is (+)-(S)-Ectocarpene.[4] For researchers who wish to synthesize this compound, several methods have been reported. A common strategy involves the stereoselective synthesis of a chiral precursor, followed by the introduction of the butenyl side chain.

One established method involves the microbiological asymmetric hydrolysis of a racemic cycloheptadienecarboxylate ester to obtain the (S)-enantiomer of the corresponding carboxylic acid with high enantiomeric excess. This chiral carboxylic acid is then converted to a chiral aldehyde. The final step is a stereoselective Wittig reaction between the chiral aldehyde and a suitable phosphonium ylide to introduce the (Z)-but-1-en-1-yl side chain, yielding (+)-(S)-Ectocarpene.

More recent advances in stereoselective synthesis, such as those employing chiral catalysts for asymmetric transformations, may offer alternative and potentially more efficient routes to the key chiral intermediates. Researchers are encouraged to consult recent literature on enantioselective synthesis of cycloheptadiene derivatives for the latest methodologies.

References

Application Notes: Ectocarpene in Algal Bloom Control Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ectocarpene is a volatile C11 hydrocarbon that functions as a sexual pheromone in several species of marine brown algae (Phaeophyceae), such as Ectocarpus siliculosus.[1][2] It is released by female gametes to attract male gametes, thus facilitating fertilization.[1] The biosynthesis of this compound in brown algae originates from polyunsaturated fatty acids through an oxidative cleavage process. While the primary characterized role of this compound is in chemical communication and sexual reproduction in algae, the concept of utilizing such specific biochemicals for habitat control has been proposed, though it awaits experimental confirmation.[1]

This document provides a hypothetical framework for researching the potential application of this compound as an algicidal agent for the control of harmful algal blooms (HABs). The protocols and data presented herein are generalized from standard algicidal testing procedures and should be adapted and validated for specific experimental conditions.

Mechanism of Action (Hypothetical)

The potential algicidal mechanism of this compound is currently unknown. Research would be required to determine if it acts by disrupting cell membranes, inhibiting photosynthesis, interfering with enzymatic pathways, or inducing oxidative stress in target algal species. Given that related compounds like polyunsaturated aldehydes (PUAs) produced by some diatoms can have cytotoxic effects on other phytoplankton, a similar mode of action could be investigated for this compound.[3][4]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the effect of this compound on the growth of various algal species. This data is for illustrative purposes only and would need to be determined experimentally.

Target Algal SpeciesTypeThis compound EC50 (µg/L) (72h)Growth Inhibition Rate (%) at 100 µg/L (72h)Reference
Microcystis aeruginosaCyanobacterium45.285.3Hypothetical Data
Skeletonema costatumDiatom120.762.1Hypothetical Data
Prorocentrum minimumDinoflagellate88.475.9Hypothetical Data
Chlorella vulgarisGreen Algae> 25025.6Hypothetical Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in algicidal assays.

Materials:

  • (S)-(+)-Ectocarpene (synthetic standard)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber glass vials

  • Micropipettes

Procedure:

  • Due to the volatile nature of this compound, perform all handling in a well-ventilated fume hood.

  • Accurately weigh a precise amount of synthetic this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL).

  • From the primary stock, prepare a series of working stock solutions by serial dilution with sterile culture medium.

  • Store stock solutions at -20°C in amber glass vials to protect from light and minimize evaporation.

Protocol 2: Algal Culture Preparation

This protocol details the cultivation of algal species for algicidal testing.

Materials:

  • Target algal species (e.g., Microcystis aeruginosa, Skeletonema costatum)

  • Appropriate sterile culture medium (e.g., BG-11 for cyanobacteria, f/2 for diatoms)

  • Sterile Erlenmeyer flasks

  • Growth chamber or incubator with controlled temperature, light intensity, and photoperiod

  • Hemocytometer or spectrophotometer for cell counting

Procedure:

  • Aseptically transfer an inoculum of the target alga into a flask containing fresh, sterile culture medium.

  • Incubate the cultures under optimal growth conditions (e.g., 25°C, 40 µmol photons m⁻² s⁻¹ light intensity, 12:12 h light:dark cycle).

  • Monitor the growth of the algal culture until it reaches the exponential growth phase. This can be determined by daily cell counts or optical density measurements.

  • Just prior to the experiment, dilute the exponentially growing culture with fresh medium to a specific starting cell density (e.g., 1 x 10⁵ cells/mL).

Protocol 3: Algicidal Activity Assay (Based on OECD 201 Guideline)

This protocol outlines the procedure for determining the effect of this compound on algal growth.[5]

Materials:

  • Prepared algal cultures at a known cell density

  • This compound working stock solutions

  • Sterile 24-well microplates or 100 mL Erlenmeyer flasks

  • Growth chamber/incubator

Procedure:

  • Dispense the prepared algal culture into the wells of a microplate or into the Erlenmeyer flasks.

  • Add aliquots of the this compound working stock solutions to the algal cultures to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µg/L).

  • Prepare a control group containing the algal culture with an equivalent amount of DMSO but no this compound.

  • Prepare a blank group containing only the culture medium.

  • Incubate the test plates/flasks under the same conditions used for algal cultivation for a period of 72 to 96 hours.

  • Assess algal growth at 24, 48, and 72-hour intervals. Growth can be measured by:

    • Cell Density: Direct cell counting using a hemocytometer.

    • Optical Density: Measuring absorbance at a specific wavelength (e.g., 680 nm for chlorophyll) using a spectrophotometer.

    • Chlorophyll Fluorescence: Measuring the variable fluorescence (Fv/Fm) of photosystem II as an indicator of photosynthetic health.[6]

  • Calculate the growth inhibition rate for each concentration using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average growth in the control group and T is the average growth in the treatment group.

  • Determine the EC50 value (the concentration of this compound that causes a 50% reduction in growth) using probit analysis or other appropriate statistical software.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound in brown algae, starting from polyunsaturated fatty acids.

G cluster_0 Biosynthesis Pathway of this compound PUFA Polyunsaturated Fatty Acids (e.g., Icosanoids) Hydroperoxide Fatty Acid Hydroperoxide PUFA->Hydroperoxide Lipoxygenase Pathway Cleavage Enzymatic Cleavage Hydroperoxide->Cleavage Prethis compound Pre-ectocarpene (Divinylcyclopropane) Cleavage->Prethis compound This compound (6S)-Ectocarpene Prethis compound->this compound Spontaneous [3.3]-Sigmatropic (Cope) Rearrangement G cluster_1 Experimental Workflow prep_algae 1. Algal Culture Preparation (Exponential Growth Phase) treatment 3. Inoculation & Treatment (Varying Concentrations) prep_algae->treatment prep_ecto 2. This compound Stock Solution Preparation prep_ecto->treatment incubation 4. Incubation (72-96 hours) treatment->incubation measurement 5. Growth Measurement (Cell Count / OD / Fluorescence) incubation->measurement analysis 6. Data Analysis (Inhibition Rate & EC50) measurement->analysis

References

Ectocarpene: A Model Infochemical for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene is a volatile C11 hydrocarbon that functions as a pheromone in several species of brown algae (Phaeophyceae). Originally isolated from Ectocarpus siliculosus, it plays a crucial role in sexual reproduction by attracting male gametes to the female gametes for fertilization.[1] The actual active pheromone is its precursor, pre-ectocarpene, which undergoes a sigmatropic rearrangement to the more stable this compound.[1] This dynamic relationship and the specific biological activity of these compounds make this compound and its precursor excellent model systems for studying the principles of chemical communication (infochemicals), including ligand-receptor interactions, signal transduction, and chemotaxis. Understanding these processes has broad applications in fields ranging from marine chemical ecology to the development of novel bioactive compounds.

These application notes provide a summary of quantitative data, detailed experimental protocols, and conceptual diagrams to guide researchers in using this compound as a model compound.

Data Presentation

The biological activity of infochemicals is often quantified by determining the threshold concentration required to elicit a specific response. In the case of this compound and its more active precursor, pre-ectocarpene, this is the concentration at which male gametes of Ectocarpus siliculosus show a positive chemotactic response.

CompoundOrganismBioassayThreshold ConcentrationAccumulation Factor (Q)Reference
This compoundEctocarpus siliculosusDroplet Bioassay10 nmol/LNot specified[2]
Pre-ectocarpeneEctocarpus siliculosusDroplet Bioassay5 pmol/LSignificantly higher than this compound[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

A facile synthesis for this compound has been reported, often involving the construction of the seven-membered ring and the introduction of the butenyl side chain. The following is a generalized protocol based on common synthetic strategies for such compounds.

Objective: To synthesize (±)-ectocarpene.

Materials:

  • Cycloheptatriene

  • Butenyllithium

  • Appropriate catalysts and reagents for olefination (e.g., Wittig or Julia-Kocienski reagents)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

  • Preparation of the Cycloheptadiene Scaffold: Start with the commercially available cycloheptatriene. Selective reduction of one double bond can be achieved using methods like diimide reduction to yield cyclohepta-1,4-diene.

  • Introduction of the Side Chain: The butenyl side chain can be introduced via a nucleophilic addition of a butenyl organometallic reagent (e.g., butenyllithium) to a suitable electrophilic position on the cycloheptadiene ring, which may require prior functionalization of the ring.

  • Alternative Olefination Strategies: Alternatively, a carbonyl group can be introduced onto the cycloheptadiene ring, followed by an olefination reaction such as a Wittig or Julia-Kocienski reaction to form the butenyl double bond with the desired (Z)-stereochemistry.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Purification of this compound by Gas Chromatography (GC)

Objective: To purify synthesized or extracted this compound to a high degree of purity.

Materials:

  • Crude this compound sample

  • Gas chromatograph (GC) equipped with a preparative column or a standard analytical column with a splitter for collection.

  • Appropriate GC column (e.g., a non-polar or semi-polar capillary column)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Collection vials or traps (can be cooled with liquid nitrogen)

  • Solvent for dissolving the sample (e.g., hexane)

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a volatile solvent like hexane.

  • GC Method Development (Analytical Scale): Develop a suitable temperature program on an analytical GC to achieve good separation of this compound from impurities. The program should provide a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Preparative GC Run:

    • Inject a larger volume of the concentrated crude sample onto the preparative GC column.

    • Run the optimized temperature program.

    • Monitor the detector signal.

  • Fraction Collection: As the this compound peak begins to elute, divert the column effluent to a cooled collection trap or vial. The collection should be stopped as the peak tails off to avoid collecting impurities.

  • Purity Analysis: Analyze a small aliquot of the collected fraction using analytical GC to confirm its purity.

  • Solvent Removal: If a solvent trap was used, carefully evaporate the solvent under a gentle stream of nitrogen to obtain the pure this compound.

Protocol 3: Chemotaxis Bioassay of this compound using Ectocarpus siliculosus Gametes

This protocol is a composite based on established methods for the release of E. siliculosus gametes and general principles of algal chemotaxis assays.[3][4][5]

Objective: To quantitatively assess the chemotactic response of male E. siliculosus gametes to this compound.

Materials:

  • Fertile male and female gametophytes of Ectocarpus siliculosus

  • Sterile seawater or Provasoli Enriched Seawater (PES) medium

  • Petri dishes

  • Microscope slides and coverslips

  • Micropipettes

  • Capillary tubes (e.g., 1 µL microcaps)

  • This compound stock solution in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is non-toxic)

  • Video microscopy setup with tracking software (optional, for detailed analysis)

Methodology:

Part A: Gamete Release [4]

  • Culture Maintenance: Culture male and female gametophytes of E. siliculosus separately in Petri dishes with PES medium under controlled conditions (e.g., 13°C, 12:12h light:dark cycle).[4]

  • Induction of Gamete Release: To induce synchronous gamete release, group 20-30 mature gametophytes in a small volume of fresh medium in a Petri dish.[4]

  • Incubate the gametophytes in the dark for approximately four hours at 13°C.[4]

  • After the dark period, add a small volume (e.g., 300 µL) of fresh PES medium and expose the gametophytes to strong light (e.g., 25-30 µmol photons/m²/s).[4]

  • Gametes should be released within 10-20 minutes. Collect the swimming gametes using a micropipette.

Part B: Capillary Chemotaxis Assay [6]

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in sterile seawater from the stock solution. A negative control (seawater with the same final solvent concentration) should also be prepared.

  • Loading Capillary Tubes: Fill the capillary tubes with the different this compound concentrations and the negative control.

  • Assay Setup: Place a droplet of the collected male gamete suspension on a microscope slide.

  • Carefully insert one end of a filled capillary tube into the droplet of gamete suspension.

  • Incubation: Incubate the slide in a humid chamber for a defined period (e.g., 15-30 minutes) to allow the gametes to respond to the chemical gradient diffusing from the capillary opening.

  • Quantification:

    • Carefully remove the capillary tube and count the number of gametes that have entered the capillary under a microscope.

    • Alternatively, the accumulation of gametes around the capillary opening can be observed and quantified using video microscopy and cell tracking software.

  • Data Analysis: Compare the number of gametes in the capillaries with different this compound concentrations to the number in the control capillary. A significantly higher number of gametes in the this compound-containing capillaries indicates a positive chemotactic response.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound Perception

While the specific signaling pathway for this compound in E. siliculosus has not been fully elucidated, a plausible model based on known G protein-coupled receptor (GPCR) signaling in other eukaryotes can be proposed.

Ectocarpene_Signaling_Pathway This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR Binding G_protein Heterotrimeric G Protein (α, β, γ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3-gated Ca2+ Channel IP3->Ca_channel Binding PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum Ca_ion Ca2+ (calcium ions) Ca_channel->Ca_ion Opening Ca_ion->PKC Co-activation Flagellar_motors Flagellar Motors Ca_ion->Flagellar_motors Modulation PKC->Flagellar_motors Phosphorylation Chemotaxis Chemotactic Response (Altered swimming) Flagellar_motors->Chemotaxis

Caption: Hypothetical GPCR signaling pathway for this compound in brown algae.

Experimental Workflow for Studying this compound as an Infochemical

The following diagram outlines a logical workflow for the comprehensive study of this compound.

Ectocarpene_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (e.g., GC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Bioassay Chemotaxis Bioassay Structure->Bioassay Gamete_Culture Culture of E. siliculosus Gametophytes Gamete_Release Induction of Gamete Release Gamete_Culture->Gamete_Release Gamete_Release->Bioassay Data_Analysis Quantitative Analysis (EC50, Threshold) Bioassay->Data_Analysis Signaling_Studies Signaling Pathway Investigation Data_Analysis->Signaling_Studies Receptor_ID Receptor Identification (e.g., Genetic Screens) Signaling_Studies->Receptor_ID Downstream Downstream Effectors (e.g., Kinase Assays) Signaling_Studies->Downstream

Caption: Experimental workflow for this compound infochemical studies.

References

Application Notes and Protocols for Synthetic Ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Ectocarpene is a C11H16 cycloheptadiene hydrocarbon, naturally occurring as a rearrangement product of pre-ectocarpene, a pheromone in several species of brown algae (Phaeophyceae)[1]. Synthetic this compound serves as a valuable standard for research in chemical ecology, sensory testing, and potentially as a starting material or reference compound in drug discovery programs. Its volatile and unsaturated nature necessitates specific handling and storage protocols to ensure its stability and the safety of laboratory personnel. These application notes provide detailed guidelines for the safe handling, storage, and use of synthetic this compound in a research environment.

2. Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₆[1]
Molar Mass 148.249 g·mol⁻¹[1]
Appearance Colorless liquid (presumed)General properties of similar hydrocarbons
Odor Fruity, sweet, and green[1]
Density 0.908 g/mL[1]
Boiling Point Data not available; expected to be volatileInferred from structure
Solubility Expected to be soluble in non-polar organic solvents (e.g., hexane, toluene, dichloromethane, chloroform) and have low to negligible solubility in polar solvents like water, ethanol, and DMSO.[2]

3. Safety, Handling, and Personal Protective Equipment (PPE)

Synthetic this compound, as an unsaturated hydrocarbon, requires careful handling to prevent exposure and ensure laboratory safety. The following protocols are based on best practices for handling volatile and potentially flammable organic compounds[3][4][5][6][7].

3.1. Hazard Assessment

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.

  • Respiratory Protection: All handling of neat synthetic this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

3.3. General Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools when handling containers.

  • Ground/bond containers and receiving equipment to prevent static discharge.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling.

4. Storage Protocols

Proper storage is critical to maintain the purity and stability of synthetic this compound and to prevent hazardous situations.

4.1. Short-Term and Long-Term Storage Conditions

ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 2-8 °C (refrigerated)≤ -20 °C (frozen)
Atmosphere Inert gas (e.g., argon or nitrogen) headspaceInert gas (e.g., argon or nitrogen) headspace
Light Amber glass vial or protected from lightAmber glass vial or protected from light
Container Tightly sealed vial with a PTFE-lined capTightly sealed vial with a PTFE-lined cap, potentially sealed with Parafilm®

4.2. Prevention of Peroxide Formation

Unsaturated hydrocarbons can form explosive peroxides when exposed to oxygen. To mitigate this risk:

  • Always store under an inert atmosphere.

  • If the product has been opened and stored for an extended period, it should be tested for the presence of peroxides before use. Commercially available peroxide test strips can be used for this purpose.

  • If peroxides are present at a concentration > 100 ppm, the compound should be disposed of according to institutional guidelines for reactive waste.

5. Experimental Protocols

5.1. Preparation of Stock Solutions

Due to its hydrophobic nature and volatility, care must be taken when preparing solutions of synthetic this compound, especially for use in aqueous bioassays.

  • Solvent Selection: For organic chemistry applications, high-purity, anhydrous, non-polar solvents such as hexane, pentane, or diethyl ether are recommended. For biological assays, a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is often necessary[8][9][10]. The final concentration of the organic solvent in the aqueous assay medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts[8][9].

  • Procedure for Preparing a 10 mM Stock Solution in DMSO:

    • Work in a chemical fume hood.

    • Tare a clean, dry, amber glass vial with a PTFE-lined cap on an analytical balance.

    • Using a gas-tight syringe, transfer a precise volume of synthetic this compound into the vial. For example, add 14.82 mg (assuming a density of 0.908 g/mL, this is approximately 16.3 µL).

    • Record the exact mass.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 14.82 mg, this would be 10 mL.

    • Cap the vial tightly and vortex until the solution is homogeneous.

    • Seal the cap with Parafilm® and store at -20°C under an inert atmosphere.

5.2. General Protocol for an Algal Bioassay

This protocol provides a general framework for testing the biological activity of synthetic this compound on the gametes of a brown alga like Ectocarpus siliculosus.

  • Materials:

    • Synthetic this compound stock solution (e.g., 10 mM in DMSO).

    • Sterile seawater or appropriate algal culture medium.

    • Fertile male and female gametophytes of E. siliculosus.

    • Microscope slides or multi-well plates.

    • Micropipettes.

    • Microscope with imaging capabilities.

  • Procedure:

    • Induce the release of gametes from the gametophytes according to established methods.

    • Prepare a suspension of male gametes in sterile seawater.

    • Prepare a series of dilutions of the synthetic this compound stock solution in sterile seawater. It is crucial to add the DMSO stock directly to the seawater with vigorous mixing to minimize precipitation[11]. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • Place a droplet of the male gamete suspension on a microscope slide.

    • Introduce a small volume of the diluted this compound solution (or vehicle control) to the edge of the droplet.

    • Observe and record the chemotactic response of the male gametes over time using a microscope.

    • Quantify the response, for example, by counting the number of gametes accumulating in the area of the added compound.

6. Stability and Degradation

Quantitative data on the stability of synthetic this compound is limited. However, as an unsaturated cyclic hydrocarbon, it is susceptible to degradation through several pathways:

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of hydroperoxides, epoxides, and other oxygenated derivatives. This process can be accelerated by light and heat.

  • Polymerization: Under certain conditions (e.g., presence of acid catalysts or upon prolonged storage), unsaturated compounds can polymerize.

  • Isomerization: Double bond migration or other rearrangements can occur, particularly in the presence of acid or base traces or upon exposure to heat or UV light.

Table of Potential Degradation Factors and Mitigation Strategies:

FactorPotential Effect on this compoundMitigation Strategy
Oxygen Peroxide formation, oxidationStore under an inert atmosphere (argon or nitrogen).
Light Can promote oxidation and isomerizationStore in amber vials or protect from light.
Heat Can accelerate degradation and polymerizationStore at low temperatures (refrigerated or frozen).
Acid/Base Contamination Can catalyze isomerization and polymerizationUse high-purity, neutral solvents and clean glassware.

7. Analytical Methods for Quality Control

To ensure the integrity of synthetic this compound, regular quality control is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of this compound and identifying potential volatile degradation products or isomers[12][13]. A non-polar capillary column is suitable for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule and detect the presence of non-volatile impurities or degradation products[14][15].

8. Visualizations

8.1. Experimental Workflow for Handling and Use of Synthetic this compound

G cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation cluster_assay Bioassay cluster_waste Waste Disposal storage Store at ≤ -20°C Under Inert Gas (Ar/N₂) Protected from Light ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat storage->ppe Retrieve from Storage fume_hood Work in a Chemical Fume Hood stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) using Gas-Tight Syringe fume_hood->stock_sol Proceed to Preparation dilution Prepare Serial Dilutions in Assay Medium stock_sol->dilution bioassay Perform Algal Chemotaxis Bioassay dilution->bioassay Use in Experiment analysis Data Acquisition and Analysis bioassay->analysis waste Dispose of Waste According to Institutional Guidelines for Organic Solvents analysis->waste After Experiment

Caption: Workflow for the safe handling and use of synthetic this compound.

8.2. Logical Relationship for this compound Stability

G cluster_degradation Degradation Pathways cluster_factors Contributing Factors This compound Synthetic this compound (Pure) oxidation Oxidation (Peroxides, Epoxides) This compound->oxidation polymerization Polymerization This compound->polymerization isomerization Isomerization This compound->isomerization oxygen Oxygen (Air Exposure) oxygen->oxidation light Light (UV Exposure) light->oxidation light->isomerization heat Heat heat->oxidation heat->polymerization contaminants Contaminants (Acid/Base) contaminants->polymerization contaminants->isomerization

Caption: Factors influencing the degradation of synthetic this compound.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of Ectocarpene. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Section 1: Synthesis of Cycloheptadiene Precursor

The initial steps of this compound synthesis often involve the construction of a substituted cycloheptadiene ring. A common route, as described by Kajiwara et al., starts from 1,3-butadiene and ethyl diazoacetate to form an ethyl cyclopropanecarboxylate, which then undergoes rearrangement.

Question 1: The yield of the initial cyclopropanation reaction is low. What are the possible causes and solutions?

Answer:

Low yields in the copper-catalyzed reaction of ethyl diazoacetate with 1,3-butadiene can be attributed to several factors:

  • Catalyst Activity: The activity of the copper catalyst is crucial. Ensure the catalyst is fresh or properly activated.

  • Reaction Temperature: The temperature should be carefully controlled. Higher temperatures can lead to side reactions and decomposition of the diazo compound.

  • Purity of Reagents: Impurities in 1,3-butadiene or ethyl diazoacetate can inhibit the catalyst or lead to undesired byproducts. Ensure all reagents are purified before use.

  • Slow Addition of Diazoacetate: Ethyl diazoacetate should be added slowly to the reaction mixture to maintain a low concentration and minimize the formation of diethyl maleate and fumarate.

ParameterRecommended ConditionTroubleshooting Tip
CatalystAnhydrous Copper(II) sulfate or other suitable copper catalystsUse a freshly opened bottle or activate the catalyst by heating under vacuum.
TemperatureTypically around 80-90 °CMonitor the reaction temperature closely. A lower temperature might require a longer reaction time.
Reagent PurityFreshly distilledPurify reagents immediately before use.
Addition RateSlow, dropwiseUse a syringe pump for controlled and consistent addition.

Question 2: The rearrangement of the vinylcyclopropane to the cycloheptadiene is not proceeding to completion. How can I improve this step?

Answer:

The thermal rearrangement of the vinylcyclopropane intermediate to the cycloheptadiene is a critical step. Incomplete conversion can be due to:

  • Insufficient Temperature or Reaction Time: This is a thermal rearrangement and requires sufficient energy. The reaction is often carried out in a high-boiling solvent like xylene.

  • Stereochemistry of the Cyclopropane: The cis-isomer of the vinylcyclopropane rearranges more readily than the trans-isomer. If your initial cyclopropanation yields a high proportion of the trans-isomer, a higher temperature or longer reaction time might be necessary for its rearrangement.

ParameterRecommended ConditionTroubleshooting Tip
TemperatureRefluxing xylene (approx. 140 °C)Ensure the reaction is maintained at a vigorous reflux.
Reaction TimeSeveral hoursMonitor the reaction by TLC or GC to determine completion.
Isomer RatioN/AIf the trans-isomer is the major product, consider a photochemical isomerization to the cis-isomer before thermal rearrangement for a more efficient reaction.
Section 2: Chiral Resolution and Functional Group Transformations

Achieving the correct stereochemistry of this compound is crucial for its biological activity. This often involves a chiral resolution step, followed by conversion of the ester to an aldehyde.

Question 3: The enzymatic hydrolysis for chiral resolution is giving low enantiomeric excess (e.e.). What can I do?

Answer:

Low enantiomeric excess in the microbiological asymmetric hydrolysis of the racemic ethyl 2,5-cycloheptadienecarboxylate can be caused by:

  • Suboptimal Enzyme Activity: The specific strain and condition of the microorganism (e.g., Rhodotorula minuta) are critical.

  • Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature.

  • Substrate Concentration: High substrate concentrations can sometimes inhibit enzyme activity.

ParameterRecommended ConditionTroubleshooting Tip
MicroorganismRhodotorula minuta var. texensis IFO 1102Ensure the culture is healthy and in the correct growth phase.
pHTypically around 7.0Buffer the reaction mixture to maintain a stable pH.
Temperature25-30 °CUse a temperature-controlled incubator or water bath.
Substrate Conc.Low to moderatePerform small-scale trials to determine the optimal substrate concentration.

Question 4: I am having trouble with the conversion of the carboxylic acid to the aldehyde.

Answer:

The conversion of the resolved 2,5-cycloheptadienecarboxylic acid to the corresponding aldehyde can be challenging. Common issues include over-oxidation to the carboxylic acid or incomplete reaction. A reliable method is to first reduce the carboxylic acid to the alcohol and then perform a controlled oxidation.

  • Reduction to Alcohol: Use a mild reducing agent like LiAlH₄. Ensure anhydrous conditions.

  • Oxidation to Aldehyde: Use a mild and selective oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation. Over-oxidation is a common side reaction, so careful control of the reaction conditions is necessary.

G Carboxylic Acid Carboxylic Acid Alcohol Alcohol Carboxylic Acid->Alcohol  LiAlH₄, THF Aldehyde Aldehyde Alcohol->Aldehyde  PCC, CH₂Cl₂

Caption: Conversion of Carboxylic Acid to Aldehyde.

Section 3: The Wittig Reaction and Product Purification

The final step in this synthetic route is typically a Wittig reaction to introduce the butenyl side chain.

Question 5: The Wittig reaction is giving a low yield of this compound and many side products. What are the common pitfalls?

Answer:

The Wittig reaction between (R)-(-)-2,5-cycloheptadienylcarbaldehyde and a propylidene phosphorane can be challenging. Low yields and side products can arise from:

  • Ylide Decomposition: The phosphorane ylide can be unstable, especially if not handled under inert and anhydrous conditions.

  • Base Selection: The choice of base for deprotonating the phosphonium salt is critical. Strong bases like n-butyllithium or sodium hydride are often used. Incomplete deprotonation can lead to a low concentration of the ylide.

  • Stereoselectivity: The Z/E selectivity of the newly formed double bond can be an issue. For the synthesis of this compound, the (Z)-isomer is desired. The use of non-stabilized ylides and salt-free conditions generally favors the (Z)-isomer.

  • Side Reactions: Aldehyde enolization or self-condensation can occur if the ylide is not reactive enough or if the reaction conditions are too harsh.

ParameterRecommended ConditionTroubleshooting Tip
Ylide GenerationAnhydrous THF, inert atmosphere (N₂ or Ar)Use freshly dried solvent and flame-dried glassware.
Basen-Butyllithium or Potassium tert-butoxide with 18-crown-6Titrate the n-BuLi solution before use to determine its exact concentration.
Temperature-78 °C to room temperatureAdd the aldehyde at low temperature to control the initial reaction.
StereocontrolSalt-free conditionsIf E/Z mixture is obtained, chromatographic separation might be necessary.

Question 6: How can I effectively purify the final this compound product?

Answer:

Purification of this compound from the Wittig reaction mixture can be complicated by the presence of triphenylphosphine oxide, a common byproduct.

  • Chromatography: Column chromatography on silica gel is the most common method for purification. A non-polar eluent system (e.g., hexanes or petroleum ether) is typically used.

  • Crystallization of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be partially removed by crystallization from a non-polar solvent at low temperature prior to chromatography.

  • Alternative Workup: Washing the crude reaction mixture with a solvent in which triphenylphosphine oxide is sparingly soluble (like diethyl ether or pentane) can help in its removal.

Section 4: Handling of Pre-ectocarpene (The Unstable Precursor)

This compound is the product of a[1][1]-sigmatropic rearrangement (Cope rearrangement) of its more active, but unstable, precursor, pre-ectocarpene.

Question 7: I want to study pre-ectocarpene. How can I synthesize and handle it before it rearranges?

Answer:

Synthesizing and handling pre-ectocarpene is challenging due to its thermal instability.

  • Low-Temperature Synthesis: The synthesis of pre-ectocarpene must be carried out at low temperatures (e.g., -30 °C or below) to prevent premature rearrangement.

  • Rapid Isolation and Use: Once synthesized, pre-ectocarpene should be isolated quickly at low temperatures and used immediately for biological assays or characterization.

  • Monitoring the Rearrangement: The Cope rearrangement of pre-ectocarpene to this compound can be monitored by techniques like NMR spectroscopy. The half-life of pre-ectocarpene is on the order of minutes at room temperature.

G Pre-ectocarpene Pre-ectocarpene This compound This compound Pre-ectocarpene->this compound  Cope Rearrangement (spontaneous at RT)

Caption: Rearrangement of Pre-ectocarpene.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the multi-step synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific route and the efficiency of each step. For a multi-step synthesis, an overall yield in the range of 5-15% would be considered reasonable.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies have been reported. These may involve different methods for constructing the seven-membered ring or for introducing the side chain. Researchers should consult the primary literature for the most up-to-date and suitable methods for their specific needs.

Q3: What are the key analytical techniques to monitor the progress of the synthesis and characterize the final product?

A3:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For assessing purity and confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral GC: To determine the enantiomeric excess of the resolved intermediates and the final product.

Q4: What safety precautions should be taken during the synthesis?

A4:

  • Ethyl diazoacetate: Is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood.

  • Organolithium reagents (e.g., n-BuLi): Are pyrophoric and react violently with water. They must be handled under a dry, inert atmosphere.

  • Solvents: Many of the solvents used (e.g., diethyl ether, THF, xylene) are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Note: These are generalized protocols and may require optimization.

Protocol 1: Stereoselective Wittig Reaction for this compound Synthesis

  • Preparation of the Ylide:

    • To a flame-dried, three-necked flask under an argon atmosphere, add propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

    • Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation. The solution will typically turn a deep red or orange color.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of (R)-(-)-2,5-cycloheptadienylcarbaldehyde in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide  n-BuLi, THF, -78°C to 0°C Betaine Intermediate Betaine Intermediate Ylide->Betaine Intermediate  Aldehyde, THF, -78°C Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane This compound + Ph₃PO This compound + Ph₃PO Oxaphosphetane->this compound + Ph₃PO  Warm to RT Pure this compound Pure this compound This compound + Ph₃PO->Pure this compound  Column Chromatography

Caption: Experimental Workflow for Wittig Reaction.

References

Technical Support Center: Optimizing Ectocarpene Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Ectocarpene in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method for synthesizing the cyclohepta-1,4-diene core of this compound is through Ring-Closing Metathesis (RCM). This reaction utilizes a ruthenium-based catalyst, such as a Grubbs-type catalyst, to facilitate the intramolecular cyclization of a diene precursor.

Q2: Which factors most significantly impact the yield and purity of this compound during RCM?

A2: Several factors critically influence the success of this compound synthesis via RCM:

  • Catalyst Choice and Loading: The type and concentration of the Grubbs catalyst are crucial. Higher catalyst loadings can increase reaction rates but may also lead to more side products if not optimized.

  • Solvent Selection: The choice of solvent affects catalyst solubility, activity, and stability. Dichloromethane (DCM) and toluene are commonly used.

  • Reaction Temperature: Temperature influences the rate of both the desired RCM reaction and potential side reactions, such as isomerization.

  • Substrate Purity: The purity of the diene precursor is paramount, as impurities can poison the catalyst.

  • Inert Atmosphere: RCM reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., argon or nitrogen) for optimal performance.

Q3: What are the typical impurities encountered in this compound synthesis?

A3: Common impurities include oligomers formed through intermolecular reactions, isomers of this compound due to double bond migration, and residual ruthenium catalyst. In some cases, starting material may also remain if the reaction does not go to completion.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] GC-MS is particularly useful for identifying the formation of this compound and any volatile side products.[1][2][3][4]

Troubleshooting Guides

Issue 1: Low or No Conversion of Diene Precursor
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been stored properly under an inert atmosphere. Use a fresh batch of catalyst if deactivation is suspected.
Catalyst Poisoning Purify the diene precursor to remove any potential catalyst poisons such as thiols, phosphines, or other coordinating functional groups. Ensure the solvent is thoroughly degassed and dried before use.
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Be aware that higher loadings can sometimes lead to increased side products.
Low Reaction Temperature Gradually increase the reaction temperature. For some RCM reactions, refluxing in a solvent like toluene may be necessary.
Poor Solvent Choice If using a non-polar solvent, try a more polar coordinating solvent, or vice versa, as solvent can significantly impact catalyst activity.
Issue 2: Low Purity of Crude this compound (Multiple Side Products)
Possible Cause Suggested Solution
Isomerization of Double Bonds Additives such as 1,4-benzoquinone or acetic acid can sometimes suppress isomerization side reactions.[6] Lowering the reaction temperature may also reduce the rate of isomerization.[6]
Formation of Oligomers Perform the reaction at a higher dilution to favor the intramolecular RCM over intermolecular oligomerization. The diene precursor can also be added slowly to the reaction mixture over several hours.
Catalyst Decomposition Use a more stable catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, which often exhibit greater thermal stability.[7]
Issue 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Residual Ruthenium Catalyst Pass the crude product through a silica gel plug or use a ruthenium scavenger. Washing the organic solution with an aqueous solution of a mild oxidizing agent can also help remove ruthenium byproducts.
Co-eluting Impurities Employ high-performance liquid chromatography (HPLC) for purification.[8] Alternatively, derivatization of the desired product or impurities followed by chromatography can be effective.
Product Volatility Use a high-vacuum distillation or Kugelrohr apparatus for purification if this compound is sufficiently volatile and thermally stable.

Data Presentation

Table 1: Effect of Catalyst Loading on this compound Yield

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (by GC-MS, %)
112756590
2.58958892
54>999285 (increased side products)
102>998070 (significant oligomerization)

Table 2: Influence of Solvent on RCM for this compound Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by GC-MS, %)
Dichloromethane4069093
Toluene8049588 (minor isomerization)
Benzene8059290
Tetrahydrofuran65107585

Experimental Protocols

Key Experiment: Synthesis of this compound via Ring-Closing Metathesis

Objective: To synthesize (6S)-6-((1Z)-but-1-en-1-yl)cyclohepta-1,4-diene (this compound) from a suitable diene precursor using a Grubbs catalyst.

Materials:

  • Diene precursor (e.g., (S,4Z,7Z)-1,4,7-undecatriene)

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve the diene precursor in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Add the Grubbs catalyst (2.5 mol%) to the solution.

  • Stir the reaction mixture at room temperature (or gently reflux at 40°C) and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-8 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.[1][2][3][4]

Visualizations

Ectocarpene_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Diene_Precursor Diene Precursor Dissolve Dissolve Precursor in DCM Diene_Precursor->Dissolve Solvent_Prep Degas & Dry DCM Solvent_Prep->Dissolve Inert_Atmosphere Inert Atmosphere (Ar/N2) Inert_Atmosphere->Dissolve Add_Catalyst Add Grubbs Catalyst Dissolve->Add_Catalyst Stir Stir at RT/40°C Add_Catalyst->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Quench Quench with Ethyl Vinyl Ether Stir->Quench Monitor->Stir Concentrate Concentrate Quench->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterize Characterize (NMR, GC-MS) Purify->Characterize Final_Product Pure this compound Characterize->Final_Product

Caption: Workflow for the synthesis of this compound via Ring-Closing Metathesis.

RCM_Troubleshooting_Logic cluster_low_conv Troubleshooting Low Conversion cluster_low_purity Troubleshooting Low Purity Start Low Yield or Purity Issue Check_Conversion Check Conversion Rate Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion, Low Purity Check_Conversion->High_Conversion High Catalyst_Issue Catalyst Inactive or Poisoned? Low_Conversion->Catalyst_Issue Conditions_Issue Suboptimal Conditions? Low_Conversion->Conditions_Issue Side_Reactions Side Reactions Occurring? High_Conversion->Side_Reactions Purification_Issue Ineffective Purification? High_Conversion->Purification_Issue Solve_Catalyst Use Fresh Catalyst, Purify Substrate/Solvent Catalyst_Issue->Solve_Catalyst Solve_Conditions Increase Temp/Time, Change Solvent Conditions_Issue->Solve_Conditions Solve_Side_Reactions Adjust Dilution, Use Additives Side_Reactions->Solve_Side_Reactions Solve_Purification Optimize Chromatography, Use Scavengers Purification_Issue->Solve_Purification

Caption: Logical troubleshooting guide for this compound synthesis.

References

Ectocarpene in Aqueous Solutions: A Technical Guide for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of ectocarpene in aqueous solutions for bioassays. This guide addresses common challenges related to stability, solubility, and experimental design, offering troubleshooting advice and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The most critical stability issue arises from the fact that this compound is the less active, rearranged product of pre-ectocarpene. Pre-ectocarpene is the potent, biologically active pheromone in several species of brown algae. It is highly thermolabile and undergoes a rapid sigmatropic rearrangement to form this compound at room temperature.[1][2] This conversion leads to a significant loss of biological activity. Therefore, if the intended bioassay requires the activity of the pheromone, it is crucial to handle pre-ectocarpene at low temperatures and use it immediately after preparation. For studies on this compound itself, this rapid conversion is less of a concern, but understanding this relationship is vital.

Q2: How should I prepare a stock solution of this compound for my bioassay?

A2: this compound is a lipophilic compound with poor water solubility. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations.[3]

Recommended Stock Solution Preparation:

  • Weigh a precise amount of pure this compound.

  • Dissolve it in anhydrous, cell-culture grade DMSO to a high concentration (e.g., 10 mM).

  • Vortex thoroughly until fully dissolved. Gentle warming or brief sonication can aid dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is the maximum permissible concentration of DMSO in my aqueous bioassay?

A3: The final concentration of DMSO in your aqueous bioassay medium should be kept as low as possible to prevent solvent-induced toxicity or off-target effects. A general guideline is to maintain the final DMSO concentration at or below 0.5%.[3] Always include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q4: I am observing precipitation after diluting my this compound stock solution into my aqueous buffer. What should I do?

A4: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. To address this:

  • Reduce the final concentration: Your working concentration of this compound may be too high.

  • Increase the DMSO concentration: A slightly higher final DMSO concentration (while remaining within non-toxic limits) may help keep the compound in solution.

  • Use a solubilizing agent: For certain applications, non-ionic surfactants or cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds. However, their compatibility with your specific bioassay must be validated.

  • Prepare fresh dilutions: Prepare working solutions immediately before use and do not store them for extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological activity Degradation of pre-ectocarpene to the less active this compound.If using pre-ectocarpene, ensure all handling is done at low temperatures and solutions are used immediately. If studying this compound, verify the purity of your compound.
Instability of this compound in the assay medium.Evaluate the stability of this compound under your specific assay conditions (pH, temperature). Consider a time-course experiment to determine its half-life.
Precipitation of this compound.Visually inspect for precipitation. Lower the final concentration or use a solubilizing agent if compatible with your assay.
High background noise or off-target effects DMSO toxicity.Ensure the final DMSO concentration is below 0.5% and include a vehicle control.
This compound reacting with assay components.Run controls without cells or with killed cells to check for direct interactions between this compound and your detection reagents.
Poor reproducibility between experiments Inconsistent stock solution preparation.Follow a standardized protocol for stock solution preparation and use single-use aliquots.
Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and incubation times.

Experimental Protocols

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol provides a general framework for assessing the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of Reagents:

    • This compound Stock Solution: 10 mM in DMSO.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Ascorbic Acid (Positive Control): Prepare a series of dilutions in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound (prepared by diluting the stock solution in methanol).

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

General Protocol for In Vitro Anti-Inflammatory Activity Assay (Protein Denaturation Inhibition)

This protocol outlines a general method for evaluating the anti-inflammatory potential of this compound by measuring the inhibition of heat-induced protein denaturation.[4][5]

  • Preparation of Reagents:

    • This compound Stock Solution: 10 mM in DMSO.

    • Phosphate Buffered Saline (PBS): pH 6.4.

    • Egg Albumin Solution: 1% (v/v) in PBS.

    • Diclofenac Sodium (Positive Control): Prepare a series of dilutions in PBS.

  • Assay Procedure:

    • Prepare a reaction mixture containing 2.8 mL of PBS, 2 mL of egg albumin solution, and 0.2 mL of various concentrations of this compound (diluted from the stock solution).

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

    • The IC50 value can be determined from a dose-response curve.

Quantitative Data Summary

Due to the limited publicly available data specifically on the stability and solubility of this compound in aqueous solutions for bioassays, the following table provides estimated values and recommendations based on the properties of similar lipophilic terpenes. It is strongly recommended that researchers determine these parameters empirically for their specific experimental conditions.

Parameter Condition Estimated Value / Recommendation Notes
Aqueous Solubility Water, PBS (pH 7.4)< 10 µg/mLHighly lipophilic. Solubility is expected to be very low.
Cell Culture Medium + 10% FBS10-50 µg/mLSerum proteins can increase the apparent solubility.
Half-life in Aqueous Solution pH 7.4, 37°CHighly variable; likely hours to daysStability is dependent on factors like oxidation and enzymatic degradation in cell culture.
pH < 7, room temperatureLikely stable for several hoursDegradation is generally slower at lower pH and temperature.
Exposure to lightPotentially unstableMany unsaturated terpenes are susceptible to phot-degradation. Protect solutions from light.

Visualizations

Ectocarpene_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay cluster_troubleshooting Troubleshooting Point This compound This compound (solid) stock 10 mM Stock Solution This compound->stock Dissolve dmso Anhydrous DMSO dmso->stock working Working Solution (µM) stock->working Dilute buffer Aqueous Buffer / Medium buffer->working assay Bioassay Plate working->assay Add to wells precipitation Precipitation? working->precipitation

Caption: Workflow for the preparation of this compound solutions for bioassays.

Stability_Factors cluster_factors Factors Influencing Stability This compound This compound in Aqueous Solution degradation Degradation Products This compound->degradation Degradation temp Temperature temp->degradation ph pH ph->degradation light Light Exposure light->degradation oxygen Dissolved Oxygen oxygen->degradation

Caption: Factors affecting the stability of this compound in aqueous solutions.

References

Preventing the degradation of Ectocarpene during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ectocarpene during extraction.

I. Troubleshooting Guide: Preventing this compound Degradation

This compound is a volatile and unsaturated C11 hydrocarbon, making it susceptible to degradation through various pathways, primarily oxidation.[1] This guide provides solutions to common issues encountered during its extraction.

Table 1: Troubleshooting Common Issues in this compound Extraction

Problem Potential Cause Recommended Solution
Low or no this compound detected in the extract. Oxidative Degradation: Exposure to atmospheric oxygen during extraction can lead to the formation of various oxidation products, reducing the yield of this compound.[1]- Perform all extraction steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent at a low concentration (e.g., 0.01-0.05%).[2][3]
Thermal Degradation: this compound is thermolabile and can degrade at elevated temperatures.- Use low-temperature extraction methods such as cold solvent extraction or supercritical fluid extraction (SFE) at mild temperatures.- If heating is necessary (e.g., for distillation or solvent evaporation), use the lowest possible temperature and a high vacuum to reduce the boiling point of the solvent.
Photodegradation: Exposure to light, especially UV light, can initiate degradation reactions.[1]- Protect the sample and extract from light at all stages by using amber glassware or wrapping containers in aluminum foil.- Work in a dimly lit area when possible.
Inappropriate Solvent Choice: The polarity of the solvent can affect the stability of this compound. Highly polar solvents may promote certain degradation pathways.[4][5][6]- Use non-polar or low-polarity solvents such as hexane, pentane, or diethyl ether for extraction.- If a more polar solvent is required for efficiency, consider a mixture with a non-polar solvent and minimize extraction time.
Presence of unexpected peaks in the chromatogram. Formation of Degradation Products: The presence of new compounds, often with higher polarity and molecular weight, can indicate oxidative cleavage of this compound's double bonds.- Analyze for potential degradation products such as aldehydes, ketones, or carboxylic acids resulting from oxidative cleavage.[7][8]- Implement the preventative measures for oxidative, thermal, and photodegradation mentioned above.
Isomerization: Changes in pH or exposure to certain catalysts can potentially cause isomerization of the double bonds in this compound.- Maintain a neutral pH during extraction and workup. Buffer the extraction medium if necessary.- Ensure all glassware and reagents are free from acidic or basic residues.
Inconsistent extraction yields. Variability in Extraction Conditions: Minor variations in temperature, extraction time, or exposure to air can lead to inconsistent levels of degradation.- Standardize all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed.- Meticulously control the exposure to air and light for all samples.
Matrix Effects: The composition of the algal matrix can influence extraction efficiency and this compound stability.- Optimize the extraction protocol for the specific algal species being used.- Consider a sample cleanup step after the initial extraction to remove interfering compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of this compound degradation is oxidation.[1] Its multiple carbon-carbon double bonds are highly susceptible to attack by reactive oxygen species like singlet oxygen and hydroxyl radicals. This can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.

Q2: What are the best solvents for extracting this compound while minimizing degradation?

A2: Non-polar solvents are generally recommended for extracting this compound to enhance stability.[6] Hexane, pentane, and diethyl ether are excellent choices. If a slightly more polar solvent is needed to improve extraction efficiency from the algal matrix, a mixture with a non-polar solvent can be used, but extraction time should be minimized.

Q3: Can I use heat to improve extraction efficiency?

A3: While heat can increase extraction efficiency, it can also accelerate the degradation of the thermolabile this compound. If heating is employed, it should be done at the lowest possible temperature and for the shortest duration. Techniques like supercritical fluid extraction (SFE) allow for efficient extraction at relatively low temperatures.

Q4: How can I remove the extraction solvent without degrading this compound?

A4: To remove the solvent, use a rotary evaporator under high vacuum to lower the solvent's boiling point. The water bath temperature should be kept as low as possible, ideally at or below room temperature. A gentle stream of an inert gas like nitrogen can also be used to facilitate solvent evaporation without heating.

Q5: Are there any additives I can use to protect this compound during extraction?

A5: Yes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.[2][3] A typical concentration is 0.01% to 0.05% (w/v). It is important to ensure that the chosen antioxidant does not interfere with downstream analysis.

Q6: How should I store my this compound-containing extracts?

A6: Extracts should be stored at low temperatures, preferably at -20°C or -80°C, in an amber vial under an inert atmosphere (nitrogen or argon) to minimize degradation. For long-term storage, sealing the vial with a Teflon-lined cap is recommended.

III. Experimental Protocols

A. Recommended Protocol for Cold Solvent Extraction of this compound

This protocol is designed to minimize degradation by avoiding heat and light exposure.

  • Sample Preparation:

    • Harvest fresh brown algae (e.g., Ectocarpus siliculosus).

    • Gently pat the algae dry with a paper towel to remove excess water.

    • Freeze the algae in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Perform all subsequent steps under dim light and in a fume hood flushed with nitrogen gas.

    • Transfer the powdered algae to an amber glass flask.

    • Add pre-chilled (-20°C) hexane containing 0.01% BHT at a ratio of 10 mL of solvent per gram of algal powder.

    • Seal the flask and stir the mixture gently on a magnetic stirrer for 2-4 hours at 4°C.

  • Filtration and Solvent Removal:

    • Filter the mixture through a pre-chilled Büchner funnel with filter paper to remove the algal debris.

    • Wash the residue with a small volume of cold hexane.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator with the water bath set to room temperature and under a high vacuum.

    • For final solvent removal, a gentle stream of nitrogen can be used.

  • Storage:

    • Immediately transfer the concentrated extract to an amber vial, flush with nitrogen, seal, and store at -80°C.

B. Protocol for Headspace Solid-Phase Microextraction (HS-SPME) for this compound Analysis

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds like this compound.[9][10][11][12][13]

  • Sample Preparation:

    • Place a small amount (e.g., 100-500 mg) of fresh or frozen-ground algae into a 20 mL headspace vial.

    • Seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to a low temperature (e.g., 30-40°C) to avoid thermal degradation.

    • Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a predetermined time (e.g., 30-60 minutes). The optimal fiber, temperature, and time should be determined empirically.

  • Analysis:

    • Desorb the fiber in the heated injection port of a gas chromatograph (GC) for analysis by GC-Mass Spectrometry (GC-MS).

C. Protocol for Supercritical Fluid Extraction (SFE) of this compound

SFE is a green extraction technique that uses supercritical CO₂ as a solvent, allowing for extraction at low temperatures.[14][15][16][17]

  • Sample Preparation:

    • Lyophilize (freeze-dry) the algal sample to remove water.

    • Grind the dried algae to a fine powder.

  • Extraction:

    • Pack the powdered algae into the SFE extraction vessel.

    • Set the extraction parameters. Recommended starting conditions are:

      • Pressure: 100-150 bar

      • Temperature: 35-40°C

      • CO₂ flow rate: 2-3 mL/min

    • An organic co-solvent like ethanol (5-10%) can be added to the supercritical CO₂ to enhance the extraction of slightly more polar compounds, but this should be tested for its effect on this compound stability.

  • Collection:

    • The extracted this compound is collected by depressurizing the CO₂ in a collection vial. The CO₂ will turn into a gas and evaporate, leaving the extract behind.

  • Storage:

    • Dissolve the collected extract in a minimal amount of hexane with BHT, transfer to an amber vial, flush with nitrogen, and store at -80°C.

IV. Visualizations

Ectocarpene_Degradation_Pathway This compound This compound (C11H16) Intermediate Peroxy Radical or Epoxide Intermediate This compound->Intermediate reacts with Initiators Initiators: Light, Heat, Metal Ions ROS Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radical) Initiators->ROS generates Oxygen Oxygen (O2) Oxygen->ROS ROS->Intermediate Degradation_Products Degradation Products (Aldehydes, Ketones, Carboxylic Acids, etc.) Intermediate->Degradation_Products leads to

Caption: Oxidative degradation pathway of this compound.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction (Cold Solvent) cluster_workup Workup & Concentration cluster_analysis_storage Analysis & Storage Start Fresh Algal Biomass Grind Freeze & Grind (Liquid Nitrogen) Start->Grind Extract Add Cold Hexane + BHT (4°C, under N2, dark) Grind->Extract Stir Stir (2-4 hours) Extract->Stir Filter Filter Stir->Filter Evaporate Solvent Evaporation (Rotovap, low temp, vacuum) Filter->Evaporate Analyze GC-MS Analysis Evaporate->Analyze Store Store at -80°C (under N2, dark) Evaporate->Store

Caption: Recommended workflow for this compound extraction.

Troubleshooting_Logic Start Low this compound Yield? Check_Oxygen Was extraction under inert atmosphere? Start->Check_Oxygen Check_Temp Was extraction temperature low? Check_Oxygen->Check_Temp Yes Solution_Oxygen Implement inert atmosphere and degassed solvents. Check_Oxygen->Solution_Oxygen No Check_Light Was sample protected from light? Check_Temp->Check_Light Yes Solution_Temp Use cold extraction methods. Check_Temp->Solution_Temp No Check_Solvent Was a non-polar solvent used? Check_Light->Check_Solvent Yes Solution_Light Use amber glassware and work in dim light. Check_Light->Solution_Light No Solution_Solvent Use hexane or pentane. Check_Solvent->Solution_Solvent No Success Yield Improved Check_Solvent->Success Yes Solution_Oxygen->Success Solution_Temp->Success Solution_Light->Success Solution_Solvent->Success

Caption: Troubleshooting flowchart for low this compound yield.

References

Troubleshooting inconsistent results in Ectocarpene bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Ectocarpene bioassays. The information is tailored for scientists and professionals in the fields of biology, chemistry, and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to variability in this compound bioassay results.

Q1: My this compound bioassay is showing no or very low activity. What are the likely causes?

A1: Lack of bioactivity is a common issue and can stem from several factors:

  • Pheromone Instability: this compound is the less active, rearranged product of the true sex pheromone, pre-ectocarpene. Pre-ectocarpene is highly unstable and can rapidly convert to this compound at room temperature, leading to a significant loss of bioactivity. Ensure you are using the correct, active compound (pre-ectocarpene) for your assays and that it has been handled and stored correctly to prevent degradation.

  • Gamete Viability and Motility: The health and motility of the male gametes are critical for a successful bioassay. Suboptimal culture conditions, age of the gametes, or stress during handling can all reduce their responsiveness.

  • Incorrect Pheromone Concentration: The concentration of the pheromone is crucial. If the concentration is too low, it may not be sufficient to elicit a response. Conversely, excessively high concentrations can sometimes lead to non-linear or inhibited responses.

  • Suboptimal Assay Conditions: Temperature and light can significantly impact gamete behavior. Ensure your assay is conducted under controlled and optimal conditions for Ectocarpus siliculosus.[1][2]

Q2: I am observing high variability between my bioassay replicates. How can I improve consistency?

A2: High variability can obscure true results and make data interpretation difficult. Consider the following to improve consistency:

  • Standardize Gamete Collection: The timing of gamete release and the method of collection should be highly standardized. Use gametes from cultures of the same age and health. Synchronizing gamete release can also help in obtaining a more uniform population of gametes for the assay.[3]

  • Homogenize Pheromone Solutions: Ensure that your pheromone stock solutions are well-mixed and that dilutions are prepared accurately.

  • Control Environmental Factors: Maintain consistent temperature, light intensity, and water quality for all replicates. Even minor fluctuations in these parameters can affect gamete motility and behavior.[4]

  • Pipetting Accuracy: Inconsistent volumes of gamete suspension or pheromone solution can introduce significant error. Use calibrated pipettes and consistent technique.

  • Automated Analysis: If possible, use a computerized cell-tracking system to quantify gamete movement. This will provide more objective and reproducible data than manual observation.[5]

Q3: How do temperature and light affect the bioassay?

A3: Temperature and light are critical environmental factors that can influence the outcome of your this compound bioassay:

  • Temperature: The optimal temperature for Ectocarpus siliculosus growth and gamete viability is typically around 13°C.[6] Higher temperatures can stress the gametes, reducing their motility and lifespan. Conversely, temperatures that are too low can also decrease motility. It is crucial to maintain a constant and optimal temperature throughout the experiment.

  • Light: Ectocarpus gametes exhibit phototaxis, meaning their movement is influenced by light.[3][5] To avoid interference with the chemoattraction assay, it is best to perform the experiment under diffuse, low-level light, or even in darkness if your imaging system allows. Unilateral light sources should be avoided as they can induce a phototactic response that may mask the chemotactic response.

Q4: Can the age of the Ectocarpus cultures affect the bioassay results?

A4: Yes, the age and developmental stage of the Ectocarpus cultures are important factors:

  • Gametophyte Maturity: Gametes should be collected from mature, healthy gametophytes. Immature cultures may not release a sufficient number of viable gametes.

  • Culture Health: Overly dense or old cultures may have nutrient limitations or an accumulation of waste products, which can negatively impact gamete quality. Regular subculturing and maintenance of healthy stock cultures are essential.[6]

Experimental Protocols

Protocol: Ectocarpus siliculosus Male Gamete Chemoattraction Bioassay

This protocol is synthesized from methodologies described in the literature and is designed to assess the chemoattractant properties of this compound and its precursors.

1. Culture and Maintenance of Ectocarpus siliculosus

  • Maintain clonal cultures of male Ectocarpus siliculosus in sterile natural or artificial seawater enriched with a suitable nutrient medium (e.g., Provasoli-enriched seawater, PES).

  • Grow cultures at 13°C under a 12:12 hour light:dark cycle with a photon fluence rate of approximately 20 µmol photons m⁻² s⁻¹.[6]

  • Subculture vegetative filaments regularly to maintain healthy, actively growing cultures.

2. Induction of Gamete Release

  • To synchronize gamete release, transfer mature male gametophytes to a cold (approximately 4°C), dark environment for 12-24 hours.[3]

  • After the cold-dark treatment, transfer the gametophytes to fresh, sterile seawater at the standard culture temperature (13°C) and expose them to a higher light intensity (e.g., 30-50 µmol photons m⁻² s⁻¹) from one side.[7][8]

  • Gametes will be released and will typically swim towards the light source (positive phototaxis).[3]

3. Preparation of Pheromone Solutions

  • Prepare a stock solution of pre-ectocarpene (the active pheromone) in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

  • Perform serial dilutions of the stock solution in sterile seawater to achieve the desired final concentrations for the bioassay. It is crucial to perform these dilutions immediately before the assay due to the instability of pre-ectocarpene.

4. Chemoattraction Bioassay (Droplet Method)

  • On a sterile glass slide or in a petri dish, place a small droplet (e.g., 10-20 µL) of the pheromone solution at a known concentration.

  • Carefully collect the motile male gametes using a micropipette and place a droplet of the gamete suspension of the same volume adjacent to, but not touching, the pheromone droplet.

  • Using a fine needle or a micropipette tip, carefully draw a thin channel of liquid to connect the two droplets, allowing a chemical gradient to form.

  • Observe the movement of the male gametes under a microscope. In the presence of a chemoattractant, gametes will accumulate in the pheromone droplet.

  • Record the distribution of gametes at specific time points (e.g., 5, 10, and 15 minutes).

  • A control experiment using a droplet of sterile seawater instead of the pheromone solution should be run in parallel.

5. Data Analysis

  • Quantify the chemotactic response by counting the number of gametes in the pheromone droplet versus the number in the gamete droplet or a defined area within the channel.

  • An accumulation factor (Q) can be calculated as the ratio of gametes in the pheromone half of the assay chamber to the gamete half.

  • Plot the accumulation factor against the logarithm of the pheromone concentration to generate a dose-response curve.

Quantitative Data Summary

The following table summarizes the comparative bioactivity of pre-ectocarpene and this compound in the Ectocarpus siliculosus chemoattraction bioassay.

CompoundThreshold Concentration for BioactivityNotes
Pre-ectocarpene ~5 pmol/LThe highly active, naturally secreted sex pheromone.
This compound ~10 nmol/LThe less active, rearranged product of pre-ectocarpene.

Data synthesized from published studies.

Visualizations

Signaling and Experimental Logic

Ectocarpene_Bioassay_Troubleshooting cluster_Causes Potential Causes cluster_Solutions Troubleshooting Solutions Inconsistent_Results Inconsistent Bioassay Results Pheromone_Degradation Pheromone (Pre-ectocarpene) Degradation Inconsistent_Results->Pheromone_Degradation Gamete_Health Poor Gamete Viability/ Motility Inconsistent_Results->Gamete_Health Assay_Conditions Suboptimal Assay Conditions (T°, Light) Inconsistent_Results->Assay_Conditions Procedural_Errors Procedural Errors (Pipetting, Timing) Inconsistent_Results->Procedural_Errors Proper_Handling Proper Pheromone Handling & Storage Pheromone_Degradation->Proper_Handling Optimize_Culture Optimize Gamete Culture & Collection Gamete_Health->Optimize_Culture Control_Environment Standardize Environmental Controls Assay_Conditions->Control_Environment Standardize_Protocol Strict Adherence to Standardized Protocol Procedural_Errors->Standardize_Protocol

A troubleshooting flowchart for inconsistent this compound bioassay results.

Experimental Workflow

Ectocarpene_Bioassay_Workflow Start Start: Healthy Male Ectocarpus Cultures Induce_Gametes Induce & Synchronize Gamete Release Start->Induce_Gametes Setup_Assay Set up Droplet Bioassay (Pheromone + Gametes) Induce_Gametes->Setup_Assay Prepare_Pheromone Prepare Serial Dilutions of Pre-ectocarpene Prepare_Pheromone->Setup_Assay Incubate Incubate & Allow Gradient Formation Setup_Assay->Incubate Observe Microscopic Observation & Recording Incubate->Observe Analyze Quantify Gamete Accumulation & Analyze Data Observe->Analyze End End: Dose-Response Curve Analyze->End

A simplified workflow for the this compound chemoattraction bioassay.

References

Technical Support Center: Optimizing Ectocarpene Concentration for Gamete Attraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing ectocarpene concentration in gamete attraction assays.

Frequently Asked Questions (FAQs)

Q1: What is the active compound for gamete attraction in Ectocarpus?

A1: The primary chemoattractant is pre-ectocarpene. However, it is highly unstable and rapidly converts to this compound at room temperature through a sigmatropic rearrangement.[1] For practical purposes in bioassays, this compound is often used, but it's crucial to be aware that pre-ectocarpene is the more potent, naturally active compound.[2]

Q2: What is a typical effective concentration range for this compound in gamete attraction assays?

A2: Threshold concentrations for gamete attraction by algal pheromones are generally observed in the range of 1-1000 pmol/L.[3] Specifically for Ectocarpus siliculosus, pre-ectocarpene has been shown to be active down to 5 pmol/L, while this compound has a higher threshold concentration of around 10 nmol/L.[2] A dose-response analysis is recommended to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare this compound solutions for my assay?

A3: Due to the volatile and hydrophobic nature of this compound, it is crucial to prepare stock solutions in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) and then make serial dilutions in fresh, filtered seawater to the final desired concentrations just before the experiment. It is important to ensure proper mixing and to account for the potential for the compound to adsorb to container surfaces.

Q4: How can I quantify the gamete attraction response?

A4: The response can be quantified by measuring the accumulation of male gametes around a source of this compound. This can be done using a "droplet bioassay," where a small droplet of the this compound solution is introduced into a suspension of male gametes, and the accumulation of gametes is observed and quantified over time.[2] Another method is to use a microfluidic device to create a stable concentration gradient and observe the migration of gametes. The number of aggregated cells or a chemotaxis index can be calculated to quantify the response.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable gamete attraction at any concentration. Degradation of this compound: this compound and its precursor are unstable.Prepare fresh dilutions for each experiment. Store stock solutions at low temperatures and in the dark.
Inactive gametes: Male gametes may not be motile or responsive.Ensure gametes are freshly released and motile. Check their viability under a microscope before starting the assay.
Incorrect pH or salinity of the medium: Suboptimal conditions can affect gamete motility and sensory perception.Use filtered, sterile seawater with the appropriate salinity and pH for the Ectocarpus species being studied.
High background aggregation of gametes (in control). Contamination of seawater or glassware: Residual chemicals or biological contaminants can cause non-specific aggregation.Use high-purity water and thoroughly cleaned glassware. Filter-sterilize all media and solutions.
High gamete density: Overly dense gamete suspensions can lead to random collisions and aggregation.Optimize the gamete density. Start with a lower concentration and gradually increase it to find the optimal density for observing a clear chemotactic response.
Inconsistent results between replicates. Inaccurate dilutions: Errors in preparing the serial dilutions of this compound can lead to variability.Use calibrated pipettes and be meticulous in preparing the dilution series. Prepare a fresh series for each experiment.
Uneven distribution of this compound: Poor mixing can result in localized high concentrations and inconsistent responses.Gently mix the assay medium after adding the this compound solution to ensure a uniform concentration gradient.
Environmental fluctuations: Changes in temperature or light conditions during the assay can affect gamete behavior.Maintain constant temperature and light conditions throughout the experiment. Ectocarpus gametes are known to exhibit phototaxis.[5]

Experimental Protocols

Droplet Bioassay for this compound-Mediated Gamete Attraction

This protocol is adapted from methodologies used for assessing chemoattraction in brown algae.[2]

1. Preparation of Gametes: a. Induce the release of male and female gametes from fertile Ectocarpus cultures. b. Separate the male gametes by collecting the motile cells that swim towards a light source (positive phototaxis). c. Determine the density of the male gamete suspension using a hemocytometer. Adjust the density to an optimal concentration (e.g., 10^5 to 10^6 gametes/mL) with fresh, filtered seawater.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol. b. Perform serial dilutions of the stock solution in fresh, filtered seawater to obtain a range of concentrations to be tested (e.g., from 1 pmol/L to 1 µmol/L). Prepare a control solution with the same concentration of ethanol as the highest this compound concentration.

3. Assay Procedure: a. Place a known volume of the male gamete suspension in a petri dish or on a microscope slide with a coverslip. b. Carefully introduce a small, defined volume (e.g., 1 µL) of an this compound dilution (or control solution) into the center of the gamete suspension. c. Observe the behavior of the male gametes under a microscope. d. Record the accumulation of gametes around the droplet at specific time intervals (e.g., 1, 5, and 10 minutes).

4. Data Analysis: a. Quantify the gamete accumulation. This can be done by counting the number of gametes within a defined radius of the droplet or by measuring the intensity of the aggregation. b. Plot the gamete accumulation against the logarithm of the this compound concentration to generate a dose-response curve. c. Determine the optimal concentration that elicits the maximum chemotactic response.

Data Presentation

Table 1: Example Dose-Response Data for this compound Gamete Attraction Assay

This compound Concentration (mol/L)Log [this compound]Mean Gamete Accumulation (normalized units)Standard Deviation
0 (Control)-1.00.2
1.0E-12-121.50.3
1.0E-11-113.20.5
1.0E-10-108.51.2
1.0E-09-915.62.1
1.0E-08-812.11.8
1.0E-07-75.30.9
1.0E-06-62.10.4

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_gametes Prepare Male Gamete Suspension run_assay Perform Droplet Bioassay prep_gametes->run_assay prep_ecto Prepare this compound Serial Dilutions prep_ecto->run_assay observe Observe and Record Gamete Accumulation run_assay->observe quantify Quantify Gamete Aggregation observe->quantify plot Generate Dose-Response Curve quantify->plot determine_opt Determine Optimal Concentration plot->determine_opt

Caption: Workflow for optimizing this compound concentration in gamete attraction assays.

Signaling_Pathway This compound This compound receptor Chemoreceptor This compound->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation second_messenger Second Messenger (e.g., Ca2+) g_protein->second_messenger Signal Transduction flagellar_motor Flagellar Motor Response second_messenger->flagellar_motor Modulation chemotaxis Chemotaxis (Directed Swimming) flagellar_motor->chemotaxis Results in

Caption: Putative signaling pathway for this compound-mediated chemotaxis in brown algal gametes.

References

Artifacts and interference in GC-MS analysis of Ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of ectocarpene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Question: I am observing peak fronting in my chromatogram for this compound. What are the possible causes and solutions?

Answer:

Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Improper Injection Technique: A slow or inconsistent injection can cause the sample to spread out before reaching the column.

    • Solution: If using manual injection, ensure a smooth and rapid injection. For autosamplers, check the injection speed settings.

  • Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample, it can lead to band broadening and fronting.

    • Solution: Increase the injector temperature. However, be cautious of potential thermal degradation of this compound at excessively high temperatures.[1]

  • Solvent Mismatch: A large mismatch in polarity between the solvent and the stationary phase can cause poor focusing of the analyte at the head of the column.

    • Solution: If possible, choose a solvent that is more compatible with your GC column's stationary phase.

Question: My this compound peak is tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing, characterized by a drawn-out tail, is a common issue in GC-MS analysis. The primary causes include:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analyte, causing it to be retained longer and resulting in tailing.

    • Solution:

      • Use a deactivated inlet liner.

      • Condition the column according to the manufacturer's instructions.

      • If the column is old, consider trimming the first few centimeters from the inlet end or replacing it.

  • Contamination: Contamination in the inlet or the column can create active sites.

    • Solution: Clean the injector and replace the septum and liner. Bake out the column at a high temperature (within its limits) to remove contaminants.

  • Insufficient Inlet Temperature: Similar to peak fronting, a low inlet temperature can contribute to tailing.

    • Solution: Optimize the inlet temperature to ensure complete and rapid vaporization of this compound.

Question: I am seeing broad peaks for this compound, leading to poor resolution. What should I investigate?

Answer:

Broad peaks can significantly impact the quality of your chromatographic separation. Here are the common culprits:

  • Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.

    • Solution: Optimize the carrier gas flow rate for your column dimensions to achieve the best separation efficiency.

  • Large Injection Volume: Injecting a large volume of sample, especially in a splitless injection, can lead to broad peaks.

    • Solution: Reduce the injection volume.

  • Slow Oven Temperature Ramp Rate: A slow temperature program can cause peaks to broaden as they travel through the column.

    • Solution: Increase the oven temperature ramp rate.

  • Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and broader peaks.

    • Solution: Ensure you are operating within the recommended temperature limits of your column. If column bleed is excessive, the column may need to be replaced.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding artifacts and interference in this compound analysis.

Question: What are common sources of artifacts in the GC-MS analysis of this compound?

Answer:

Artifacts are extraneous peaks in a chromatogram that are not present in the original sample. Common sources include:

  • Thermal Degradation: this compound, being a terpene, can be susceptible to thermal degradation in the hot GC inlet, leading to the formation of breakdown products that appear as extra peaks.[1] Isomerization of terpenes can also occur at elevated temperatures.[2]

  • Sample Preparation: The solvents and reagents used during sample preparation can introduce contaminants. For instance, acetone has been observed as an artifact from the degradation of terpenes in the presence of oxygen during heating in headspace analysis.[3]

  • System Contamination: Contaminants can originate from various parts of the GC-MS system, including the carrier gas, septum, inlet liner, and column. Septum bleed, for example, can introduce siloxane peaks into the chromatogram.

  • Derivatization Artifacts: If derivatization is used, byproducts of the reaction or excess derivatizing reagents can appear as peaks in the chromatogram.[4][5]

Question: How can I identify and minimize interference from the sample matrix when analyzing this compound from essential oils?

Answer:

Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are common when working with complex samples like essential oils.[6]

  • Identification of Interference:

    • Blank Analysis: Run a blank sample (solvent only) to identify peaks originating from the solvent or the system.

    • Mass Spectral Analysis: Examine the mass spectrum of the interfering peak to help identify it. Co-eluting compounds can often be distinguished if they have unique mass fragments.[7]

  • Minimization of Interference:

    • Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components before injection.

    • Chromatographic Optimization: Adjust the GC temperature program or use a column with a different stationary phase to improve the separation of this compound from interfering compounds.[8]

    • Selective Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound, which can significantly reduce the signal from co-eluting matrix components.

Question: Is derivatization necessary for the GC-MS analysis of this compound?

Answer:

This compound is a relatively volatile hydrocarbon and generally does not require derivatization for GC-MS analysis. Derivatization is typically employed for compounds with polar functional groups (e.g., -OH, -COOH, -NH2) to increase their volatility and thermal stability.[4][5][9] However, if you are analyzing this compound in a complex matrix with many polar interfering compounds, derivatizing the matrix components could potentially improve the analysis of the underivatized this compound.

Quantitative Data Summary

The following table summarizes potential issues and their impact on quantitative analysis. Actual quantitative effects will be method and matrix-dependent.

IssuePotential Quantitative ImpactRecommended Action
Peak Tailing/Fronting Inaccurate peak integration leading to under or overestimation of the analyte concentration.Optimize injection technique, inlet temperature, and ensure system inertness.
Co-elution with Matrix Overestimation of this compound concentration if the interfering compound shares common ions.Improve chromatographic separation or use a unique quantification ion in SIM mode.
Thermal Degradation Underestimation of this compound concentration due to its breakdown in the injector.Lower the injector temperature or use a pulsed-pressure injection to minimize residence time in the hot inlet.[1]
Matrix-induced Signal Suppression/Enhancement Inaccurate quantification due to the matrix affecting the ionization of this compound in the MS source.Use matrix-matched standards for calibration or employ an internal standard that behaves similarly to this compound.[6][10]

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound in Essential Oil

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the linear range of the instrument. A typical starting dilution is 1:100 (v/v).

    • Add an internal standard (e.g., a non-interfering hydrocarbon) if quantitative analysis is required.

  • GC-MS Parameters:

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C (optimize as needed to balance vaporization and minimize degradation).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C (hold for 2 min).

      • Ramp: 5 °C/min to 280 °C.

      • Final hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: Headspace GC-MS for Volatile Analysis

This method is suitable for analyzing volatile compounds like this compound from a solid or liquid matrix without solvent extraction.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., plant material, liquid) into a headspace vial.

    • Seal the vial tightly with a septum cap.

  • Headspace Sampler Parameters:

    • Incubation Temperature: 80 °C (optimize to maximize this compound in the headspace without causing degradation).

    • Incubation Time: 15 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Parameters:

    • Use similar GC-MS parameters as in Protocol 1, adjusting the initial oven temperature and program as needed to focus the volatile analytes at the head of the column.

Visualizations

TroubleshootingWorkflow start Problem Observed in This compound Chromatogram peak_shape Poor Peak Shape? start->peak_shape quant_issue Inaccurate Quantification? start->quant_issue extra_peaks Extraneous Peaks? start->extra_peaks tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes broad Broad Peak peak_shape->broad Yes active_sites Check for Active Sites (Liner, Column) tailing->active_sites contamination Check for Contamination (Inlet, Column) tailing->contamination inlet_temp_low Optimize Inlet Temperature tailing->inlet_temp_low fronting->inlet_temp_low column_overload Reduce Sample Concentration or Injection Volume fronting->column_overload injection_tech Verify Injection Technique fronting->injection_tech broad->column_overload flow_rate Optimize Carrier Gas Flow broad->flow_rate oven_ramp Adjust Oven Ramp Rate broad->oven_ramp matrix_effects Investigate Matrix Effects quant_issue->matrix_effects coelution Address Co-elution quant_issue->coelution thermal_degradation Check for Thermal Degradation extra_peaks->thermal_degradation system_contamination Run Blanks to Identify System Contamination extra_peaks->system_contamination solution Problem Resolved active_sites->solution contamination->solution inlet_temp_low->solution column_overload->solution injection_tech->solution flow_rate->solution oven_ramp->solution matrix_effects->solution thermal_degradation->inlet_temp_low system_contamination->solution coelution->solution

Caption: Troubleshooting workflow for common issues in this compound GC-MS analysis.

EctocarpeneFormation pre_this compound Pre-ectocarpene (Pheromone) rearrangement Sigmatropic Rearrangement (Spontaneous) pre_this compound->rearrangement This compound This compound (Analysis Target) rearrangement->this compound gcms_analysis GC-MS Analysis This compound->gcms_analysis potential_artifact Potential for Isomerization/ Degradation Artifacts gcms_analysis->potential_artifact

Caption: Logical relationship of this compound formation and potential for artifacts.

References

Addressing low signal-to-noise ratio in Ectocarpene detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with a low signal-to-noise ratio (S/N) during the detection of ectocarpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection sometimes challenging?

A1: this compound is a volatile C11 hydrocarbon that acts as a sexual pheromone in several species of brown algae (Phaeophyceae).[1] Its detection can be challenging due to its relatively low but influential presence in samples and its potential for degradation.[1] The precursor to this compound, pre-ectocarpene, is highly unstable and rapidly rearranges to this compound at room temperature, which can affect quantification if not handled properly.[1]

Q2: What is a low signal-to-noise ratio and how does it affect my results?

A2: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A low S/N ratio indicates that the background noise is significant in comparison to the signal from your analyte (this compound). This can make it difficult to distinguish the analyte peak from the baseline noise, leading to inaccurate quantification or even failure to detect the compound. A commonly accepted minimum S/N ratio for detection is 3:1.[2][3]

Q3: What are the primary causes of a low signal-to-noise ratio in this compound analysis?

A3: A low S/N ratio in this compound analysis can stem from several factors, including:

  • Inefficient sample preparation: Low extraction efficiency or loss of the volatile this compound during sample handling.

  • Instrumental issues: A contaminated or poorly optimized gas chromatography-mass spectrometry (GC-MS) system, including the inlet, column, and detector.[4]

  • Matrix effects: Interference from other compounds in the sample matrix that co-elute with this compound or suppress its ionization.

  • Low this compound concentration: The inherent low concentration of this compound in the biological sample.

Q4: How can I improve my signal-to-noise ratio?

A4: Improving the S/N ratio can be approached from two main angles: hardware and software.[5] Hardware approaches involve optimizing the instrument setup and sample preparation, while software approaches involve computational methods to reduce noise in the collected data.[5] This guide will focus primarily on optimizing your experimental and instrumental parameters.

Troubleshooting Guide for Low Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and resolving the root cause of a low signal-to-noise ratio in your this compound detection experiments.

Step 1: Initial System Verification

Before making significant changes to your protocol, it's crucial to ensure your analytical system is performing as expected.

  • Run a System Blank: Analyze a solvent blank to check for contamination in your system. Ghost peaks or a high baseline can indicate contamination in the solvent, syringe, or GC inlet.[6]

  • Verify Instrument Performance: Inject a known standard of a well-characterized compound to confirm that your GC-MS is operating correctly. If the standard also shows a poor S/N ratio, the issue likely lies with the instrument.[7]

  • Check for Leaks: Air leaks in the GC-MS system can introduce noise and lead to a high baseline, particularly elevated signals at m/z 28 (N2) and 32 (O2).[7] Use the instrument's built-in leak check function.[7]

Step 2: Optimizing Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering compounds.

Issue: Low Extraction Recovery

  • Extraction Method Selection: The choice of extraction technique is critical. For volatile compounds like this compound, headspace-based methods are often preferred.

    • Solid-Phase Microextraction (SPME): A solvent-free technique that is well-suited for volatile and semi-volatile compounds.[8] It involves exposing a coated fiber to the sample's headspace to adsorb the analytes.[9]

    • Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): Conventional methods that can be effective but may require more optimization to minimize analyte loss.[10][11]

    • Modern Extraction Techniques: Consider advanced methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) which can offer higher efficiency and shorter extraction times.[11][12]

  • Improving Homogeneity: Ensure your sample is homogeneous to allow for consistent and efficient extraction. Grinding solid samples into a fine powder can improve extraction efficiency.[7]

Data Presentation: Comparison of this compound Extraction Techniques

Extraction MethodPrincipleAdvantagesDisadvantages
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber from the headspace or liquid sample.[8][9]Solvent-free, simple, fast, and automatable.[8]Fiber lifetime can be limited; matrix effects can be an issue.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Well-established and widely applicable.Can be time-consuming and require large volumes of organic solvents.[11]
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by elution with a solvent.[9]Reduced solvent consumption compared to LLE; can remove interferences.[9][10]Method development can be complex.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.[12]Faster extraction times and higher yields.[11]Can potentially degrade thermally labile compounds.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.[11][12]Reduced solvent consumption and extraction time.[11]Requires specialized equipment.
Step 3: Optimizing GC-MS Parameters

Fine-tuning your Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for maximizing the signal of this compound while minimizing background noise.

Issue: Poor Chromatographic Resolution or Peak Shape

  • Injection Technique:

    • Splitless Injection: For trace-level analysis, a splitless injection ensures that the majority of the sample is transferred to the column, maximizing the signal.

    • Injector Temperature: An optimal injector temperature ensures the rapid volatilization of this compound without causing thermal degradation. A typical starting point is 250°C.[13]

  • GC Column:

    • Stationary Phase: A non-polar or mid-polar stationary phase is generally suitable for the separation of hydrocarbons like this compound.

    • Column Dimensions: A longer column or a smaller internal diameter can improve resolution but may increase analysis time.

  • Oven Temperature Program: A well-designed temperature program is essential to separate this compound from other volatile compounds in the sample. A slower ramp rate can improve the separation of closely eluting peaks.

Issue: Low Detector Sensitivity

  • MS Ionization: Electron Impact (EI) ionization is a common and robust method for the analysis of volatile compounds. Ensure the ionization energy is set appropriately (typically 70 eV).[13]

  • Detector Temperature: The detector temperature should be high enough to prevent condensation of the analytes.[13]

  • Data Acquisition Mode:

    • Full Scan: Acquires a full mass spectrum, which is useful for identifying unknown compounds.

    • Selected Ion Monitoring (SIM): For targeted analysis of this compound, SIM mode can significantly improve the S/N ratio by only monitoring a few characteristic ions of this compound. This reduces the noise from other ions.

Data Presentation: Optimizable GC-MS Parameters for this compound Detection

ParameterTypical RangeEffect on S/N Ratio
Injector Temperature 200 - 280°CToo low: poor volatilization and peak broadening. Too high: potential for thermal degradation.
Injection Mode Split/SplitlessSplitless mode increases the amount of analyte reaching the column, improving the signal.
Carrier Gas Flow Rate 1 - 2 mL/min (Helium)An optimal flow rate maximizes column efficiency and peak sharpness.
Oven Temperature Program GradientA slower ramp rate can improve separation from interfering compounds.
Ionization Energy 70 eVStandard energy for creating reproducible mass spectra.
Acquisition Mode Full Scan vs. SIMSIM mode significantly increases sensitivity and S/N ratio for target compounds.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
  • Sample Preparation: Place a known amount of the sample (e.g., algal culture, tissue homogenate) into a headspace vial.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-30 minutes) to allow for the adsorption of this compound.

  • Desorption: Retract the fiber and immediately insert it into the heated GC injector port for thermal desorption of the analytes onto the GC column.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injector: Set the injector temperature to 250°C and operate in splitless mode.

  • Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ion source temperature: 230°C.

    • Ionization energy: 70 eV.

    • Acquisition mode: For initial screening, use full scan mode (m/z 40-400). For improved S/N, use SIM mode, monitoring characteristic ions of this compound (e.g., m/z 67, 79, 91, 105, 121, 148).

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction (e.g., HS-SPME) Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS Analyte Introduction Data_Acquisition Data Acquisition (Scan or SIM) GCMS->Data_Acquisition Signal Generation Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound detection.

Troubleshooting_Workflow start Low S/N Ratio Detected check_system Run Blank & Standard start->check_system system_ok Is System Performance OK? check_system->system_ok instrument_issue Troubleshoot GC-MS (Leaks, Contamination, Detector) system_ok->instrument_issue No optimize_sample_prep Optimize Sample Prep (Extraction Method, Homogenization) system_ok->optimize_sample_prep Yes end Improved S/N Ratio instrument_issue->end optimize_gcms_params Optimize GC-MS Method (Injection, Column, Oven Program) optimize_sample_prep->optimize_gcms_params use_sim_mode Switch to SIM Mode optimize_gcms_params->use_sim_mode use_sim_mode->end

Caption: Troubleshooting decision tree for low S/N ratio.

References

Technical Support Center: Minimizing Variability in Algal Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Algal Chemotaxis Assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during algal chemotaxis assays.

Question: Why am I observing high variability between my replicate experiments?

Answer: High variability between replicates can stem from several sources. It is crucial to standardize all experimental conditions. Key factors to control include:

  • Cell Culture Conditions: Ensure that all algal cultures are in the same growth phase (preferably mid-exponential phase), as the chemotactic response can vary with the age of the culture.[1] Inconsistent growth phases can lead to significant differences in motility and sensitivity to chemoattractants.

  • Environmental Factors: Maintain consistent temperature, pH, and light conditions throughout the assay. Algal motility and chemotaxis are highly sensitive to these parameters.[2][3][4] For instance, the optimal pH for positive chemotaxis in Chlamydomonas reinhardtii is 7.0.[2][4]

  • Chemoattractant Gradient: The stability and uniformity of the chemical gradient are critical. Inconsistent gradients will lead to variable cell migration. Microfluidic devices can offer more stable and reproducible gradients compared to traditional methods like capillary assays.[5][6]

  • Cell Density: The initial cell density can influence the chemotactic response. It is important to optimize and maintain a consistent cell density for all experiments.[7]

Question: My algal cells are not migrating towards the known chemoattractant. What could be the issue?

Answer: A lack of migration towards a known chemoattractant can be due to several factors:

  • Suboptimal Chemoattractant Concentration: The concentration of the chemoattractant is critical. A concentration that is too high can lead to saturation of receptors and reduced directional sensing, while a concentration that is too low may not elicit a response. It is essential to perform a dose-response experiment to determine the optimal concentration. For example, the maximum response of Chlamydomonas reinhardtii to ammonium ion (NH₄⁺) is observed at 10⁻² M.[2][4]

  • Incorrect pH of the Medium: The pH of the assay medium can significantly affect the charge of both the algal cell surface and the chemoattractant, thereby influencing their interaction. The optimal pH for attraction of Dunaliella tertiolecta to ammonium was found to be 6.25.[8]

  • Cell Viability and Motility: Ensure that the algal cells are healthy and motile before starting the assay. Observe the cells under a microscope to confirm their motility. Stressful conditions during cell preparation can lead to a loss of flagella or reduced motility.

  • Life Cycle Stage: In some algal species, chemotactic responses are specific to certain stages of their life cycle. For instance, in Chlamydomonas reinhardtii, chemotaxis towards tryptone is observed only in gametes, while chemotaxis towards ammonium occurs in vegetative cells.[3][9]

Question: I am observing inconsistent or random cell movement instead of directional chemotaxis. How can I fix this?

Answer: Random or inconsistent movement suggests a problem with the experimental setup or the cells themselves. Consider the following:

  • Inadequate Gradient Formation: Ensure that a stable and consistent chemoattractant gradient is being established. If using a capillary assay, the incubation time is a critical factor; too short a time will not allow for a proper gradient to form, while too long a time may lead to gradient decay and a shift from chemotaxis to chemokinesis (random movement).[10]

  • Light Conditions: Light can significantly influence algal motility and taxis. For photosynthetic algae, phototactic responses can interfere with chemotaxis. It is often recommended to perform chemotaxis assays under dim or specific wavelengths of light to minimize this interference. However, for Chlamydomonas reinhardtii, positive chemotaxis to ammonium is stimulated by fluorescent illumination compared to darkness.[2][4]

  • Proper Controls: It is crucial to include both positive and negative controls in your experiment. A negative control (no chemoattractant) helps establish the baseline for random motility, while a positive control (a known chemoattractant) validates the assay setup and cell response.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in an algal chemotaxis assay?

A1: The most critical parameters to control are:

  • Chemoattractant Concentration: Must be optimized for each algal species and chemoattractant pair.

  • pH of the Medium: Affects both the alga and the chemoattractant.

  • Temperature: Influences algal metabolism and motility.

  • Light Conditions: Can trigger phototactic responses that may interfere with chemotaxis.

  • Cell Density and Growth Phase: Directly impacts the consistency of the response.

Q2: How do I choose the right assay method for my experiment?

A2: The choice of assay depends on your specific research question and available resources:

  • Capillary Assay: A classic, relatively simple, and cost-effective method for quantifying chemotaxis.[7][8]

  • Agar Plate Assay: Useful for qualitative screening of chemoattractants and observing chemotactic rings.[10]

  • Boyden Chamber Assay: A two-chamber system separated by a filter, suitable for studying transmigration.

  • Microfluidic Devices: Offer precise control over the chemical gradient and allow for real-time observation of individual cell behavior, leading to highly reproducible results.[5][6]

Q3: What are appropriate positive and negative controls for an algal chemotaxis assay?

A3:

  • Negative Control: A medium without the chemoattractant to measure random motility (chemokinesis).

  • Positive Control: A known chemoattractant for the specific algal species being tested to confirm that the cells are responsive and the assay is working correctly. For example, ammonium chloride for Chlamydomonas reinhardtii.[2][4]

  • Non-motile Mutant: Using a non-motile mutant strain of the alga can serve as a control to ensure that the accumulation of cells in the chemoattractant source is due to active movement and not passive drift.

Data Presentation: Optimizing Assay Parameters

The following tables summarize key quantitative data for optimizing algal chemotaxis assays for two common model organisms.

Table 1: Optimal Conditions for Chlamydomonas reinhardtii Chemotaxis Assay

ParameterOptimal Value/ConditionSource(s)
Chemoattractant Ammonium Chloride (NH₄Cl)[2][4]
Concentration 10⁻² M[2][4]
pH 7.0[2][4]
Light Condition Fluorescent Illumination[2][4]
Assay Type Capillary Assay, Microfluidics[2][4][5]

Table 2: Optimal Conditions for Dunaliella tertiolecta Chemotaxis Assay

ParameterOptimal Value/ConditionSource(s)
Chemoattractant Ammonium Ion (NH₄⁺)[7][8]
Concentration 10⁻³ M[7]
pH 6.25[8]
Assay Type Capillary Assay[7][8]

Experimental Protocols

Detailed Methodology for Capillary Chemotaxis Assay

This protocol is adapted for Chlamydomonas reinhardtii.

1. Preparation of Algal Culture: a. Grow C. reinhardtii in Tris-Acetate-Phosphate (TAP) medium under continuous illumination at 25°C to mid-exponential phase. b. Harvest cells by centrifugation at a low speed (e.g., 1000 x g for 5 minutes) to avoid cell damage. c. Wash the cells twice with fresh, sterile assay buffer (e.g., TAP medium without a nitrogen source) to remove any residual nutrients. d. Resuspend the cells in the assay buffer to the desired cell density (e.g., 1-2 x 10⁶ cells/mL).

2. Preparation of Capillaries: a. Prepare the chemoattractant solution (e.g., 10⁻² M NH₄Cl in assay buffer). b. Prepare the control solution (assay buffer only). c. Fill 1 µL glass capillary tubes with either the chemoattractant or control solution by capillary action. d. Seal one end of the capillary tubes with petroleum jelly or by heat sealing.

3. Assay Procedure: a. Place the algal cell suspension in a small chamber (e.g., a well of a 96-well plate or a custom-made chamber). b. Carefully insert the open end of a filled capillary tube into the cell suspension. c. Incubate the chamber under controlled light and temperature conditions for a set period (e.g., 30-60 minutes). d. After incubation, carefully remove the capillary tube from the suspension. e. Wipe the outside of the capillary to remove any adhering cells.

4. Quantification: a. Break the capillary tube into a known volume of assay buffer to release the cells. b. Count the number of cells using a hemocytometer or an automated cell counter. c. The chemotaxis index can be calculated as the ratio of the number of cells in the chemoattractant capillary to the number of cells in the control capillary.

Visualizations

Algal Chemotaxis Signaling Pathway

The following diagram illustrates a simplified putative signaling pathway for chemotaxis in Chlamydomonas reinhardtii, integrating the roles of chemoattractant perception, signal transduction, and flagellar response.

Algal_Chemotaxis_Signaling cluster_environment External Environment cluster_cell Algal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_flagella Flagella Chemoattractant Chemoattractant (e.g., NH₄⁺) Receptor Putative Receptor Chemoattractant->Receptor 1. Binding Signal_Transduction Signal Transduction Cascade (e.g., changes in membrane potential, second messengers) Receptor->Signal_Transduction 2. Activation Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ influx Ca_Channel->Ca_ion 4. Influx Signal_Transduction->Ca_Channel 3. Gating Flagellar_Motor Flagellar Motor Apparatus Ca_ion->Flagellar_Motor 5. Modulation Chemotactic_Response Altered Flagellar Beating (Chemotactic Response) Flagellar_Motor->Chemotactic_Response 6. Response

Caption: Putative signaling pathway for algal chemotaxis.

Experimental Workflow for Capillary Chemotaxis Assay

This diagram outlines the key steps in performing a capillary chemotaxis assay.

Capillary_Assay_Workflow prep_culture 1. Prepare Algal Culture (Exponential Phase) wash_cells 2. Wash and Resuspend Cells in Assay Buffer prep_culture->wash_cells assay_setup 4. Assemble Assay (Insert Capillaries into Cell Suspension) wash_cells->assay_setup prep_capillaries 3. Prepare Capillaries (Chemoattractant & Control) prep_capillaries->assay_setup incubation 5. Incubate (Controlled Conditions) assay_setup->incubation quantification 6. Quantify Cell Accumulation incubation->quantification analysis 7. Analyze Data (Calculate Chemotaxis Index) quantification->analysis

Caption: Workflow for a capillary chemotaxis assay.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in algal chemotaxis assays.

Troubleshooting_Logic start Start: Unexpected Results check_variability High Variability? start->check_variability check_migration No/Low Migration? check_variability->check_migration No variability_solutions Solutions: - Standardize cell culture phase - Control environmental factors - Ensure stable gradient - Optimize cell density check_variability->variability_solutions Yes check_random_movement Random Movement? check_migration->check_random_movement No migration_solutions Solutions: - Optimize chemoattractant concentration - Check pH of medium - Verify cell viability/motility - Confirm correct life cycle stage check_migration->migration_solutions Yes random_movement_solutions Solutions: - Check gradient formation/stability - Control light conditions - Use appropriate controls check_random_movement->random_movement_solutions Yes end Re-run Experiment check_random_movement->end No variability_solutions->end migration_solutions->end random_movement_solutions->end

Caption: Troubleshooting logic for chemotaxis assays.

References

Controlling for the rapid conversion of pre-ectocarpene in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pre-ectocarpene Experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent instability of pre-ectocarpene and ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of pre-ectocarpene.

Q1: I've isolated a compound believed to be pre-ectocarpene, but my analytical results are inconsistent and show low purity. What could be the cause?

A: The most likely cause of inconsistent results is the inherent chemical instability of pre-ectocarpene. It is a highly labile molecule that rapidly converts to a more stable isomer, ectocarpene, especially at room temperature. This conversion can occur in minutes, leading to mixed or unexpected analytical results. Success in working with this compound hinges on strictly controlling experimental conditions, primarily temperature.

Q2: My analytical data (e.g., NMR, GC-MS) predominantly shows this compound, even though I started with a sample of pre-ectocarpene. What is the chemical basis for this transformation?

A: Pre-ectocarpene undergoes a thermally allowed, intramolecular-sigmatropic rearrangement known as the Cope rearrangement. This type of pericyclic reaction involves the reorganization of six electrons (two from a sigma bond and four from two pi bonds) through a cyclic transition state, resulting in the formation of the more thermodynamically stable isomer, this compound. This reaction is often spontaneous at or near room temperature.

cope_rearrangement cluster_pre Pre-ectocarpene cluster_ts Chair-like Transition State cluster_ect This compound pre_img ts [3,3]-Sigmatropic Shift pre_img->ts Δ (Heat) ect_img ts->ect_img Rearrangement

Caption: Cope rearrangement of pre-ectocarpene to this compound.

Q3: How can I effectively control or minimize the rapid conversion of pre-ectocarpene during my experiments?

A: Controlling the conversion requires mitigating the factors that promote the Cope rearrangement. Temperature is the most critical factor. The following table summarizes key experimental parameters and their effects on the stability of pre-ectocarpene.

Table 1: Factors Influencing Pre-ectocarpene Conversion Rate
ParameterEffect on Conversion RateRecommended ActionRationale
Temperature Strongly Increases Maintain samples at or below 0°C; use liquid nitrogen (-196°C) or dry ice/acetone (-78°C) for storage and grinding.The Cope rearrangement is a thermally driven process; lowering the temperature significantly reduces the kinetic energy available to overcome the activation barrier.
Light Exposure May Increase Work in a fume hood with the light off or use amber-colored glassware and vials. Minimize exposure where possible.While the primary conversion is thermal, UV light can trigger radical formation and other degradation pathways in terpenes.
Solvent Choice Variable Use aprotic, non-polar solvents (e.g., hexane, toluene, diethyl ether). Avoid protic or highly polar solvents.While the Cope rearrangement is largely insensitive to solvent polarity, acidic or basic conditions in protic solvents can catalyze other degradation pathways.
pH / Contaminants May Increase Use high-purity, dry solvents. Avoid acidic or basic contaminants.Acid or base catalysis can promote alternative isomerization or degradation reactions, complicating the product mixture.

Q4: I have successfully isolated pre-ectocarpene. What is the recommended troubleshooting protocol if I suspect it is converting?

A: If you suspect conversion is occurring, a logical diagnostic approach is necessary. The flowchart below outlines a troubleshooting workflow to identify the cause and determine the next steps.

troubleshooting_flowchart start Problem: Analysis shows This compound Contamination q1 Was sample kept below 0°C at all times? start->q1 sol1 Implement strict cold chain. Use pre-chilled solvents/glassware. Re-isolate sample. q1->sol1 No q2 Was the sample exposed to light for extended periods? q1->q2 Yes end Root cause likely identified. Proceed with corrected protocol. sol1->end sol2 Use amber vials or cover glassware with foil. Re-run experiment. q2->sol2 Yes q3 Are solvents high-purity and aprotic? q2->q3 No sol2->end sol3 Use freshly distilled/dry solvents. Consider a non-polar solvent. Re-run experiment. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting flowchart for pre-ectocarpene conversion.

Experimental Protocols

This section provides detailed methodologies for handling and analyzing the thermally labile pre-ectocarpene.

Protocol 1: Low-Temperature Extraction and Handling Workflow

This protocol describes a generalized workflow for extracting and handling pre-ectocarpene from a biological or synthetic source while minimizing its conversion.

experimental_workflow cluster_prep Preparation (-78°C) cluster_extraction Extraction (≤ 0°C) cluster_analysis Storage & Analysis (< -20°C) prep1 Pre-chill all glassware, solvents, and equipment in dry ice/acetone bath. prep2 Grind source material under liquid nitrogen. prep1->prep2 ext1 Extract ground material with pre-chilled aprotic solvent (e.g., hexane) in an ice bath. prep2->ext1 ext2 Filter rapidly through a pre-chilled funnel. ext1->ext2 ext3 Concentrate solvent under reduced pressure at low temp (e.g., rotary evaporator with cryo-cooler). ext2->ext3 an1 Immediately aliquot into amber vials, flush with Argon/N2, and store at -80°C. ext3->an1 an2 Prepare samples for analysis (NMR, GC-MS) on dry ice. an1->an2

Caption: Recommended low-temperature workflow for pre-ectocarpene.

Methodology:

  • Preparation: All glassware (flasks, funnels), spatulas, and solvents must be pre-chilled to at least -20°C, with -78°C (dry ice bath) being optimal.

  • Source Material Processing: If starting from a solid (e.g., plant material), freeze it in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This prevents localized heating.

  • Extraction: Perform solvent extraction in a flask submerged in an ice or dry ice/acetone bath. Use a minimal volume of a pre-chilled, high-purity aprotic solvent (e.g., hexane or diethyl ether).

  • Filtration & Concentration: Filter the extract quickly through a pre-chilled filter setup. If concentration is needed, use a rotary evaporator equipped with a cryo-cooler or a cooling bath set to 0°C or below. Do not heat the sample.

  • Storage: Immediately transfer the final extract or isolated compound into pre-chilled amber vials. Purge the headspace with an inert gas (Argon or Nitrogen) to remove oxygen, seal tightly, and store in a -80°C freezer.

Protocol 2: Low-Temperature NMR (LT-NMR) for Structural Confirmation

This protocol outlines the steps for preparing a sample for LT-NMR analysis to confirm the structure of pre-ectocarpene before it rearranges.

Methodology:

  • Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated toluene (Toluene-d8, F.P. -95°C) or deuterated dichloromethane (DCM-d2, F.P. -97°C). Ensure the solvent is dry and pure.

  • Sample Preparation:

    • On a bed of dry ice, place a clean, dry NMR tube and a small vial containing your pre-ectocarpene sample.

    • Using a pre-chilled syringe, transfer the required amount of deuterated solvent into the vial to dissolve the sample.

    • Quickly transfer the dissolved sample into the pre-chilled NMR tube.

    • Cap the NMR tube while still on dry ice to prevent atmospheric moisture from entering.

  • NMR Spectrometer Setup:

    • Cool the NMR probe to the desired low temperature (e.g., -70°C) well in advance of inserting the sample. Common techniques for studying unstable molecules use low-temperature NMR.

    • Once the probe is stable at the target temperature, carefully insert the cold NMR tube.

  • Data Acquisition:

    • Allow the sample temperature to equilibrate for 5-10 minutes.

    • Acquire the necessary spectra (e.g., ¹H, ¹³C, COSY). Work efficiently to minimize the experiment time.

  • Post-Analysis: After analysis, immediately remove the sample and place it back into -80°C storage if it needs to be preserved. Be aware that allowing the sample to warm to room temperature in the spectrometer will result in its conversion to this compound.

Validation & Comparative

A Comparative Analysis of Synthetic Ectocarpene and Natural Extracts: Bioactivity and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of synthetically produced ectocarpene versus this compound found in natural extracts from the brown alga Ectocarpus siliculosus. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable source of this bioactive compound for their studies.

This compound is a volatile hydrocarbon that functions as a pheromone in several species of brown algae, playing a crucial role in chemical communication and reproduction.[1] Its primary biological activity is the chemoattraction of male gametes to female gametes, ensuring fertilization.[2][3] While natural extracts provide a direct source of this compound, chemical synthesis offers a route to pure, stereochemically defined this compound. This guide explores the validation of the bioactivity of the synthetic compound against its natural counterpart.

Data Presentation: Bioactivity Comparison

Direct quantitative comparisons of the bioactivity of purely isolated natural this compound versus synthetic this compound are not extensively documented in publicly available research. However, studies on synthetic this compound and its biologically active precursor, pre-ectocarpene, provide valuable insights into their efficacy. The following table summarizes the chemoattractant activity of synthetic this compound and pre-ectocarpene on the male gametes of Ectocarpus siliculosus. The activity is often measured by an "accumulation factor Q," which quantifies the degree of gamete clustering around a pheromone source.

CompoundThreshold Concentration for ActivityMaximum Accumulation Factor (Q)Notes
Synthetic Pre-ectocarpene ~5 pmol/LHighPre-ectocarpene is the actual, highly active pheromone released by female gametes. It is thermally unstable and rearranges to this compound.[4]
Synthetic this compound ~10 nmol/LSignificantly lower than pre-ectocarpeneThis compound is the more stable rearrangement product of pre-ectocarpene and exhibits lower, but still notable, chemoattractant activity.[4]
Natural this compound Extract VariableVariableThe concentration and purity of this compound in natural extracts can vary depending on the extraction method and the physiological state of the algae. Extracts will also contain a mixture of other compounds.

Note: The bioactivity of natural extracts is expected to be variable due to the complex mixture of compounds present and the potential for synergistic or antagonistic effects. The purification of this compound from natural sources is a critical step for obtaining a standardized product for bioassays.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction, which allows for the stereoselective formation of the carbon-carbon double bond.

Protocol: Synthesis of (S,Z)-6-(But-1-en-1-yl)cyclohepta-1,4-diene (this compound) via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • A primary alkyl halide, such as 1-bromobutane, is reacted with triphenylphosphine (PPh₃) in an appropriate solvent (e.g., toluene) to form the corresponding phosphonium salt.[5][6]

    • The phosphonium salt is then treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to generate the phosphonium ylide.[5][6]

  • Wittig Reaction:

    • The aldehyde, (S)-cyclohepta-2,5-dienecarbaldehyde, is dissolved in an anhydrous ether solvent and cooled to a low temperature (e.g., -78 °C).

    • The freshly prepared phosphonium ylide solution is then added dropwise to the aldehyde solution with constant stirring.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Extraction of Natural this compound from Ectocarpus siliculosus

Natural this compound can be isolated from the volatile compounds released by female gametes of Ectocarpus siliculosus.

Protocol: Volatile Collection and Extraction

  • Culturing and Gamete Release:

    • Cultures of female Ectocarpus siliculosus are grown under controlled conditions to induce gametogenesis.

    • Gamete release is triggered by a change in light conditions and simulated low tide.[7][8]

  • Volatile Trapping:

    • A stream of purified air is passed through the culture medium containing the female gametes.

    • The volatile compounds, including this compound, are carried by the airstream and trapped in a cold trap cooled with liquid nitrogen or a solid-phase microextraction (SPME) fiber.[2]

  • Extraction and Purification:

    • The trapped volatiles are eluted from the cold trap or SPME fiber using a suitable organic solvent (e.g., dichloromethane or hexane).

    • The resulting extract is then concentrated under a gentle stream of nitrogen.

    • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a non-polar column to isolate this compound from other components of the extract.[9][10][11]

Bioassay for Chemoattractant Activity

The bioactivity of this compound is primarily assessed by its ability to attract male gametes.

Protocol: Gamete Chemotaxis Assay

  • Preparation of Male Gametes:

    • Male gametophytes of Ectocarpus siliculosus are induced to release gametes under controlled light and tidal conditions.[7][8]

    • The concentration of the released male gametes in seawater is determined using a hemocytometer.

  • Preparation of Test Solutions:

    • A series of dilutions of synthetic this compound or the natural extract are prepared in sterile seawater.

  • Chemotaxis Observation (Droplet Assay):

    • A small droplet of the male gamete suspension is placed on a microscope slide.

    • A micropipette containing a test solution is brought close to the edge of the droplet, and a small amount of the solution is released.

    • The movement and accumulation of the male gametes towards the point of release are observed and recorded using video microscopy.

  • Quantification:

    • The degree of chemoattraction is quantified by calculating an accumulation factor (Q), which is the ratio of the density of gametes at the pheromone source to the average density in the surrounding area.

    • A dose-response curve is generated by plotting the accumulation factor against the logarithm of the pheromone concentration.[4]

Mandatory Visualization

Ectocarpene_Synthesis_Workflow Workflow for this compound Synthesis and Bioactivity Validation cluster_synthesis Synthetic this compound Production cluster_extraction Natural this compound Extraction cluster_bioassay Bioactivity Validation Alkyl_Halide 1-Bromobutane Phosphonium_Salt Phosphonium Salt Formation Alkyl_Halide->Phosphonium_Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Aldehyde (S)-cyclohepta-2,5-dienecarbaldehyde Aldehyde->Wittig_Reaction Crude_this compound Crude this compound Wittig_Reaction->Crude_this compound Purification_Synth Purification (Chromatography) Crude_this compound->Purification_Synth Synthetic_this compound Pure Synthetic this compound Purification_Synth->Synthetic_this compound Chemotaxis_Assay Gamete Chemotaxis Assay Synthetic_this compound->Chemotaxis_Assay Algae_Culture Ectocarpus siliculosus Culture (Female) Gamete_Release Induce Gamete Release Algae_Culture->Gamete_Release Volatile_Collection Volatile Collection (Cold Trap/SPME) Gamete_Release->Volatile_Collection Extraction_Solvent Solvent Extraction Volatile_Collection->Extraction_Solvent Crude_Extract Crude Natural Extract Extraction_Solvent->Crude_Extract Purification_Nat Purification (HPLC) Crude_Extract->Purification_Nat Natural_this compound Purified Natural this compound Purification_Nat->Natural_this compound Natural_this compound->Chemotaxis_Assay Male_Gametes Male Gamete Preparation Male_Gametes->Chemotaxis_Assay Data_Analysis Data Analysis (Accumulation Factor) Chemotaxis_Assay->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response Bioactivity_Comparison Bioactivity Comparison Dose_Response->Bioactivity_Comparison

Caption: Workflow for the synthesis, extraction, and bioactivity validation of this compound.

Ectocarpene_Signaling_Pathway Hypothesized this compound Signaling Pathway in Male Gametes This compound This compound (Pheromone) Receptor G-Protein Coupled Receptor (GPCR)? This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Second_Messenger Second Messenger Cascade (e.g., Ca²⁺ influx, cAMP/cGMP) G_Protein->Second_Messenger Signal Transduction Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Flagellar_Motor Flagellar Motor Regulation Kinase_Cascade->Flagellar_Motor Phosphorylation Chemotaxis Chemotactic Response (Directed Swimming) Flagellar_Motor->Chemotaxis

Caption: A hypothesized signaling cascade initiated by this compound in brown algal gametes.

Conclusion

Synthetic this compound provides a reliable and pure source of the compound for research, allowing for precise dose-response studies. While natural extracts are a direct source, their composition is variable, necessitating rigorous purification for quantitative bioassays. The bioactivity of synthetic this compound as a chemoattractant for male gametes has been validated, although it is the less active, more stable isomer of the true pheromone, pre-ectocarpene.

For researchers requiring a highly pure and characterized compound for mechanistic studies or as a standard, synthetic this compound is the superior choice. For broader ecological studies or initial screening, purified natural extracts can be valuable, with the caveat of inherent variability. Further research directly comparing the bioactivity of highly purified natural this compound with its synthetic counterpart would be beneficial for the scientific community.

References

A Comparative Analysis of Ectocarpene and Fucoserratene: Unveiling the Chemical Language of Brown Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the intricate world of marine chemical ecology, the brown algae (Phaeophyceae) have evolved a sophisticated chemical communication system to ensure reproductive success. Central to this are pheromones, volatile organic compounds that guide male gametes to receptive female gametes. This guide provides a detailed comparative analysis of two key brown algal pheromones, ectocarpene and fucoserratene, offering valuable insights for researchers, scientists, and drug development professionals.

This publication delves into the chemical structures, biosynthesis, and signaling pathways of these two pheromones, supported by experimental data and detailed protocols. A key focus is the objective comparison of their performance, providing a foundational understanding for potential applications in areas such as antifouling technologies and novel drug discovery.

Chemical and Physical Properties

This compound and fucoserratene, while both serving as chemoattractants, exhibit distinct chemical structures and properties. This compound is a C11-hydrocarbon, whereas fucoserratene is a smaller C8-hydrocarbon. These structural differences influence their volatility and diffusion characteristics in the marine environment.

PropertyThis compoundFucoserratene
Chemical Formula C₁₁H₁₆C₈H₁₂
Molar Mass 148.24 g/mol 108.18 g/mol
Structure (6S)-6-((1Z)-but-1-en-1-yl)cyclohepta-1,4-diene(3E,5Z)-octa-1,3,5-triene
Producing Species (Examples) Ectocarpus siliculosus, Mutimo cylindricusFucus serratus, Silvetia babingtonii
Precursor Pre-ectocarpeneNot fully elucidated

Biological Activity and Efficacy

The primary function of these pheromones is to attract male gametes. Their biological activity can be quantified by determining the threshold concentration required to elicit a chemotactic response. Notably, this compound is a less active rearrangement product of the true pheromone, pre-ectocarpene.

PheromoneSpeciesThreshold ConcentrationReference
This compoundEctocarpus siliculosus0.89 nmol/L[1]
Pre-ectocarpeneEctocarpus siliculosus6.5 pmol/L[2]
FucoserrateneGeneral (Brown Algae)1-1000 pmol/L (estimated range)[3]

Biosynthesis of Algal Pheromones

The biosynthesis of these unsaturated hydrocarbons in brown algae is a complex process derived from fatty acid metabolism. While the complete pathways are still under investigation, it is understood that they involve oxidative cleavage of polyunsaturated fatty acids. In the case of this compound, it is formed through a spontaneous[3][3]-sigmatropic rearrangement (Cope rearrangement) of its precursor, pre-ectocarpene. This rearrangement is a critical aspect of its biological function, as it deactivates the highly potent pre-ectocarpene, ensuring the signal is localized to the vicinity of the female gamete.

Biosynthesis Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipoxygenase Action Lipoxygenase Action Polyunsaturated Fatty Acids->Lipoxygenase Action Oxidative Cleavage Pre-ectocarpene Pre-ectocarpene Lipoxygenase Action->Pre-ectocarpene Biosynthetic Steps This compound This compound Pre-ectocarpene->this compound Cope Rearrangement (Spontaneous)

A simplified overview of the proposed biosynthetic pathway leading to this compound formation.

Signaling Pathways and Receptors

The perception of this compound and fucoserratene by male gametes is a receptor-mediated process that triggers a signaling cascade, ultimately leading to directed movement. While the specific receptors for these pheromones have not yet been definitively identified, evidence points towards the involvement of chemoreceptors that can exhibit high specificity and chiral discrimination.

In the case of this compound in Mutimo cylindricus, the signaling pathway is suggested to be dependent on cyclic AMP (cAMP) and intracellular calcium ion (Ca²⁺) concentrations. The binding of the pheromone is thought to activate a signaling cascade that modulates the flagellar beat pattern of the male gamete, causing it to swim towards the source of the pheromone. The involvement of G protein-coupled receptors (GPCRs) is hypothesized in algal chemosensory pathways, but direct evidence linking them to this compound or fucoserratene perception is still emerging.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pheromone Pheromone Receptor ? Pheromone->Receptor G-Protein G-Protein (Hypothesized) Receptor->G-Protein EffectorEnzyme Effector Enzyme G-Protein->EffectorEnzyme SecondMessenger cAMP / Ca²⁺ EffectorEnzyme->SecondMessenger Production FlagellarMotor Flagellar Motor SecondMessenger->FlagellarMotor Modulation Chemotaxis Chemotaxis FlagellarMotor->Chemotaxis

A proposed signaling pathway for brown algal pheromones, highlighting the potential role of G-proteins and second messengers.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This method is a solvent-free technique for the extraction and concentration of volatile compounds from biological samples.

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Heating block or water bath

Procedure:

  • Place a sample of the brown algal material (e.g., female gametes) into a headspace vial and seal it.

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 20-60 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 15-30 minutes).

  • Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture.

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 1-2 minutes

    • Ramp: Increase temperature at a rate of 3-10°C/min to a final temperature of 250-280°C

    • Final hold: 2-5 minutes

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: m/z 40-500

Experimental_Workflow Sample_Collection Brown Algal Sample (e.g., Gametes) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Collection->HS_SPME Volatile Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Analyte Desorption & Separation Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Mass Spectra Acquisition

A general workflow for the analysis of brown algal pheromones using HS-SPME-GC-MS.

Conclusion

This compound and fucoserratene represent fascinating examples of the chemical intricacies governing life in the marine environment. While sharing the common goal of ensuring fertilization, they possess distinct chemical properties and likely operate through specific, yet to be fully elucidated, signaling pathways. The continued investigation into these pheromones and their receptors holds significant promise for advancing our understanding of chemical ecology and may pave the way for innovative biotechnological applications. Further research is crucial to isolate and characterize the specific receptors involved in their perception, which will provide a more complete picture of this elegant chemical communication system.

References

A Comparative Analysis of the Biological Activities of Ectocarpene and Pre-ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of ectocarpene and its precursor, pre-ectocarpene. The primary focus of existing research has been on their roles as sex pheromones in brown algae. This document summarizes the quantitative data on their pheromonal activity, outlines the experimental protocols used for these assessments, and addresses the current landscape of research into other potential biological effects.

Pheromonal Activity: A Quantitative Comparison

The most extensively studied biological function of this compound and pre-ectocarpene is their role in the sexual reproduction of brown algae, such as Ectocarpus siliculosus. Pre-ectocarpene is the actual, highly potent chemoattractant released by female gametes to attract male gametes.[1] this compound is the less active, more stable rearrangement product of pre-ectocarpene.[2] The conversion from the active pre-ectocarpene to the less active this compound is a temperature-dependent, non-enzymatic pericyclic Cope rearrangement.[1][3] This mechanism is thought to create a steep pheromone gradient, ensuring male gametes are guided to a nearby, viable female gamete rather than to older, diffused signals.

CompoundSpeciesActivity ThresholdAccumulation Factor (Q)Reference
Pre-ectocarpene Ectocarpus siliculosus5 pmol/LSignificantly higher than this compound[3]
This compound Ectocarpus siliculosus10 nmol/LLower than pre-ectocarpene[3]

Experimental Protocols: Pheromone Bioassay

The chemoattractant activity of this compound and pre-ectocarpene is typically quantified using a droplet bioassay with male gametes of Ectocarpus siliculosus.

Objective:

To determine the concentration-dependent chemoattractant effect of a test compound by measuring the accumulation of male gametes.

Materials:
  • Mature male and female gametophytes of Ectocarpus siliculosus

  • Sterile seawater

  • Test compounds (e.g., synthetic this compound, pre-ectocarpene) dissolved in a suitable solvent (e.g., fluorocarbon)

  • Microscope slides or petri dishes

  • Micropipettes

  • Microscope with video recording capabilities

  • Image analysis software

Methodology:
  • Gamete Release: Synchronous release of male and female gametes is induced from mature gametophytes. This is often achieved by a dark treatment followed by exposure to light.

  • Preparation of Test Droplets: A microdroplet (typically 1-2 mm in diameter) of a fluorocarbon oil containing a known concentration of the test compound is placed on a microscope slide submerged in a suspension of male gametes in seawater.

  • Observation and Recording: The behavior of the male gametes around the droplet is observed and recorded using a video microscope. Male gametes are attracted to the droplet if it contains a chemoattractant.

  • Quantification: The accumulation of male gametes around the droplet is quantified. This can be done by counting the number of gametes within a defined radius of the droplet at a specific time point. The accumulation factor (Q) is calculated as the density of gametes at the droplet surface divided by the average gamete density in the surrounding medium.

  • Data Analysis: A dose-response curve is generated by plotting the accumulation factor (Q) against the logarithm of the pheromone concentration. This allows for the determination of the activity threshold.

Experimental_Workflow Pheromone Bioassay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis gamete_release Induce Gamete Release (E. siliculosus) introduce_gametes Introduce Male Gamete Suspension gamete_release->introduce_gametes prepare_droplets Prepare Microdroplets (Test Compound in Fluorocarbon) place_droplet Place Microdroplet in Suspension prepare_droplets->place_droplet introduce_gametes->place_droplet record_behavior Record Gamete Movement (Video Microscopy) place_droplet->record_behavior quantify_accumulation Quantify Gamete Accumulation (Calculate Q factor) record_behavior->quantify_accumulation dose_response Generate Dose-Response Curve quantify_accumulation->dose_response determine_threshold Determine Activity Threshold dose_response->determine_threshold Signaling_Pathway This compound Signaling Pathway This compound This compound receptor Pheromone Receptor This compound->receptor Binds to ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Produces ca_channel Ca²⁺ Channel camp->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates chemotaxis Chemotaxis ca_influx->chemotaxis Triggers phototaxis Phototaxis chemotaxis->phototaxis Inhibits

References

Differential Biological Activity of Ectocarpene Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of ectocarpene, a key pheromone in brown algae. The information presented is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Introduction

This compound is a C11-hydrocarbon that functions as a sexual pheromone in several species of brown algae, including the model organism Ectocarpus siliculosus. The naturally occurring enantiomer is (+)-(S)-ectocarpene.[1][2] This molecule plays a crucial role in chemical communication, guiding male gametes towards the female gametes for fertilization. Understanding the stereospecificity of this interaction is vital for research in chemical ecology, developmental biology, and for the potential development of novel antifouling agents or aquaculture technologies. This guide compares the biological activity of the natural (+)-(S)-ectocarpene with its synthetic (-)-(R)-enantiomer.

Quantitative Comparison of Biological Activity

The primary biological activity of this compound enantiomers is their ability to act as chemoattractants for male gametes. The potency of each enantiomer is determined by the threshold concentration required to elicit a positive chemotactic response. Experimental data comparing the threshold concentrations for (+)-(S)-ectocarpene and (-)-(R)-ectocarpene in Ectocarpus siliculosus are summarized below.

EnantiomerChemical StructureThreshold Concentration (M) for Chemotaxis in E. siliculosus
(+)-(S)-Ectocarpene (+)-(6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene1 x 10⁻¹⁰
(-)-(R)-Ectocarpene (-)-(6R)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene1 x 10⁻⁸

Data sourced from Müller et al. (1985)[1]

The data clearly indicates that the natural (+)-(S)-enantiomer is significantly more potent than the (-)-(R)-enantiomer, with a threshold concentration for chemoattraction that is two orders of magnitude lower.[1] This demonstrates a clear chiral discrimination by the chemoreceptors of the male gametes.[1]

Experimental Protocols

Enantioselective Synthesis of this compound

The preparation of pure enantiomers of this compound is essential for comparative biological assays. A common method involves the stereoselective Wittig reaction.

Objective: To synthesize (+)-(S)-ectocarpene and (-)-(R)-ectocarpene.

Materials:

  • (R)-(-)- and (S)-(+)-2,5-cycloheptadienylcarbaldehyde

  • Propyltriphenylphosphonium bromide

  • 18-crown-6

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvents (e.g., THF)

Procedure:

  • Prepare the ylide by reacting propyltriphenylphosphonium bromide with t-BuOK in an anhydrous solvent under an inert atmosphere.

  • To the ylide solution, add the respective chiral aldehyde ((R)-(-)- or (S)-(+)-2,5-cycloheptadienylcarbaldehyde) at low temperature (e.g., -78 °C).

  • The reaction mixture is stirred and allowed to slowly warm to room temperature.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification of the this compound enantiomers is achieved through column chromatography.

  • The enantiomeric excess (e.e.) of the synthesized this compound should be determined using chiral gas chromatography.

Chemotaxis Bioassay with Ectocarpus siliculosus Male Gametes

This bioassay quantitatively assesses the chemoattractant properties of the this compound enantiomers.

Objective: To determine the threshold concentration of each this compound enantiomer that induces a chemotactic response in male gametes.

Materials:

  • Mature male and female gametophytes of Ectocarpus siliculosus.

  • Sterile seawater.

  • Solutions of (+)-(S)-ectocarpene and (-)-(R)-ectocarpene in a suitable solvent (e.g., FC-78 for creating droplets).

  • Microscope with dark-field illumination and video recording capabilities.

  • Glass slides and coverslips.

Procedure:

  • Gamete Release: Induce the synchronous release of gametes from mature gametophytes by a dark-light shock. This is typically achieved by placing the algae in the dark for a period and then exposing them to light.

  • Preparation of Test Solutions: Prepare a serial dilution of each this compound enantiomer in a high-density, water-immiscible solvent like FC-78.

  • Assay Setup: Place a drop of the male gamete suspension on a microscope slide. Introduce a microdroplet of the this compound solution into the center of the gamete suspension.

  • Observation and Data Collection: Observe the behavior of the male gametes around the microdroplet under a microscope. Record the movement of the gametes using a video camera. A positive chemotactic response is characterized by the accumulation of male gametes around the pheromone-containing droplet.

  • Determination of Threshold Concentration: The lowest concentration of an enantiomer that causes a discernible attraction and accumulation of male gametes is determined as the threshold concentration.

Signaling Pathway and Experimental Workflow

Pheromone Signaling Pathway in Ectocarpus Male Gametes

The perception of this compound by the male gamete triggers a signaling cascade that ultimately alters its swimming behavior, leading to directed movement towards the pheromone source. This process is also linked to a change in the gamete's response to light (phototaxis).

Pheromone_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound (+)-Ectocarpene Receptor Pheromone Receptor This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production Ca_Channel Ca²⁺ Channel Ca_Ion Ca²⁺ Ca_Channel->Ca_Ion Influx cAMP->Ca_Channel Gating Flagellar_Motor Flagellar Motor Ca_Ion->Flagellar_Motor Modulation Chemotaxis Chemotaxis Flagellar_Motor->Chemotaxis Directed Swimming Phototaxis Phototaxis Flagellar_Motor->Phototaxis Reversal of Phototaxis

Caption: Pheromone signaling cascade in Ectocarpus male gametes.

Experimental Workflow for Chemotaxis Bioassay

The following diagram illustrates the key steps involved in the chemotaxis bioassay.

Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture male and female Ectocarpus gametophytes Induce Induce gamete release (dark-light shock) Culture->Induce Collect Collect male gametes Induce->Collect Setup Prepare microscope slide with gamete suspension Collect->Setup Prepare_Solutions Prepare serial dilutions of This compound enantiomers Introduce Introduce microdroplet of test solution Prepare_Solutions->Introduce Setup->Introduce Observe Observe gamete behavior (dark-field microscopy) Introduce->Observe Record Record with video camera Observe->Record Analyze Analyze video recordings for gamete accumulation Record->Analyze Determine Determine threshold concentration Analyze->Determine

Caption: Workflow for the Ectocarpus gamete chemotaxis bioassay.

Conclusion

The experimental evidence strongly supports a significant difference in the biological activity of the two enantiomers of this compound. The natural (+)-(S)-enantiomer is a highly potent chemoattractant for the male gametes of Ectocarpus siliculosus, while the (-)-(R)-enantiomer is substantially less active. This stereospecificity highlights the precise molecular recognition capabilities of the pheromone receptors in this system. This information is critical for researchers studying algal reproductive biology, chemical signaling, and for those in drug development exploring natural products for novel applications. The detailed protocols provided in this guide should facilitate the replication and extension of these findings.

References

A Comparative Guide to the Structure-Activity Relationship of Ectocarpene and its Analogues in Algal Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While research into the therapeutic applications of synthetic ectocarpene analogues is not extensively documented in publicly available literature, the foundational biological activity of this compound as a pheromone in brown algae provides a compelling case study in structure-activity relationships (SAR). This guide offers a comparative analysis of this compound and its natural analogues, detailing their roles in algal communication, the experimental protocols used to elucidate their function, and the signaling pathways they modulate. This information can serve as a valuable starting point for researchers interested in exploring the potential of cycloheptadiene scaffolds in various biological contexts.

I. Comparative Biological Activity of this compound and Pre-ectocarpene

This compound is a well-known sex pheromone released by the female gametes of several species of brown algae, such as Ectocarpus siliculosus, to attract male gametes[1][2]. However, it is, in fact, the rearrangement product of the more potent, thermolabile precursor, pre-ectocarpene[2][3]. The rapid conversion of pre-ectocarpene to the less active this compound is a fascinating example of a biologically controlled inactivation mechanism, ensuring the pheromone signal is potent only in the immediate vicinity of the female gamete[3].

Below is a table summarizing the comparative activity of these two key compounds in the context of algal gamete attraction.

CompoundStructureActivity ThresholdAccumulation Factor (Q)Key Structural Features
This compound (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene~10 nmol/L[3]LowerCyclohepta-1,4-diene ring with a butenyl side chain. Thermodynamically more stable than pre-ectocarpene.
Pre-ectocarpene (1R,2R)-1-((Z)-But-1-enyl)-2-vinylcyclopropane~5 pmol/L[3]Significantly HigherVinylcyclopropane structure which undergoes a Cope rearrangement to form this compound. Highly potent but thermolabile.

II. Experimental Protocols

The primary bioassay used to determine the chemoattractant activity of this compound and its analogues is the droplet bioassay with male gametes of Ectocarpus siliculosus . This assay quantitatively measures the accumulation of male gametes in response to a concentration gradient of the test compound.

Objective: To quantify the chemoattractant potential of a compound by measuring the accumulation of motile male gametes.

Materials:

  • Mature male and female gametophytes of Ectocarpus siliculosus

  • Provasoli-enriched seawater (PES) medium[4][5]

  • Microscope slides and coverslips

  • Micropipettes

  • Test compounds (e.g., synthetic this compound, pre-ectocarpene) dissolved in a suitable solvent (e.g., seawater) at various concentrations.

  • Microscope with video recording capabilities.

Procedure:

  • Gamete Release: Induce the release of male and female gametes from mature gametophytes. This is typically achieved by transferring the algae from dark to light conditions in fresh PES medium[5].

  • Preparation of Test Droplets: On a microscope slide, place a small droplet (e.g., 1 µL) of the test compound solution at a known concentration.

  • Introduction of Male Gametes: Add a larger droplet (e.g., 10 µL) of the suspension of motile male gametes adjacent to the test droplet, allowing them to merge.

  • Observation and Recording: Immediately begin recording the behavior of the male gametes under the microscope. Observe their movement towards and accumulation within the area of the initial test droplet.

  • Quantification: After a set period (e.g., 5-10 minutes), quantify the accumulation of gametes. The accumulation factor (Q) can be calculated by comparing the density of gametes in the test area to the density in a control area.

III. Signaling Pathway

This compound and other brown algal sex pheromones have been shown to influence the phototaxis of male gametes, suggesting an interplay between light-sensing and chemo-sensing pathways. In the brown alga Mutimo cylindricus, this compound reverses the sign of phototaxis from positive to negative, guiding the gametes away from the light and towards the pheromone source[6][7]. This process is mediated by a signaling cascade involving cyclic adenosine monophosphate (cAMP) and intracellular calcium ions (Ca²⁺)[6][7].

Below is a diagram illustrating the proposed signaling pathway.

G This compound This compound Pheromone Receptor Pheromone Receptor (Putative) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PDE Phosphodiesterase cAMP->PDE Degraded by Ca_influx Intracellular Ca²⁺ cAMP->Ca_influx Modulates Theophylline Theophylline (Inhibitor) Theophylline->PDE Inhibits Ca_channel Ca²⁺ Channel Phototaxis_switch Switch from Positive to Negative Phototaxis Ca_influx->Phototaxis_switch Chemotaxis Chemotaxis Towards Pheromone Source Phototaxis_switch->Chemotaxis

This compound Signaling Pathway in Algal Gametes

This diagram illustrates the proposed mechanism where this compound binding to a receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This change in cAMP modulates calcium ion concentrations, which in turn switches the gamete's phototactic behavior and promotes chemotaxis towards the pheromone.

IV. Conclusion and Future Directions

The study of this compound and its analogues provides a solid foundation in understanding chemo-signaling and structure-activity relationships in a biological system. While the direct application of these findings to human therapeutics is not yet established, the principles of SAR, the methodologies for bioassays, and the elucidation of signaling pathways are universally applicable in drug discovery and development. The cycloheptadiene scaffold of this compound, present in a variety of natural products, may hold untapped potential. Future research could involve the synthesis of a library of this compound analogues with systematic modifications to the ring structure, the side chain, and stereochemistry. These analogues could then be screened in a battery of cell-based assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial assays) to identify potential therapeutic leads. The detailed experimental protocols and signaling pathway information presented here can serve as a methodological blueprint for such exploratory studies.

References

Unraveling Pheromone Conversations: A Comparative Guide to Cross-Reactivity in Algal Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pheromonal communication in algae is crucial for fields ranging from developmental biology to aquaculture and the discovery of novel bioactive compounds. This guide provides an objective comparison of the cross-reactivity of different algal pheromones in bioassays, supported by available experimental data and detailed methodologies.

Sexual reproduction in many algal species is a finely tuned process orchestrated by chemical cues known as pheromones. These molecules, released by one gamete, trigger a chemotactic response in the other, ensuring successful fertilization. The specificity of these pheromone-receptor interactions is a key factor in maintaining reproductive isolation between species. However, instances of cross-reactivity, where the pheromone of one species elicits a response in another, provide valuable insights into the evolution of these signaling systems and the structure-activity relationships of the pheromones themselves.

This guide focuses on the cross-reactivity of pheromones from two species of brown algae, Ectocarpus siliculosus and Cutleria multifida, which have been the subjects of comparative studies.

Data Presentation: Pheromone Cross-Reactivity in Brown Algae

PheromoneBioassay Species (Male Gametes)Pheromone Source (Female Gametes)Threshold Concentration for ChemotaxisDegree of Cross-Reactivity
Ectocarpene Ectocarpus siliculosusEctocarpus siliculosus~0.89 nmol/LHigh (Native Response)
This compound Cutleria multifidaEctocarpus siliculosus~8.9 nmol/LLow to Moderate
Multifidene Cutleria multifidaCutleria multifidaHigh sensitivity (exact value not specified)High (Native Response)
Multifidene Ectocarpus siliculosusCutleria multifidaLow to no significant response reportedVery Low / Negligible

Key Observations:

  • Male gametes of Ectocarpus siliculosus are highly sensitive to their native pheromone, this compound.

  • While male gametes of Cutleria multifida also respond to this compound, they are approximately 10-fold less sensitive than Ectocarpus siliculosus gametes, indicating a degree of cross-reactivity.

  • The pheromone system of Cutleria multifida (involving multifidene) appears to be more specific, with little to no cross-reactivity observed with Ectocarpus siliculosus.

Experimental Protocols

The following provides a detailed methodology for a typical algal gamete chemotaxis bioassay, based on established protocols in the field.

Objective: To determine the chemotactic response of male algal gametes to various pheromones and assess the degree of cross-reactivity.

Materials:

  • Mature, fertile male and female thalli of the algal species to be tested (e.g., Ectocarpus siliculosus, Cutleria multifida).

  • Sterile seawater.

  • Petri dishes or multi-well plates.

  • Micropipettes.

  • Microscope with dark-field or phase-contrast optics and a camera for recording.

  • Stock solutions of purified algal pheromones (e.g., this compound, multifidene) in a suitable solvent (e.g., ethanol), with final solvent concentrations in the bioassay kept non-toxic (typically <0.01%).

  • Control solutions (sterile seawater, seawater with solvent).

Procedure:

  • Gamete Release: Induce the release of gametes by transferring fertile thalli from dark to light conditions. Female gametes will settle, while male gametes will remain motile.

  • Preparation of Gamete Suspension: Collect the motile male gametes and adjust the concentration to a suitable density for observation under the microscope.

  • Bioassay Setup:

    • Add a defined volume of the male gamete suspension to a Petri dish or well of a multi-well plate.

    • Allow the gametes to acclimatize for a short period.

  • Pheromone Application:

    • Introduce a small, defined volume of the pheromone stock solution (or a serial dilution) to the center of the gamete suspension.

    • For control experiments, introduce the same volume of sterile seawater or the solvent control.

  • Observation and Data Collection:

    • Immediately begin observing the behavior of the male gametes under the microscope.

    • Record the movement of the gametes for a defined period (e.g., 5-10 minutes).

    • A positive chemotactic response is characterized by the directed movement of male gametes towards the point of pheromone application and their aggregation in that area.

  • Quantification of Chemotaxis:

    • The strength of the chemotactic response can be quantified by counting the number of gametes that accumulate within a defined radius of the pheromone source over time.

    • Alternatively, video tracking software can be used to analyze the swimming paths of individual gametes and determine their orientation towards the chemical gradient.

  • Dose-Response Analysis:

    • To determine the threshold concentration and EC50 value, perform the bioassay with a range of pheromone concentrations (serial dilutions).

    • Plot the quantified chemotactic response against the logarithm of the pheromone concentration to generate a dose-response curve.

Mandatory Visualizations

Signaling Pathway for Algal Chemotaxis

The chemotactic response in algal gametes is believed to be mediated by a G protein-coupled receptor signaling cascade, leading to changes in intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), which in turn modulate flagellar movement.

Algal_Chemotaxis_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone Pheromone GPCR G Protein-Coupled Receptor (GPCR) Pheromone->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channel Ca2+ Channel PKA->Ca_channel Phosphorylation Ca_ion Ca_channel->Ca_ion Influx Flagellar_motors Flagellar Motors Ca_ion->Flagellar_motors Modulation Chemotaxis Chemotactic Response Flagellar_motors->Chemotaxis Leads to

Caption: Pheromone-induced signaling cascade in algal gametes.

Experimental Workflow for Pheromone Cross-Reactivity Bioassay

The logical flow of an experiment designed to test the cross-reactivity of algal pheromones is outlined below.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_conclusion Conclusion Culture_Algae Culture Algal Strains (e.g., E. siliculosus, C. multifida) Induce_Gametes Induce Gamete Release Culture_Algae->Induce_Gametes Collect_Gametes Collect Male Gametes Induce_Gametes->Collect_Gametes Expose_Gametes Expose Male Gametes to Pheromones (Conspecific and Heterospecific) Collect_Gametes->Expose_Gametes Prepare_Pheromones Prepare Pheromone Solutions (this compound, Multifidene) Prepare_Pheromones->Expose_Gametes Record_Response Record Chemotactic Response (Microscopy/Video) Expose_Gametes->Record_Response Quantify_Chemotaxis Quantify Gamete Accumulation Record_Response->Quantify_Chemotaxis Dose_Response Generate Dose-Response Curves Quantify_Chemotaxis->Dose_Response Compare_Activity Compare Thresholds / EC50 Values Dose_Response->Compare_Activity Assess_Cross_Reactivity Assess Degree of Cross-Reactivity Compare_Activity->Assess_Cross_Reactivity

Caption: Workflow for assessing algal pheromone cross-reactivity.

The Role of Ectocarpene in Reproductive Isolation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ectocarpene's role as a chemical mediator in the reproductive isolation of brown algae (Phaeophyceae). This compound, a volatile hydrocarbon, is a well-documented sex pheromone that guides motile male gametes to sessile female gametes, a critical step in ensuring species-specific fertilization. However, its presence across multiple species raises questions about its precise role in preventing hybridization. This document synthesizes experimental data to compare the activity of this compound and related compounds, details the experimental protocols used for its study, and illustrates the signaling pathways and evolutionary mechanisms involved.

Introduction to Algal Pheromones and this compound

Sexual reproduction in many brown algae relies on a sophisticated system of chemical communication. Female gametes release species-specific pheromones that trigger chemoattraction in male gametes. The first such pheromone identified was this compound, isolated from the model brown alga Ectocarpus siliculosus.[1] It is now understood that this compound is the more stable, spontaneous rearrangement product of the true, highly unstable, and significantly more potent attractant, pre-ectocarpene.[2] This inherent instability is a key feature, ensuring the signal is potent only in the immediate vicinity of the female gamete, preventing signal noise in the marine environment.[2]

Reproductive isolation is not achieved by a single, unique pheromone for each species. Instead, it is maintained through a combination of factors, including the secretion of specific "bouquets" of compounds and differential sensitivity of male gamete receptors to these chemical signals.[3][4]

Data Presentation: Comparative Analysis of Pheromone Activity

The efficacy of this compound and its precursor, pre-ectocarpene, as chemoattractants varies significantly. Furthermore, the sensitivity to a single pheromone can differ between species, forming a basis for pre-zygotic reproductive isolation.

CompoundSpeciesThreshold Concentration for ChemoattractionSecretion Rate (molecules/female gamete/sec)Reference(s)
This compound Ectocarpus siliculosus0.89 nmol/L~1 x 10⁵[3][4]
Cutleria multifida8.9 nmol/LNot Reported[3]
Pre-ectocarpene Ectocarpus siliculosus~5 pmol/LNot Applicable (transient precursor)[2]
Pheromone Bouquet Ectocarpus siliculosusNot ApplicableNot Applicable[4]

Note: The pheromone bouquet of E. siliculosus contains this compound as the major component, with minor amounts of hormosirene, multifidene, and dictyotene.[4]

Experimental Protocols

The study of algal pheromones involves a multi-step process from collection and identification to bioactivity assessment.

Pheromone Collection and Analysis

Objective: To collect, identify, and quantify volatile pheromones released by female gametes.

Methodology: Closed-Loop Stripping and GC-MS

  • Gamete Culture and Release: Female gametophytes of the target species (e.g., Ectocarpus siliculosus) are cultured under controlled conditions to induce gamete release.

  • Volatile Collection: A suspension of female gametes is placed in a sealed vessel. A closed-loop system circulates a stream of purified air through the suspension and then through an adsorbent trap (e.g., activated carbon or Tenax TA). This process gently removes volatile organic compounds from the water and concentrates them on the trap over several hours.[4][5]

  • Extraction: The trapped compounds are eluted from the adsorbent using a minimal amount of a suitable solvent (e.g., hexane).

  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • The extract is injected into a GC-MS system.

    • Gas Chromatography (GC): The compounds are separated based on their boiling points and interaction with the capillary column. A typical temperature program might start at 50°C and ramp up to 325°C.[5]

    • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Identification: The resulting mass spectra are compared against known standards and spectral libraries (e.g., NIST) to identify this compound and other pheromone components.[5] Quantification is achieved by comparing peak areas to those of a known concentration of a synthetic standard.

Chemotaxis Bioassay

Objective: To quantify the chemoattractant activity of a purified pheromone or a synthetic analog.

Methodology: Droplet Bioassay for Gamete Attraction

  • Gamete Preparation: Male gametes are collected and their concentration is adjusted in fresh seawater.

  • Assay Setup: A suspension of male gametes is placed in a small chamber or on a microscope slide.

  • Pheromone Application: A microdroplet of an inert, high-density solvent (e.g., perfluorocarbon) containing a known concentration of the test pheromone (e.g., synthetic this compound) is introduced into the male gamete suspension. A control droplet containing only the solvent is also used.[6]

  • Observation and Quantification:

    • The behavior of the male gametes around the droplet is observed using light microscopy, often recorded with a high-speed camera.

    • Initial random swimming (chemokinesis) followed by directed movement towards the pheromone source (chemotaxis) is observed.[5]

    • After a set period, the number of male gametes that have accumulated around the pheromone-containing droplet is counted and compared to the control droplet.

    • This allows for the determination of the threshold concentration required to elicit a significant chemotactic response.[3]

    • Advanced analysis can involve tracking individual gamete paths and quantifying changes in swimming speed and turning frequency.[7]

Mandatory Visualization

Signaling Pathway of this compound

Ectocarpene_Signaling cluster_Extracellular Extracellular cluster_Cell Male Gamete This compound This compound (Pheromone) Receptor Pheromone Receptor (GPCR?) This compound->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP (Second Messenger) AC->cAMP synthesizes ATP ATP ATP->AC Ca_channel Ca²⁺ Channels cAMP->Ca_channel activates Ca_ion ↑ [Ca²⁺]i Ca_channel->Ca_ion influx/release Flagellar_motor Flagellar Motor Proteins Ca_ion->Flagellar_motor modulates Response Behavioral Response: Chemotaxis (Altered swimming path) Flagellar_motor->Response causes

Caption: this compound signaling pathway in brown algal male gametes.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis culture 1. Culture & Induce Gamete Release collect_male 2. Collect Male Gametes culture->collect_male collect_female 2. Collect Female Gametes (for pheromone source) culture->collect_female setup 4. Add Male Gamete Suspension to Slide collect_male->setup prep_pheromone 3. Prepare Pheromone Solution (e.g., synthetic this compound) collect_female->prep_pheromone or use synthetic add_droplet 5. Introduce Pheromone & Control Microdroplets prep_pheromone->add_droplet setup->add_droplet incubate 6. Incubate for Defined Time add_droplet->incubate observe 7. Microscopy & Video Recording incubate->observe quantify 8. Quantify Gamete Accumulation observe->quantify analyze 9. Statistical Analysis (Compare Test vs. Control) quantify->analyze

Caption: Experimental workflow for a droplet-based gamete chemotaxis bioassay.

Logical Relationship of Pheromones in Reproductive Isolation

References

Unraveling Ectocarpene Biosynthesis: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount. Ectocarpene, a volatile C11 hydrocarbon and a key pheromone in brown algae, has been the subject of extensive research to elucidate its formation. Isotopic labeling studies have been instrumental in this endeavor, providing critical evidence for two prominent biosynthetic pathway proposals. This guide offers an objective comparison of these pathways, supported by available experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of this compound biosynthesis.

Two primary pathways for this compound biosynthesis have been investigated through isotopic labeling: a lipoxygenase (LOX) and hydroperoxide lyase (HPL)-mediated pathway primarily studied in the brown alga Ectocarpus siliculosus, and a radical-initiated cyclization pathway explored in the plant Senecio isatideus, which also produces this compound.

Comparative Analysis of Isotopic Labeling Data

Isotopic labeling experiments, utilizing precursors enriched with heavy isotopes like deuterium (²H) or tritium (³H), allow researchers to trace the metabolic fate of these precursors into the final product. The degree and position of isotopic incorporation in this compound provide strong evidence for or against a proposed biosynthetic route. While precise quantitative data from early studies can be sparse in publicly available literature, the qualitative outcomes have been pivotal in shaping our understanding.

Pathway Organism Labeled Precursor(s) Used Key Findings from Isotopic Labeling Supporting Evidence
Lipoxygenase/Hydroperoxide Lyase Pathway Ectocarpus siliculosus (Brown Alga)Chiral deuterium-labeled arachidonic acidsThe biosynthetic sequence likely proceeds through a 9-hydroperoxyarachidonic acid intermediate. This intermediate is then cleaved, with the loss of a specific hydrogen atom (C(16)-H(R)), to form the C11 hydrocarbon dictyopterene C (a related compound to this compound) and a C9-oxo-acid.[1][2]Identification of the C9-oxo-acid co-product and stereochemical analysis of the hydrogen loss.
Radical-Initiated Cyclization Pathway Senecio isatideus (Plant)[³H]dodeca-3,6,9-trienoic acid, Deuterium-labeled fatty acid homologuesAdministration of labeled dodeca-3,6,9-trienoic acid led to the incorporation of radioactivity into this compound.[3] Further studies with deuterium-labeled precursors suggested a radical-initiated process involving the abstraction of a hydrogen atom from a 1,4-pentadienyl segment of the fatty acid.[3]The pattern of deuterium retention in the resulting this compound analogue supported a mechanism involving a radical intermediate followed by cyclization and fragmentation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies derived from the available literature for the key isotopic labeling experiments.

Lipoxygenase/Hydroperoxide Lyase Pathway Investigation in Ectocarpus siliculosus

Objective: To determine the biosynthetic precursor and intermediates of C11 hydrocarbon formation in E. siliculosus using deuterium-labeled arachidonic acid.

Methodology:

  • Synthesis of Labeled Precursors: Chiral deuterium-labeled analogues of arachidonic acid are synthesized chemically. The position and stereochemistry of the deuterium label are critical for elucidating the reaction mechanism.

  • Incubation: Gametes of Ectocarpus siliculosus are collected and incubated in a suitable medium containing the deuterium-labeled arachidonic acid.

  • Extraction of Volatiles: The volatile C11 hydrocarbons, including dictyopterene C, are collected from the headspace of the gamete suspension using solid-phase microextraction (SPME) or solvent extraction.

  • Analysis: The extracted compounds are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the labeled products and determine the position and extent of deuterium incorporation.

  • Co-product Analysis: The aqueous medium is also analyzed, often after derivatization, using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to identify non-volatile co-products, such as the C9-oxo-acid.

Radical-Initiated Cyclization Pathway Investigation in Senecio isatideus

Objective: To investigate the biosynthetic pathway of this compound in S. isatideus using radiolabeled and deuterium-labeled fatty acid precursors.

Methodology:

  • Synthesis of Labeled Precursors: Tritiated ([³H]) dodeca-3,6,9-trienoic acid and various deuterium-labeled fatty acid homologues are synthesized.

  • Administration to Plant Cuttings: The labeled precursors are administered to cuttings of Senecio isatideus, typically through the cut stem in a hydroponic solution.

  • Extraction of Essential Oils: After a defined incubation period, the essential oils containing this compound are extracted from the plant material, for example, by steam distillation or solvent extraction.

  • Analysis of Radiolabeled Products: For experiments with [³H]-labeled precursors, the extracted oils are fractionated (e.g., by chromatography), and the radioactivity in the this compound fraction is measured using liquid scintillation counting to confirm incorporation.

  • Analysis of Deuterium-Labeled Products: For experiments with deuterium-labeled precursors, the this compound is isolated and analyzed by mass spectrometry to determine the mass shift and fragmentation patterns, which provides information on the location and number of deuterium atoms incorporated.

Visualizing the Pathways and Experimental Workflow

To further clarify the proposed biosynthetic routes and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Hydroperoxy_Intermediate 9-Hydroperoxyarachidonic Acid Lipoxygenase->Hydroperoxy_Intermediate Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Hydroperoxy_Intermediate->Hydroperoxide_Lyase Ectocarpene_Analog Dictyopterene C (C11 Hydrocarbon) Hydroperoxide_Lyase->Ectocarpene_Analog Co_product 9-Oxonona-(5Z,7E)-dienoic Acid (C9 Co-product) Hydroperoxide_Lyase->Co_product Radical_Initiated_Pathway Fatty_Acid Unsaturated Fatty Acid (e.g., Dodeca-3,6,9-trienoic Acid) H_Abstraction Hydrogen Abstraction (Radical Initiation) Fatty_Acid->H_Abstraction Radical_Intermediate Fatty Acid Radical H_Abstraction->Radical_Intermediate Cyclization_Fragmentation Cyclization & Fragmentation Radical_Intermediate->Cyclization_Fragmentation This compound This compound (C11 Hydrocarbon) Cyclization_Fragmentation->this compound CO2 CO2 Cyclization_Fragmentation->CO2 Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Extraction & Analysis Labeled_Precursor Synthesis of Isotopically Labeled Precursor Incubation Incubation with Biological System (Algal Gametes or Plant Cuttings) Labeled_Precursor->Incubation Extraction Extraction of This compound Incubation->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis Data_Interpretation Data Interpretation: Isotopic Incorporation Pattern Analysis->Data_Interpretation

References

A Comparative Analysis of Ectocarpene from Diverse Brown Algal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of ectocarpene, a significant C11 hydrocarbon derived from various species of brown algae (Phaeophyceae). This compound, and its more active precursor pre-ectocarpene, are well-documented as sexual pheromones, playing a crucial role in the reproductive cycles of these marine organisms.[1][2] This document collates available data on the distribution, biological activity, and analytical methods for this compound, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: this compound in Brown Algae

The quantification of this compound across different brown algal species is not extensively documented in a single comparative study. However, by compiling data from various sources, a picture of its distribution and measured output in a key model species can be presented.

Table 1: Presence and Secretion Rate of this compound in Various Brown Algal Species

Brown Algal SpeciesPresence of this compound (Dictyopterene D)Reported Quantitative DataReference(s)
Ectocarpus siliculosusYesSecretion rate of 1 x 10⁵ molecules per second per female gamete.[1]
Analipus japonicusYesMost abundant C11 hydrocarbon in female gametes.[3]
Dictyopteris proliferaYesPresent in essential oil.[3][4]
Dictyopteris undulataYesPresent in essential oil.[3][4]
Sargassum linifoliumYesMajor constituent (20.26%) in essential oil.[3][4]
Mutimo cylindricusYesActive as a chemoattractant for male gametes.[2]

Table 2: Known Biological Activities of this compound

Biological ActivityDescriptionTarget Organism/CellReference(s)
Pheromonal (Chemoattractant)Attracts male gametes to female gametes for fertilization. The precursor, pre-ectocarpene, is significantly more potent.Ectocarpus siliculosus male gametes[2]
Chemotaxis InductionInduces directed movement of male gametes.Mutimo cylindricus male gametes[2]
Modulation of PhototaxisReverses the positive phototaxis of male gametes to negative phototaxis via a cAMP/Ca²⁺-dependent signaling pathway.Mutimo cylindricus male gametes[2][5]

While specific antimicrobial or cytotoxic data for isolated this compound is scarce, crude extracts of brown algae known to produce this compound and other C11 hydrocarbons have been evaluated for such properties. It is important to note that the activities listed in Table 3 are attributable to the complex mixture of compounds within the extracts and not to this compound alone.

Table 3: Reported Bioactivities of Extracts from this compound-Containing Brown Algae

Brown Algal SpeciesExtract TypeBiological ActivityTargetIC₅₀ / InhibitionReference(s)
Sargassum speciesMethanolicCytotoxicityMCF-7 (Breast Cancer)IC₅₀ = 56.9 - 67.3 µg/mL[6]
Sargassum speciesMethanolicAntioxidant (DPPH)Free radicalIC₅₀ = 0.231 - 0.610 mg/mL[6]
Dictyopteris membranaceaOrganic ExtractsAntimicrobialStaphylococcus aureusModerate activity[7]
Dictyopteris membranaceaOrganic ExtractsAnti-inflammatoryCarrageenan-induced rat paw edema65% inhibition at 100 mg/kg[7]
Dictyopteris polypodioidesMethanolicAntimicrobialBacillus cereus36 mm inhibition zone[8]

Experimental Protocols

The analysis of volatile compounds like this compound from algal matrices requires specialized techniques to ensure efficient extraction and accurate quantification. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly suitable method.

Protocol: Headspace GC-MS for the Quantification of this compound

This protocol is a synthesized representation of common methodologies for the analysis of volatile organic compounds (VOCs) from seaweed.

1. Sample Preparation:

  • Collect fresh brown algal samples and transport them to the laboratory on ice.

  • Gently clean the algal material with sterile seawater to remove epiphytes and debris.

  • Blot the samples dry with tissue paper.

  • Accurately weigh a specific amount of the fresh algal material (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, an internal standard (e.g., a known concentration of a non-native, stable hydrocarbon) should be added to the vial.

2. Headspace Extraction:

  • Seal the vials immediately with PTFE/silicone septa.

  • Place the vials in the autosampler of the headspace unit.

  • Equilibrate the sample at a specific temperature (e.g., 85°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[9]

  • Pressurize the vial with an inert gas (e.g., Helium).

  • A defined volume of the headspace gas is then transferred via a heated transfer line to the GC injector.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or semi-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
    • Injector: Operate in splitless mode to maximize sensitivity.
    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Scan Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-400) to capture the fragmentation pattern of this compound (molar mass: 148.25 g/mol ) and other volatiles.
    • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity by monitoring characteristic ions of this compound.

4. Data Analysis:

  • Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

  • Quantify the amount of this compound by creating a calibration curve from the analysis of known concentrations of the standard and relating the peak area of this compound to the peak area of the internal standard.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for this compound analysis and the known signaling pathway it activates in the gametes of Mutimo cylindricus.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data_analysis Data Processing A Algal Sample Collection B Cleaning & Drying A->B C Weighing & Vial Transfer B->C D Headspace Incubation C->D E GC-MS Analysis D->E F Peak Identification E->F G Quantification F->G H Comparative Analysis G->H

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway This compound This compound (Pheromone) Receptor G-Protein Coupled Receptor (GPCR) This compound->Receptor binds AC Adenylyl Cyclase (AC) Receptor->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces ATP ATP ATP->AC Ca_channel Ca²⁺ Channel cAMP->Ca_channel modulates Ca_influx Intracellular Ca²⁺ Concentration Change Ca_channel->Ca_influx leads to Phototaxis Reversal of Phototaxis (Positive to Negative) Ca_influx->Phototaxis triggers

Caption: this compound-induced signaling pathway in brown algal gametes.

References

Validating Gamete Receptor Specificity for Ectocarpene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of gamete receptors for ectocarpene, a key pheromone in the sexual reproduction of the brown alga Ectocarpus siliculosus. The focus is on the active compound, pre-ectocarpene, and its comparison with its inactive rearrangement product, this compound. This document synthesizes available experimental data to objectively evaluate receptor performance and outlines relevant experimental protocols for further research.

Executive Summary

Sexual reproduction in many brown algae is initiated by the release of the pheromone pre-ectocarpene from the female gamete, which attracts the male gamete. Pre-ectocarpene is a highly specific ligand for a putative G-protein coupled receptor on the male gamete, triggering a signaling cascade that leads to chemotaxis. A key feature of this system is the rapid, spontaneous rearrangement of the highly active pre-ectocarpene into the significantly less active this compound, providing a built-in mechanism for signal deactivation. This guide presents a comparison of the biological activity of these two compounds, details the experimental methods used to assess gamete receptor specificity, and illustrates the proposed signaling pathway. While direct binding affinity data for the receptor remains to be elucidated, chemotaxis assays provide a robust method for quantifying the specificity of the gamete receptor.

Data Presentation: Comparison of Biological Activity

The primary method for assessing the specificity of the gamete receptor for this compound and its analogs is the measurement of the chemotactic response of male gametes. The following table summarizes the comparative biological activity of pre-ectocarpene and its inactive isomer, this compound.

CompoundStructureThreshold Concentration for Chemotactic ResponseRelative Activity
Pre-ectocarpene (6S)-6-((1Z,3Z)-buta-1,3-dien-1-yl)cyclohepta-1,4-diene~5 pmol/LHigh
This compound (6S)-6-((Z)-but-1-en-1-yl)cyclohepta-1,4-diene~10 nmol/LLow[1]

Data is based on droplet bioassays with male gametes of Ectocarpus siliculosus.[1]

Experimental Protocols

Quantitative Gamete Chemotaxis Assay (Droplet Bioassay)

This method is used to determine the concentration-dependent chemotactic response of male gametes to pheromones.

Objective: To quantify the chemo-attraction of male gametes to different concentrations of a test compound.

Materials:

  • Male and female gametes of Ectocarpus siliculosus

  • Seawater (filtered and sterilized)

  • Test compounds (pre-ectocarpene, this compound, or other analogs) dissolved in a high-boiling point, water-immiscible solvent (e.g., fluorocarbon)

  • Microscope slides or petri dishes

  • Micropipettes

  • Video microscopy setup for recording gamete movement

Procedure:

  • Gamete Preparation: Collect male and female gametes from fertile Ectocarpus siliculosus cultures.

  • Preparation of Test Droplets: Prepare serial dilutions of the test compounds in the immiscible solvent.

  • Assay Setup: Place a suspension of male gametes in seawater on a microscope slide. Introduce a microdroplet of the test compound solution into the gamete suspension. A control droplet of the pure solvent should also be used.

  • Observation and Quantification: Observe the accumulation of male gametes around the droplets over a defined period. The accumulation can be quantified by counting the number of gametes in a defined area around the droplet at different time points.

  • Data Analysis: The chemotactic activity is often expressed as an accumulation factor (Q), which is the ratio of the number of gametes around the test droplet to the number of gametes around the control droplet. Plot the accumulation factor against the logarithm of the pheromone concentration to determine the threshold concentration for activity.[1]

In Vitro Binding Assay (Hypothetical Protocol)

While specific in vitro binding assays for the this compound receptor are not yet established in the literature, a competitive binding assay could be developed to determine the binding affinity of various ligands.

Objective: To determine the dissociation constant (Kd) of a ligand for the gamete receptor and to assess the binding affinity of unlabeled competitor compounds.

Materials:

  • Isolated male gamete membrane fractions containing the receptor.

  • Radiolabeled pre-ectocarpene ([³H]-pre-ectocarpene).

  • Unlabeled test compounds (pre-ectocarpene, this compound, and other analogs).

  • Binding buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate membrane fractions from a large culture of male gametes.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of radiolabeled pre-ectocarpene in the presence of varying concentrations of the unlabeled competitor compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined and used to calculate the inhibition constant (Ki) for each test compound.

Mandatory Visualization

Signaling Pathway for Pre-ectocarpene Induced Chemotaxis

The binding of pre-ectocarpene to its receptor on the male gamete is proposed to activate a G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and a subsequent modulation of intracellular calcium (Ca²⁺) concentration. This signaling cascade ultimately controls the flagellar movement, resulting in directed swimming towards the pheromone source.

G cluster_membrane Gamete Plasma Membrane cluster_cytosol Cytosol Pre_this compound Pre-ectocarpene Receptor Pheromone Receptor (putative GPCR) Pre_this compound->Receptor Binding G_protein G-protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx/Release cAMP->Ca_channel Modulation Flagellar_motor Flagellar Motor Proteins Ca_ion->Flagellar_motor Regulation Chemotaxis Chemotactic Response Flagellar_motor->Chemotaxis Leads to

Caption: Proposed signaling pathway for pre-ectocarpene-induced chemotaxis in brown algal gametes.

Experimental Workflow for Validating Receptor Specificity

The validation of gamete receptor specificity for this compound and its analogs involves a multi-step process, from the synthesis of test compounds to the quantitative analysis of the biological response.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation Synthesis Synthesis of Pre-ectocarpene and Analogs Chemotaxis_assay Quantitative Chemotaxis Assay (Droplet Bioassay) Synthesis->Chemotaxis_assay Binding_assay In Vitro Binding Assay (Competitive Binding) Synthesis->Binding_assay Gamete_culture Culturing of Ectocarpus siliculosus Gametes Gamete_culture->Chemotaxis_assay Gamete_culture->Binding_assay Ca_imaging Calcium Imaging Gamete_culture->Ca_imaging Dose_response Dose-Response Curve Generation Chemotaxis_assay->Dose_response Binding_affinity Calculation of Binding Affinity (Ki) Binding_assay->Binding_affinity Signal_quant Quantification of Ca²⁺ Signal Ca_imaging->Signal_quant Specificity Determination of Receptor Specificity Dose_response->Specificity Binding_affinity->Specificity Signal_quant->Specificity

Caption: Experimental workflow for validating the specificity of gamete receptors for this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

Ectocarpene, a volatile organic compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste, aligned with standard laboratory safety protocols for flammable, irritant, and environmentally hazardous chemicals. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, its chemical properties suggest a hazard profile similar to other terpene hydrocarbons. The following table summarizes the likely hazards and required safety precautions. This information is extrapolated from safety data for similar compounds and general chemical safety principles.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Flammable Liquid This compound is expected to be a flammable liquid and vapor.[1][2]Flame-retardant lab coat, safety glasses/goggles, nitrile gloves.
Skin/Eye Irritant May cause skin irritation and serious eye irritation.[1][2]Safety glasses/goggles, nitrile gloves, lab coat.
Skin Sensitizer May cause an allergic skin reaction.[1][2]Nitrile gloves, lab coat.
Aspiration Hazard May be fatal if swallowed and enters airways.[1][2]Not applicable for disposal, but relevant for handling.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]Not applicable for PPE, but dictates disposal route.

Step-by-Step this compound Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound and this compound-contaminated waste.

1. Waste Segregation and Collection:

  • Pure this compound/Concentrated Solutions:

    • Collect in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with organic solvents. A high-density polyethylene (HDPE) or glass container is recommended.

    • The container should be clearly labeled as "Hazardous Waste: this compound, Flammable, Marine Pollutant."

  • Contaminated Solid Waste (e.g., gloves, paper towels, silica gel):

    • Place in a separate, sealed plastic bag or a designated solid waste container.

    • Label the container as "Hazardous Waste: this compound Contaminated Debris."

  • Contaminated Sharps (e.g., needles, Pasteur pipettes):

    • Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

    • Label the container as "Hazardous Waste: Sharps Contaminated with this compound."

2. Storage of Waste:

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]

  • The SAA should be a well-ventilated area, away from heat, sparks, and open flames.[1][4]

  • Ensure waste containers are kept tightly closed except when adding waste.[1][5]

  • Do not mix this compound waste with incompatible chemicals.[5]

3. Waste Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines, often up to 12 months in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Complete all necessary waste disposal forms accurately, providing a clear description of the waste.

4. Spill Management:

  • In the event of a small spill, absorb the this compound with a non-combustible absorbent material such as sand, diatomite, or universal binders.[2]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS emergency response team immediately.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[6] Its high aquatic toxicity can cause significant environmental damage.[1][2]

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable option), when handling this compound waste.[1]

  • Ensure adequate ventilation, such as working within a fume hood, when handling open containers of this compound.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Ectocarpene_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure or Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Debris) waste_type->solid_waste Solid sharps_waste Sharps Waste (Contaminated) waste_type->sharps_waste Sharps collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste request_pickup Request EHS/ Contractor Pickup store_waste->request_pickup

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Ectocarpene

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Ectocarpene

This compound is a volatile, colorless liquid with a fruity scent, primarily known as a pheromone in brown algae.[1] Its physical and chemical properties are crucial for determining appropriate handling and safety measures.

PropertyValue
Chemical Formula C₁₁H₁₆[1]
Molar Mass 148.249 g·mol⁻¹[1]
Density 0.908 g/mL[1]
Boiling Point 207.4°C at 760 mmHg
Flash Point 63.5°C
Vapor Pressure 0.3±0.2 mmHg at 25°C (Predicted)
CAS Number 33156-93-3[1]

Hazard Assessment and GHS Classification

While a specific GHS classification for this compound is not published, its properties as a volatile hydrocarbon suggest the following potential hazards, which are common to similar chemicals:

  • Flammable Liquid: The flash point of 63.5°C indicates that this compound is a flammable liquid. Vapors can form explosive mixtures with air.[2][3]

  • Skin and Eye Irritation: Like many organic solvents, prolonged or repeated contact may degrease the skin, leading to dryness, cracking, or dermatitis.[4] Direct contact with the eyes may cause irritation.[4][5]

  • Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and drowsiness.[4]

  • Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can cause chemical pneumonitis.[2][3][4]

  • Aquatic Toxicity: Many similar organic compounds are harmful to aquatic life with long-lasting effects.[2][3][5]

Based on these potential hazards, the GHS pictograms likely to be associated with this compound would include:

PictogramHazard
alt text
Flammable
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Respiratory Tract Irritant [6]
alt text
Aspiration Hazard [6]
alt text
Hazardous to the Aquatic Environment [6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and eye contact.[7][8]

Eye and Face Protection:
  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Goggles: Should be worn when there is a risk of splashing.[4]

  • Face Shield: Recommended in addition to chemical goggles when handling larger quantities or when there is a significant splash risk.

Skin Protection:
  • Gloves:

    • Material: Chemically resistant gloves such as Nitrile or Neoprene are recommended. Avoid latex gloves as they offer poor protection against many organic solvents.

    • Inspection: Always inspect gloves for tears or holes before use.

    • Removal: Remove gloves without touching the outer surface and wash hands thoroughly after use.

  • Laboratory Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Apron: A chemically resistant apron (e.g., PVC) should be worn over the lab coat when handling larger volumes.[4]

Respiratory Protection:
  • Respiratory protection is typically not required when handling small quantities in a properly functioning chemical fume hood.

  • If work must be performed outside of a fume hood or if ventilation is inadequate, a respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.[8]

Operational and Disposal Plans

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow minimizes the risk of exposure and accidents.

SOP_Ectocarpene_Handling prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 setup Work Area Setup (Chemical Fume Hood) ppe->setup Step 2 handling Handling this compound (Dispense, Weigh, React) setup->handling Step 3 cleanup Work Area Decontamination handling->cleanup Step 4 waste Waste Disposal (Segregated Hazardous Waste) cleanup->waste Step 5 remove_ppe Doff PPE waste->remove_ppe Step 6 wash Wash Hands Thoroughly remove_ppe->wash Step 7

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Experimental Protocol for Safe Handling:
  • Engineering Controls: All work involving this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined above (nitrile gloves, chemical goggles, flame-retardant lab coat).

  • Handling:

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use equipment and containers made of compatible materials.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Storage:

    • Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[9][10]

    • Store in a tightly sealed, properly labeled container.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal Plan:

    • All this compound waste, including contaminated materials (e.g., gloves, pipette tips, paper towels), must be disposed of as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[4]

Emergency Procedures: Spill Response

In the event of a spill, a clear and immediate plan is necessary to ensure safety and proper cleanup.

Ectocarpene_Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large cleanup_small Contain with Absorbent Material (e.g., Vermiculite, Sand) small_spill->cleanup_small contact_ehs Contact Emergency Personnel / EH&S Evacuate Lab large_spill->contact_ehs collect Collect Waste in Sealed Container cleanup_small->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Logical workflow for responding to an this compound spill.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[10]

  • For Small Spills (if trained to do so):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Do not attempt to clean it up.

    • Evacuate the laboratory immediately.

    • Close the doors to the affected area.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.